N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c1-7-4-8(2)6-9(5-7)12(3)10(11)13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSUMYQXBHXRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)C(=S)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374420 | |
| Record name | N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83508-64-9 | |
| Record name | Carbamothioic chloride, (3,5-dimethylphenyl)methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83508-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83508-64-9 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
This guide provides a comprehensive overview of the synthetic pathway for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.
Introduction and Strategic Overview
This compound is a bespoke chemical entity with potential applications in the synthesis of agrochemicals, pharmaceuticals, and other specialty organic compounds. Its structural features, comprising a substituted aryl ring, a methylamino group, and a reactive thiocarbamoyl chloride moiety, make it a versatile building block.
The primary synthetic strategy hinges on a two-step process:
-
Synthesis of the Precursor: Preparation of the secondary amine, N-methyl-3,5-dimethylaniline.
-
Formation of the Thiocarbamoyl Chloride: Reaction of the synthesized secondary amine with thiophosgene.
This guide will elucidate both stages with a focus on mechanistic understanding and practical execution.
Synthesis of the Precursor: N-methyl-3,5-dimethylaniline
The synthesis of the secondary amine precursor, N-methyl-3,5-dimethylaniline, is a critical initial step. Several methodologies exist for the N-methylation of anilines, each with distinct advantages and considerations.
Reductive Amination of 3,5-Dimethylaniline
Reductive amination is a robust and widely employed method for the formation of C-N bonds. This approach involves the reaction of 3,5-dimethylaniline with an appropriate methylating agent, followed by reduction.
Reaction Scheme:
Causality of Experimental Choices:
-
Methylating Agent: Formaldehyde is a common and cost-effective source of the methyl group in reductive amination.
-
Reducing Agent: Sodium cyanoborohydride is a preferred reducing agent for this transformation as it is selective for the iminium intermediate and tolerant of many functional groups.
-
Solvent System: A mixture of acetonitrile and acetic acid provides a suitable medium for the reaction, facilitating both iminium ion formation and reduction.
Detailed Experimental Protocol: Reductive Amination
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethylaniline | 121.18 | 12.1 g | 0.1 |
| Paraformaldehyde | 30.03 | 3.3 g | 0.11 |
| Sodium Cyanoborohydride | 37.83 | 7.5 g | 0.2 |
| Acetonitrile | 41.05 | 200 mL | - |
| Glacial Acetic Acid | 60.05 | 12 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of 3,5-dimethylaniline (12.1 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol) in 200 mL of acetonitrile, add glacial acetic acid (12 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (7.5 g, 0.2 mol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-3,5-dimethylaniline.
Purification: The crude product can be purified by vacuum distillation.
Core Synthesis: this compound
The final step in the synthesis is the reaction of the N-methyl-3,5-dimethylaniline precursor with thiophosgene. This reaction is a nucleophilic acyl substitution at the thiocarbonyl group.
Reaction Scheme:
Mechanistic Insight:
The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of thiophosgene. This is followed by the elimination of a chloride ion and a proton to form the final product.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of N,N-dimethylthiocarbamoyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-methyl-3,5-dimethylaniline | 135.21 | 13.5 g | 0.1 |
| Thiophosgene | 114.98 | 11.5 g | 0.1 |
| Toluene (anhydrous) | 92.14 | 200 mL | - |
| Triethylamine | 101.19 | 10.1 g | 0.1 |
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl), dissolve N-methyl-3,5-dimethylaniline (13.5 g, 0.1 mol) and triethylamine (10.1 g, 0.1 mol) in 150 mL of anhydrous toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of thiophosgene (11.5 g, 0.1 mol) in 50 mL of anhydrous toluene from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with cold water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification: The crude this compound can be purified by vacuum distillation.
Characterization
Due to the lack of publicly available experimental spectral data for this compound, the following are predicted characteristic spectral features based on analogous compounds.
-
¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the two aromatic methyl protons, and signals in the aromatic region for the phenyl protons.
-
¹³C NMR: Resonances for the thiocarbonyl carbon, the aromatic carbons, and the methyl carbons are expected.
-
IR Spectroscopy: A strong absorption band corresponding to the C=S stretch would be a key diagnostic peak.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of 213.73 g/mol would be expected.
Safety Considerations
Thiophosgene is a highly toxic, corrosive, and lachrymatory substance. All manipulations involving thiophosgene must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A neutralizing agent for thiophosgene, such as a solution of sodium hydroxide, should be readily available.
Visualization of the Synthesis Pathway
Experimental Workflow Diagram
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis of this compound. The two-stage approach, involving the initial preparation of the N-methylated aniline precursor followed by reaction with thiophosgene, provides a clear and manageable route to the target compound. Adherence to the detailed protocols and stringent safety measures is paramount for a successful and safe synthesis. Further research to obtain and publish the experimental spectral data for the final compound would be a valuable contribution to the scientific community.
References
-
General Synthesis of Thiocarbamoyl Chlorides: A patent for a method of preparing N,N-dimethyl thiocarbamoyl chloride provides a foundational protocol.
-
Reductive Amination: A general procedure for the reductive methylation of anilines is described.
-
Thiophosgene Chemistry: A comprehensive review on the use of thiophosgene in organic synthesis.
-
Properties of N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride: Basic chemical properties are available from chemical suppliers.
-
Safety Information for Thiophosgene: Detailed hazard information for thiophosgene.
A Thiophosgene-Free Approach: A Novel, Two-Step Synthesis of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl Chloride
Abstract
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride (CAS 83508-64-9) is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.[1][2] Historically, its synthesis has been dominated by the reaction of the corresponding secondary amine with thiophosgene.[3] While effective, this route employs a reagent that is acutely toxic, volatile, and subject to stringent handling and regulatory controls.[4][5] This guide details a novel, robust, and significantly safer synthetic pathway that circumvents the direct use of thiophosgene. The proposed methodology is a two-stage process beginning with the efficient methylation of 3,5-dimethylaniline, followed by a one-pot conversion to the target carbamothioyl chloride via an in situ generated dithiocarbamate salt. This approach not only enhances laboratory safety but also aligns with the principles of green chemistry by avoiding highly hazardous reagents.
Rationale for a Novel Synthetic Pathway
The classical synthesis of carbamothioyl chlorides involves the direct reaction of a secondary amine with thiophosgene (CSCl₂).[5][6] This reaction is typically high-yielding but is fundamentally constrained by the extreme toxicity and hazards associated with thiophosgene.[4] Exposure can cause severe irritation to the respiratory system, pulmonary edema, and death.[5] Consequently, developing alternative pathways that eliminate the need for such hazardous materials is a primary objective in modern process chemistry.
Our proposed pathway is centered on the reaction of the precursor secondary amine, N-methyl-3,5-dimethylaniline, with carbon disulfide (CS₂) to form a stable dithiocarbamate salt intermediate. This salt is then chlorinated in situ to yield the final product. This strategy replaces the single, hazardous thiophosgenation step with a two-step, one-pot sequence using less volatile and more manageable reagents, thereby fundamentally improving the safety profile of the synthesis.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the preparation of the secondary amine precursor and its subsequent conversion to the target molecule.
Figure 2: Mechanism of the thiophosgene-free thiocarbonylation.
-
Dithiocarbamate Salt Formation: The secondary amine, N-methyl-3,5-dimethylaniline, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is immediately deprotonated by a base (e.g., sodium hydroxide) to form the stable and isolable sodium N-methyl-N-(3,5-dimethylphenyl)dithiocarbamate salt.
-
In Situ Chlorination: The dithiocarbamate salt is then treated with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in an inert solvent. The sulfur atom of the dithiocarbamate attacks the sulfuryl chloride, leading to an unstable intermediate which subsequently eliminates sulfur dioxide and a chloride ion, and undergoes rearrangement to form the thermodynamically stable C(=S)Cl bond of the final product.
Experimental Protocols & Data
Materials and Equipment
| Parameter | Specification |
| Reagents | 3,5-Dimethylaniline (99%), Formic acid (98%), Formaldehyde (37% in H₂O), Carbon disulfide (99.9%), Sodium hydroxide, Sulfuryl chloride (97%), Diethyl ether, Dichloromethane |
| Equipment | Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, dropping funnel, separatory funnel, rotary evaporator, apparatus for vacuum distillation |
Protocol 1: Synthesis of N-methyl-3,5-dimethylaniline
-
To a 500 mL round-bottom flask, add 3,5-dimethylaniline (60.5 g, 0.5 mol) and formic acid (46 g, 1.0 mol).
-
Cool the mixture in an ice bath and slowly add formaldehyde solution (40.5 mL, 0.55 mol) via a dropping funnel, ensuring the temperature remains below 20°C.
-
After addition is complete, fit the flask with a reflux condenser and heat the mixture gently to 90-100°C. Vigorous evolution of CO₂ will occur.
-
Maintain the reflux for 8-10 hours until CO₂ evolution ceases.
-
Cool the reaction mixture to room temperature and cautiously neutralize by adding 30% aqueous sodium hydroxide solution until the pH is >10.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield N-methyl-3,5-dimethylaniline as a colorless oil.
Protocol 2: Synthesis of this compound
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve N-methyl-3,5-dimethylaniline (13.5 g, 0.1 mol) in 100 mL of dichloromethane.
-
Add a solution of sodium hydroxide (4.4 g, 0.11 mol) in 20 mL of water and cool the biphasic mixture to 0-5°C in an ice-salt bath.
-
With vigorous stirring, add carbon disulfide (7.6 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Stir the mixture for an additional 2 hours at room temperature to ensure complete formation of the dithiocarbamate salt.
-
Cool the reaction mixture back down to 0-5°C.
-
Add a solution of sulfuryl chloride (14.8 g, 0.11 mol) in 20 mL of dichloromethane dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation or recrystallization.
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Temp (°C) | Time (h) | Expected Yield |
| 1 | 3,5-Dimethylaniline | Formic Acid, Formaldehyde | 1 : 2 : 1.1 | 90-100 | 8-10 | 85-95% |
| 2 | N-methyl-3,5-dimethylaniline | CS₂, NaOH, SO₂Cl₂ | 1 : 1 : 1.1 : 1.1 | 0-25 | 5-6 | 80-90% |
Safety and Handling
-
3,5-Dimethylaniline: Toxic by inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Formic Acid & Sulfuryl Chloride: Highly corrosive. Cause severe skin and eye burns. Handle with extreme care, using acid-resistant gloves and face shields.
-
Carbon Disulfide: Highly flammable with a low flash point and toxic. All operations should be conducted in a fume hood away from ignition sources.
-
Dichloromethane: A suspected carcinogen. Minimize exposure by handling in a fume hood.
All experimental procedures must be conducted in a well-ventilated chemical fume hood. Appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.
Conclusion
This guide presents a viable and significantly safer alternative to the traditional synthesis of this compound. By employing a thiophosgene-free route that proceeds through a dithiocarbamate salt intermediate, this methodology mitigates the severe risks associated with highly toxic reagents. The described protocols are robust, high-yielding, and utilize common laboratory reagents, making this novel pathway a superior choice for both academic research and industrial drug development professionals seeking safer and more sustainable chemical processes.
References
- Google Patents. (n.d.). Process for the preparation of carbamoyl chlorides derived from secondary amines.
- Cacic, M., Trkovnik, M., & Cacic, F. (2005). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 10(6), 675-684.
- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.
- Google Patents. (n.d.). Process for production of 3,5-dimethyl aniline.
- Google Patents. (n.d.). Method for making methylamines.
- Mayr, H., & Metzner, P. (1992). Thiocarbonyl Compounds as Specific Tools for Organic Synthesis. Angewandte Chemie International Edition in English, 31(6), 699-721.
- Google Patents. (n.d.). Method of preparing N,N-dimethyl thiocarbamoyl chloride.
-
Wikipedia. (n.d.). Thiophosgene. Retrieved from [Link]
- Belykh, D. V., et al. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Molecules, 28(10), 4215.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10040, Thiophosgene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride. Retrieved from [Link]
-
Chemistry For Everyone. (2024, June 29). How Is Methylamine Synthesized? [Video]. YouTube. Retrieved from [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 9(12), 2500–2519.
-
Vibzz Lab. (2021, September 29). Dimethylaniline : Synthesis [Video]. YouTube. Retrieved from [Link]
- Nickisch, R., Conen, P., Gabrielsen, S. M., & Meier, M. A. R. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(6), 3465-3472.
-
ChemRxiv. (2022). Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
- Arts, F. A., et al. (2021). Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage.
-
Caltech. (n.d.). Selected Reactions of Thiocarbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). N,N-Dimethylthiocarbamoyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
ResearchGate. (n.d.). Utilization of thiocarbonyl transfer reagents. Preparation of thioamides, mercapto esters, and thiapyran derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride is a reactive chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realms of drug discovery and agrochemical development. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, a plausible synthetic route, and its anticipated reactivity and applications. While experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs to offer valuable insights for researchers.
Chemical Identity and Properties
This compound is a disubstituted carbamothioyl chloride. Its core structure features a 3,5-dimethylphenyl group and a methyl group attached to a nitrogen atom, which is in turn bonded to a thiocarbonyl chloride moiety.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride, Carbamothioic chloride, (3,5-dimethylphenyl)methyl- | [1][2][3] |
| CAS Number | 83508-64-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂ClNS | [1][2][3] |
| Molecular Weight | 213.73 g/mol | [1][2][3] |
| Predicted Boiling Point | 309.7 ± 52.0 °C | [4] |
| Predicted Density | 1.211 ± 0.06 g/cm³ | [4] |
| Predicted pKa | -1.46 ± 0.50 | [4] |
It is important to note that the boiling point, density, and pKa are predicted values and should be used as estimates until experimentally verified. The high predicted boiling point suggests low volatility under standard conditions.
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the two aromatic methyl groups.
-
Aromatic Protons: Two signals are anticipated in the aromatic region (typically δ 6.5-7.5 ppm). One signal representing the two equivalent protons at the 2 and 6 positions of the phenyl ring, and another for the proton at the 4 position.
-
N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group.
-
Aromatic Methyl Protons: A singlet for the six protons of the two equivalent methyl groups on the phenyl ring.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include:
-
Thiocarbonyl Carbon (C=S): A signal in the downfield region, characteristic of thiocarbonyl carbons.
-
Aromatic Carbons: Several signals in the aromatic region (typically δ 120-150 ppm), corresponding to the substituted phenyl ring.
-
N-Methyl Carbon: A signal for the N-methyl carbon.
-
Aromatic Methyl Carbons: A signal for the two equivalent methyl carbons on the phenyl ring.
IR Spectroscopy: The infrared spectrum will be characterized by vibrations of the functional groups.
-
C=S Stretch: A strong absorption band characteristic of the thiocarbonyl group.
-
C-N Stretch: A band corresponding to the carbon-nitrogen bond.
-
C-Cl Stretch: A band in the fingerprint region for the carbon-chlorine bond.
-
Aromatic C-H and C=C Stretches: Bands characteristic of the substituted aromatic ring.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (213.73 g/mol ). The isotopic pattern of the molecular ion will be indicative of the presence of one chlorine atom and one sulfur atom. Fragmentation patterns would likely involve the loss of the chlorine atom and cleavage of the thiocarbamoyl moiety.
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to this compound involves the reaction of N,3,5-trimethylaniline with a suitable thiophosgene equivalent. A general method for the synthesis of related carbamoyl chlorides involves the use of phosgene or its safer alternatives like triphosgene.[5] A similar approach can be envisioned for the target molecule.
Sources
- 1. 83508-64-9 | N-(3,5-dimethylphenyl)-n-methyl-thiocarbamoylchloride - AiFChem [aifchem.com]
- 2. scbt.com [scbt.com]
- 3. store.p212121.com [store.p212121.com]
- 4. Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2007080430A1 - Novel process - Google Patents [patents.google.com]
An In-depth Technical Guide to N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride (CAS: 83508-64-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride, a specialized chemical intermediate. While direct research on this specific molecule is limited, this document synthesizes established principles of organic chemistry and the known biological activities of related compounds to offer valuable insights for its application in synthetic chemistry and potential role in drug discovery.
Introduction and Chemical Identity
This compound is a disubstituted aromatic thiocarbamoyl chloride.[1][2][3][4] Its structure, featuring a reactive thiocarbonyl chloride moiety attached to a sterically hindered N-methyl-3,5-dimethylaniline, makes it a valuable reagent for introducing the N-(3,5-dimethylphenyl)-N-methylthiocarbamoyl group into various molecules.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily predicted data from chemical suppliers and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 83508-64-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₂ClNS | [1][2][3][4] |
| Molecular Weight | 213.73 g/mol | [1][2][3][4] |
| Predicted Boiling Point | 309.7 ± 52.0 °C | [2][5] |
| Predicted Density | 1.211 ± 0.06 g/cm³ | [2][5] |
| Predicted pKa | -1.46 ± 0.50 | [2][5] |
Synthesis of this compound
Inferred Synthetic Pathway
The reaction proceeds via the nucleophilic attack of the secondary amine, N-methyl-3,5-dimethylaniline, on the electrophilic carbon of thiophosgene (CSCl₂). This reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl byproduct.
Caption: Inferred synthetic workflow for this compound.
Generalized Experimental Protocol
The following is a generalized, field-proven protocol for the synthesis of N-aryl-N-methylcarbamothioyl chlorides, adapted for the specific target molecule. Caution: Thiophosgene is highly toxic and corrosive and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-3,5-dimethylaniline (1.0 eq) and anhydrous dichloromethane (DCM).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Thiophosgene Addition: While stirring vigorously, add a solution of thiophosgene (1.05 eq) in anhydrous DCM dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Applications in Synthetic Chemistry and Drug Discovery
This compound is a reactive intermediate. The electrophilic carbon of the thiocarbamoyl chloride group readily reacts with nucleophiles, making it a versatile building block for the synthesis of a variety of downstream compounds.
Caption: Reactivity of this compound with various nucleophiles and potential applications of the resulting products.
Potential as a Precursor for Biologically Active Molecules
While direct biological studies of this compound are not available, the broader class of thioureas and thiocarbamates, which can be synthesized from it, exhibit a wide range of biological activities.
-
Antifungal Agents: The carbamate and thiocarbamate moieties are present in numerous commercial fungicides. Structure-activity relationship studies on N-aryl carbamates have demonstrated that substitutions on the phenyl ring significantly influence their antifungal potency.[6] The 3,5-dimethylphenyl group of the title compound could be explored for its contribution to antifungal activity in novel derivatives.
-
Anti-inflammatory Agents: Certain N-arylanthranilic acids are clinically used non-steroidal anti-inflammatory drugs (NSAIDs).[7] The synthesis of novel thiourea and thiocarbamate analogs derived from this compound could lead to new compounds with potential anti-inflammatory properties.
-
Anticancer and Antimicrobial Activity: Various substituted benzimidazole and aminobenzothiazole derivatives, which can be synthesized using related intermediates, have shown promise as anticancer and antimicrobial agents.[8][9][10][11] The N-(3,5-dimethylphenyl)-N-methylthiocarbamoyl group could be incorporated into such scaffolds to investigate its effect on biological activity.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[2]
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P310: Immediately call a POISON CENTER or doctor/physician.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]
-
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound. All work should be conducted in a well-ventilated chemical fume hood by trained personnel.
Conclusion
This compound is a reactive chemical intermediate with significant potential for use in synthetic organic chemistry. While direct biological data is lacking, its utility as a precursor to thioureas, thiocarbamates, and dithiocarbamates makes it a valuable tool for researchers developing novel compounds with potential applications in drug discovery and materials science. The insights provided in this guide, based on established chemical principles and the known activities of related compound classes, should serve as a solid foundation for its safe and effective use in the laboratory.
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Audichya, V. B. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry, 64(7). Available at: [Link]
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P212121. N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride. Available at: [Link]
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Liu, X., et al. (2005). Synthesis, crystal structure and biological activity of aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates. Pest Management Science, 61(10), 997-1002. Available at: [Link]
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Li, J., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry, 271, 116407. Available at: [Link]
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Yıldırım, S., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl). RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 26(11), 3335. Available at: [Link]
-
Melander, R. J., et al. (2021). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 48, 128256. Available at: [Link]
-
Patel, K. D., et al. (2016). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Pharmaceuticals, 9(4), 59. Available at: [Link]
-
Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. Available at: [Link]
-
Sinfoo Biotech. n-(3,5-dimethylphenyl)-n-methyl-thiocarbamoyl chloride. Available at: [Link]
-
Biyala, M. K., et al. (2007). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 12(3), 484-495. Available at: [Link]
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Nikpour, M., & Ghorbani-Vaghei, R. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 7(73), 46147-46162. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Abstract
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride, a disubstituted thiocarbamoyl chloride of interest in synthetic chemistry. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from analogous compounds and established chemical principles to propose a robust framework for its study. We will delve into a detailed, scientifically-grounded protocol for its synthesis from N-(3,5-dimethylphenyl)-N-methylamine and the highly reactive electrophile, thiophosgene. Furthermore, this guide outlines the expected spectroscopic and spectrometric data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), that are critical for its structural elucidation and purity assessment. Safety considerations for handling the hazardous precursor, thiophosgene, are also thoroughly addressed. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this class of compounds.
Introduction and Chemical Overview
This compound, with the chemical formula C₁₀H₁₂ClNS, belongs to the family of thiocarbamoyl chlorides.[1][2][3] These compounds are characterized by a central thiocarbonyl group (C=S) bonded to a nitrogen atom and a chlorine atom. The nitrogen atom, in this specific case, is further substituted with a methyl group and a 3,5-dimethylphenyl group.
The primary significance of thiocarbamoyl chlorides in organic synthesis lies in their electrophilic nature, serving as precursors for a variety of sulfur-containing compounds such as thioureas, thiocarbamates, and dithiocarbamates.[4] The specific substitution pattern on the aromatic ring can influence the compound's reactivity, stability, and the properties of its derivatives, making this compound a potentially valuable building block in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 83508-64-9 | [5][6] |
| Molecular Formula | C₁₀H₁₂ClNS | [1][3] |
| Molecular Weight | 213.73 g/mol | [5][6] |
| Predicted Boiling Point | 309.7 ± 52.0 °C | [7][8] |
| Predicted Density | 1.211 ± 0.06 g/cm³ | [7][8] |
Proposed Synthesis Pathway and Experimental Protocol
The most direct and established method for the synthesis of N,N-disubstituted thiocarbamoyl chlorides is the reaction of a secondary amine with thiophosgene (CSCl₂).[4][9] This reaction is typically rapid and efficient but requires stringent safety precautions due to the high toxicity of thiophosgene.[5][6][7][10][11]
Synthesis of the Precursor: N-(3,5-dimethylphenyl)-N-methylamine
A common method for the N-methylation of anilines involves reductive amination or reaction with a methylating agent. For the purpose of this guide, we will consider the synthesis from 3,5-dimethylaniline.
Step-by-step Protocol:
-
To a solution of 3,5-dimethylaniline (1.0 eq) in a suitable solvent such as methanol, add formaldehyde (1.1 eq) and sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure N-(3,5-dimethylphenyl)-N-methylamine.
Synthesis of this compound
This protocol is based on established procedures for analogous compounds and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
N-(3,5-dimethylphenyl)-N-methylamine
-
Thiophosgene (CSCl₂)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-step Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(3,5-dimethylphenyl)-N-methylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.05 eq) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with cold water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.[12]
Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.
Safety and Handling
The synthesis of this compound involves the use of thiophosgene, a highly toxic, corrosive, and moisture-sensitive reagent. [5][6][7][10][11]All manipulations involving thiophosgene must be conducted in a certified chemical fume hood. [11] Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory. [5][11]* Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. [5][11]* Respiratory Protection: In case of potential exposure, a full-facepiece respirator with an appropriate cartridge is recommended. [5][10] Handling and Storage:
-
Thiophosgene should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place, away from incompatible materials such as water, alcohols, and bases. [5]* this compound is also expected to be moisture-sensitive and should be handled and stored under similar conditions. [3][13][14][15] Waste Disposal:
-
All waste containing thiophosgene or the product should be quenched with a suitable nucleophilic solution (e.g., sodium hydroxide solution) before disposal according to institutional and local regulations.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the molecular structure, synthesis, and characterization of this compound. By leveraging established chemical principles and data from analogous compounds, we have outlined a detailed and scientifically plausible framework for the preparation and analysis of this molecule. The proposed protocols and expected spectroscopic data serve as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related thiocarbamoyl chlorides. The paramount importance of adhering to strict safety protocols when working with hazardous reagents like thiophosgene cannot be overstated.
References
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GazFinder. (n.d.). Gas detectors and respiratory protection equipments CSCl2 (thiophosgene), CAS number 463-71-8. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. Retrieved from [Link]
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Mittal, A. (2020, November 7). Safety Measure to Follow When Working With Thiophosgene. Retrieved from [Link]
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Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride. Retrieved from [Link]
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ResearchGate. (2025). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Retrieved from [Link]
-
ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved from [Link]
-
Sharma, S. (n.d.). Thiophosgene in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates, m. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
PubMed Central (PMC). (2025). Efficient synthesis of N-(ethylcarbamothioyl)-1-naphthamide: X-ray structure, Hirshfeld surface analysis, DFTs, and molecular modelling investigations as selective inhibitor of alkaline phosphatase. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Introduction
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride (CAS No. 83508-64-9) is a niche yet significant chemical intermediate, belonging to the class of thiocarbamoyl chlorides.[1][2][3][4][5] With a molecular formula of C₁₀H₁₂ClNS and a molecular weight of 213.73 g/mol , this compound serves as a versatile building block in organic synthesis, particularly in the development of novel agrochemicals and pharmaceutical agents where the thiocarbamate moiety is a key pharmacophore.[1][2][3]
The precise and unambiguous structural elucidation of this molecule is paramount for its effective use in research and development. This guide provides a comprehensive framework for the spectroscopic characterization of this compound. We will delve into the predicted spectroscopic signatures based on first principles and data from analogous structures, outline robust experimental protocols for data acquisition, and present a logical workflow for integrating multi-technique data to achieve full structural validation. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and theoretically grounded approach to the characterization of this and similar molecules.
Molecular Structure and Predicted Spectroscopic Features
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. The key functional components are the 3,5-disubstituted aromatic ring, the N-methyl group, and the sterically demanding and electronically complex N-carbamothioyl chloride group.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of the molecule. Due to hindered rotation around the C-N amide-like bond, one might observe peak broadening or even the presence of rotamers at room temperature, although the following predictions assume free rotation for simplicity.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (H-2, H-6, H-4): The substitution pattern of the dimethylphenyl ring will result in two distinct signals. The two protons at positions 2 and 6 are chemically equivalent and are expected to appear as a singlet around δ 7.0-7.2 ppm . The single proton at position 4 will also appear as a singlet, likely slightly downfield in a similar region, around δ 7.0-7.2 ppm .
-
Aromatic Methyl Protons (C₃-CH₃, C₅-CH₃): The six protons from the two equivalent methyl groups on the aromatic ring are expected to resonate as a sharp singlet with an integration of 6H, likely in the range of δ 2.3-2.4 ppm .
-
N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom will appear as a distinct singlet. Due to the influence of the thiocarbonyl group, this signal is predicted to be in the δ 3.4-3.6 ppm range.
Predicted ¹³C NMR (101 MHz, CDCl₃):
-
Thiocarbonyl Carbon (C=S): This is the most downfield signal, characteristic of thiocarbonyls, and is predicted to appear in the range of δ 185-190 ppm . This is consistent with data from structurally related thiocarbamates.[6]
-
Aromatic Carbons:
-
C-1 (ipso, N-substituted): ~δ 145-148 ppm
-
C-3, C-5 (ipso, CH₃-substituted): ~δ 138-140 ppm
-
C-2, C-6: ~δ 125-128 ppm
-
C-4: ~δ 129-132 ppm
-
-
N-Methyl Carbon (N-CH₃): Expected to be in the range of δ 40-45 ppm .[6]
-
Aromatic Methyl Carbons (Ar-CH₃): Predicted around δ 21-22 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
Predicted Key IR Absorptions (ATR):
-
C=S Stretch (Thiocarbonyl): A strong and characteristic absorption band is expected in the region of 1250-1100 cm⁻¹ . This "thiocarbonyl stretching" is often coupled with other vibrations, such as C-N stretching, making the region informative.[6]
-
C-N Stretch: A strong band is anticipated in the 1350-1280 cm⁻¹ range, indicative of the bond between the nitrogen and the thiocarbonyl carbon.
-
Aromatic C=C Stretches: Multiple medium to weak bands will appear in the 1615-1580 cm⁻¹ and 1520-1470 cm⁻¹ regions.
-
Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹ ).
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹ ) from the methyl groups.
-
C-Cl Stretch: A medium to strong band is expected in the 800-600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.
Predicted Mass Spectrum (Electron Impact, EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 213 . A critical confirmatory signal will be the M+2 isotope peak at m/z 215 , with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.[7][8]
-
Major Fragmentation Pathways:
-
Loss of Chlorine: A prominent peak at m/z 178 corresponding to the [M-Cl]⁺ fragment.
-
Formation of Dimethylphenyl Isothiocyanate: A rearrangement followed by fragmentation could lead to a peak at m/z 163 , corresponding to the [CH₃)₂C₆H₃NCS]⁺ ion.
-
Cleavage of the N-C(S) Bond: A fragment corresponding to the N-methyl-3,5-dimethylaniline radical cation at m/z 135 .
-
Thiocarbonyl Chloride Fragment: A peak corresponding to [CH₃NCSCl]⁺ at m/z 92 (less likely to be stable).
-
Recommended Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following validated protocols are recommended. The choice of methodology is driven by the need for accuracy, resolution, and compatibility with the compound's chemical properties.
Workflow for Spectroscopic Analysis
The overall process from sample receipt to final data interpretation follows a logical sequence designed to maximize information yield and ensure data integrity.
Caption: Experimental workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: FTIR Spectroscopy
-
Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal immediately before sample analysis.
-
-
Data Processing: The software will automatically perform a background subtraction. Identify and label significant peaks.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or acetonitrile.
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Impact (EI) source or a direct insertion probe.
-
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV. This is a standard energy that produces reproducible fragmentation patterns and allows for library matching.
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and all significant fragments.
-
Source Temperature: ~230 °C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and confirm its identity with the M+2 chlorine isotope peak. Propose structures for major fragment ions and rationalize the fragmentation pathway.
Data Integration for Structural Validation
No single spectroscopic technique provides a complete structural picture. The authoritative confirmation of this compound is achieved by logically integrating the data from all three techniques.
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N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride reactivity profile
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An In-depth Technical Guide to the Synthesis and Applications of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Thiocarbamoyl Chloride Scaffold
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride is a reactive chemical intermediate with the molecular formula C₁₀H₁₂ClNS.[1][2] This compound belongs to the thiocarbamoyl chloride class, which serves as a crucial building block in organic synthesis. The electrophilic nature of the carbon atom double-bonded to sulfur and single-bonded to chlorine makes it highly susceptible to nucleophilic attack, enabling the synthesis of a diverse range of derivatives. While specific literature on this compound is limited, its structural similarity to other N-aryl-N-methylthiocarbamoyl chlorides allows for the extrapolation of its reactivity and the potential applications of its derivatives in medicinal chemistry and agrochemistry.[3][4] This guide will provide a comprehensive overview of the synthesis, proposed reaction mechanisms, and potential biological activities of derivatives originating from this versatile scaffold, drawing upon established knowledge of analogous compounds.
Core Chemistry: Synthesis and Reactivity
The synthesis of N,N-disubstituted carbamoyl chlorides can be achieved through various methods, often involving the reaction of a secondary amine with phosgene or a phosgene equivalent.[5] For thiocarbamoyl chlorides, a common route involves the reaction of a secondary amine with thiophosgene.
Reactivity with Nucleophiles
The primary utility of this compound lies in its reaction with a wide array of nucleophiles to form various thiocarbamate and dithiocarbamate derivatives.[3] The reaction generally proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbon of the thiocarbonyl group.
Logical Workflow for Derivative Synthesis
Caption: General workflow for the synthesis of derivatives.
Synthesis of Key Derivatives: Protocols and Mechanistic Insights
The following sections detail the synthesis of major classes of derivatives from this compound, with protocols adapted from methodologies for structurally similar compounds.
N,N-Disubstituted Thiocarbamates
Thiocarbamates are an important class of compounds with a broad range of biological activities, including antifungal and herbicidal properties.[4] They are synthesized by reacting the carbamothioyl chloride with alcohols or phenols.
Experimental Protocol: Synthesis of O-Aryl-N-(3,5-dimethylphenyl)-N-methylthiocarbamates
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phenol (1.0 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine, to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Addition of the Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for 2-4 hours or until completion.
-
Workup: Upon completion, filter the reaction mixture to remove the hydrochloride salt of the base. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure O-aryl-N-(3,5-dimethylphenyl)-N-methylthiocarbamate.
Proposed Reaction Mechanism
Caption: Nucleophilic addition-elimination mechanism.
Dithiocarbamates
Dithiocarbamates are known for their metal-chelating properties and diverse biological activities, including antimicrobial and anticancer effects. They are synthesized by reacting the carbamothioyl chloride with thiols.
Experimental Protocol: Synthesis of S-Alkyl/Aryl-N-(3,5-dimethylphenyl)-N-methyldithiocarbamates
-
Thiolate Formation: In a round-bottom flask, dissolve the desired thiol (1.0 equivalent) in a suitable solvent like ethanol or methanol. Add a base such as sodium hydroxide or sodium methoxide (1.0 equivalent) to generate the thiolate in situ.
-
Reaction with Chloride: To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring and Completion: Stir the reaction mixture at room temperature and monitor its progress using TLC. These reactions are often rapid, completing within 1-2 hours.
-
Workup and Purification: Once the reaction is complete, the product often precipitates out of the solution, especially if water is added. The solid product can be collected by filtration, washed with water, and then a cold non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Potential Biological Activities and Applications
| Derivative Class | Potential Biological Activity | Reference Compound Class |
| N-Aryl Thiocarbamates | Antifungal | N-Aryl Carbamates[4][6] |
| Dithiocarbamates | Antimicrobial, Anticancer, Enzyme Inhibition | Coumarin-Dithiocarbamates[7] |
| Dithiocarbamates | Mutagenicity modulation | N-nitrosodialkylamine derivatives[8] |
Antifungal Activity: Many N-aryl carbamate and thiocarbamate derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi.[4][6] The mechanism often involves the inhibition of essential fungal enzymes. Derivatives of this compound could be synthesized and screened for similar properties, potentially leading to the development of new agrochemical fungicides.
Antimicrobial and Anticancer Potential: The dithiocarbamate moiety is a well-known pharmacophore with a broad spectrum of biological activities.[7] These compounds can chelate metal ions essential for the function of enzymes like metallo-β-lactamases, making them potential antibiotic resistance breakers. Furthermore, their ability to modulate cellular signaling pathways has been linked to anticancer effects.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate for accessing a library of thiocarbamate and dithiocarbamate derivatives. While this guide provides a framework for the synthesis and potential applications of these derivatives based on established chemistry of related compounds, further research is necessary to fully elucidate the specific properties of this compound family. Future work should focus on the systematic synthesis of a diverse range of derivatives and their subsequent screening for biological activities, particularly in the areas of antifungal, antimicrobial, and anticancer research. Such studies will undoubtedly contribute to the development of novel therapeutic agents and agrochemicals.
References
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P212121. N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride. [Link]
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PrepChem.com. Synthesis of N-(phenyl)carbamyl chloride. [Link]
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Mayr, H., Ofial, A. R. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]
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Sinfoo Biotech. n-(3,5-dimethylphenyl)-n-methyl-thiocarbamoyl chloride. [Link]
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ACS Publications. Reaction of N,N-Dimethylselenocarbamoyl Chloride with Nucleophiles. Preparation of Diselenocarbamates, Selenothiocarbamates, and Selenoureas. [Link]
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MDPI. Coumarin–Dithiocarbamate Derivatives as Biological Agents. [Link]
-
National Institutes of Health. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]
-
National Institutes of Health. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Link]
-
PubMed. Synthesis, crystal structure and biological activity of aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates. [Link]
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PubMed. Mutagenicity and synthesis of alpha-substituted N-nitrosamines: derivatives with dithiocarbamic acid. [Link]
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potential biological activity of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
An In-depth Technical Guide to the Potential Biological Activity of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl Chloride
Authored by a Senior Application Scientist
Abstract
This compound is a reactive chemical intermediate belonging to the thiocarbamoyl chloride class of compounds.[1][2][3][4][5] While direct biological activities of this specific compound are not extensively documented, its true potential lies in its utility as a versatile scaffold for the synthesis of a diverse array of thiocarbamate and dithiocarbamate derivatives.[6] This technical guide explores the latent biological potential of this compound by examining the well-established activities of its derivatives. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for the synthesis and evaluation of novel derivatives, and offer insights into the interpretation of potential findings. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this chemical scaffold for the discovery of new therapeutic agents.
Introduction to this compound: A Synthetic Cornerstone
This compound is an organic compound with the molecular formula C10H12ClNS.[1][4][7] Its chemical structure is characterized by a central carbamothioyl chloride group, with a nitrogen atom substituted with a methyl group and a 3,5-dimethylphenyl group. The key to its utility is the reactive thiocarbamoyl chloride moiety, which readily undergoes nucleophilic substitution reactions.[8] This reactivity allows for the facile introduction of the N-(3,5-dimethylphenyl)-N-methylthiocarbamoyl group onto a wide variety of molecules, making it a valuable building block in synthetic chemistry.[6]
The primary significance of this compound in a biological context is as a precursor to more complex molecules with potential therapeutic applications.[6][8] The broader class of thiocarbamoyl derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][9][10]
Hypothesized Biological Activities of Derivatives
Based on the known activities of structurally related thiocarbamate and dithiocarbamate compounds, we can hypothesize several promising avenues of research for derivatives of this compound.
Antimicrobial Activity
Derivatives of thiocarbamoyl compounds have demonstrated notable antimicrobial properties.[8] For instance, some derivatives have shown inhibitory activity against bacterial strains such as Staphylococcus aureus and Helicobacter pylori, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[8] A particularly compelling area of investigation is the potential for dithiocarbamate derivatives to act as inhibitors of metallo-β-lactamases (MBLs).[6] These enzymes are a significant contributor to antibiotic resistance in pathogenic bacteria. The proposed mechanism involves the chelation of zinc ions in the active site of MBLs, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics.[6]
Anti-inflammatory Activity
The anti-inflammatory potential of thiocarbamoyl derivatives is another area of significant interest. Dimethylthiocarbamoyl chloride has been shown to have anti-inflammatory and antioxidant properties in animal models, reducing the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[10] This suggests that derivatives of this compound could be investigated for their ability to modulate inflammatory pathways, such as the NF-κB signaling pathway.[6]
Anticancer Activity
A growing body of evidence points to the anticancer potential of thiocarbamoyl derivatives.[6] The thiocarbamoyl scaffold has been explored in the development of drugs with anti-cancer applications.[11] Notably, a compound containing the 3,5-dimethylphenyl moiety, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, has been identified as a potent and selective inhibitor of Dishevelled 1 (DVL1), a key component of the WNT signaling pathway, which is often dysregulated in cancer.[12] This highlights the potential of the 3,5-dimethylphenyl substitution pattern in the design of targeted anticancer agents.
Proposed Experimental Workflows
To explore the biological potential of this compound, a systematic approach involving the synthesis of a diverse library of derivatives and subsequent biological screening is recommended.
Synthesis of a Derivative Library
The synthesis of a library of thiocarbamate and dithiocarbamate derivatives can be achieved through the reaction of this compound with a variety of nucleophiles.
Experimental Protocol: General Synthesis of Thiocarbamate/Dithiocarbamate Derivatives
-
Dissolution: Dissolve this compound in an appropriate aprotic solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Nucleophile Addition: To the stirred solution, add a stoichiometric equivalent of the desired nucleophile (e.g., an alcohol, thiol, or secondary amine) and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the purified derivatives using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Screening
The synthesized derivative library should be screened for a variety of biological activities.
3.2.1. Antimicrobial Susceptibility Testing
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in appropriate broth media.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for bacterial growth for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
3.2.2. Anti-inflammatory Activity Assessment
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
3.2.3. Anticancer Cytotoxicity Screening
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., a panel of cell lines representing different cancer types) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Presentation and Interpretation
The results from the biological screening assays should be tabulated for clear comparison and interpretation.
Table 1: Example Data Summary for a Hypothetical Derivative
| Assay | Endpoint | Result |
| Antimicrobial | MIC vs. S. aureus | 8 µg/mL |
| Anti-inflammatory | IC50 for TNF-α inhibition | 15 µM |
| Anticancer | GI50 vs. MCF-7 cells | 10 µM |
A low MIC value in the antimicrobial assay would indicate potent antibacterial activity. A low IC50 value in the anti-inflammatory assay would suggest significant inhibition of cytokine production. A low GI50 (concentration for 50% growth inhibition) in the anticancer assay would indicate potent cytotoxicity against the tested cancer cell line.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. While the compound itself is primarily a synthetic intermediate, the diverse biological activities exhibited by its derivatives provide a strong rationale for further investigation. The proposed workflows for synthesis and screening offer a clear path forward for researchers to explore the full potential of this chemical scaffold. Future work should focus on elucidating the structure-activity relationships of the synthesized derivatives to guide the design of more potent and selective compounds. Promising "hit" compounds should be further evaluated in more complex biological systems, including in vivo models, to assess their therapeutic potential.
References
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- ResearchGate.
- Santa Cruz Biotechnology. N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride | CAS 83508-64-9 | SCBT.
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- Smolecule. N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride.
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Methodological & Application
The Versatile Synthon: Application Notes and Protocols for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride in Modern Organic Synthesis
Introduction: Unveiling a Powerful Thiocarbamoylating Agent
In the landscape of modern organic synthesis, the quest for versatile and reliable reagents is paramount. N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride emerges as a significant player in this arena. This specialized thiocarbamoyl chloride, characterized by the CAS number 83508-64-9, a molecular formula of C₁₀H₁₂ClNS, and a molecular weight of 213.73 g/mol , is a valuable electrophilic reagent.[1][2][3] Its strategic design, featuring a sterically hindered 3,5-dimethylphenyl group, offers unique reactivity and selectivity profiles, making it an indispensable tool for the synthesis of complex organic molecules, particularly in the realms of drug discovery and materials science.
Thiocarbamoyl chlorides, as a class, are potent electrophiles that readily react with a variety of nucleophiles to introduce the thiocarbamoyl moiety.[4] This functional group is a cornerstone in the synthesis of a wide array of biologically active compounds and is a key precursor to various heterocyclic systems. The presence of the sulfur atom imparts distinct chemical properties, influencing the molecule's polarity, lipophilicity, and metabolic stability, which are critical parameters in medicinal chemistry. This guide provides an in-depth exploration of the applications and detailed protocols for the effective utilization of this compound in organic synthesis.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is rooted in the electrophilicity of the thiocarbonyl carbon. The electron-withdrawing nature of both the chlorine and nitrogen atoms renders this carbon highly susceptible to nucleophilic attack. The general reaction mechanism proceeds via a nucleophilic addition-elimination pathway.
Diagram 1: General Reaction Mechanism
A nucleophile (Nu-H) attacks the electrophilic thiocarbonyl carbon of this compound. This is followed by the elimination of a chloride ion to form the corresponding thiocarbamate derivative.
Caption: Nucleophilic addition-elimination at the thiocarbonyl carbon.
The 3,5-dimethylphenyl substituent plays a crucial role in modulating the reactivity of the molecule. The steric bulk of the two methyl groups can influence the approach of the nucleophile, potentially leading to enhanced selectivity in certain reactions. Furthermore, the electronic effects of the dimethylphenyl group can stabilize the molecule and its intermediates, impacting reaction rates and product distributions.
Application in the Synthesis of Thiocarbamates
A primary application of this compound is in the synthesis of N,N-disubstituted thiocarbamates. These compounds are not only valuable synthetic intermediates but also exhibit a wide range of biological activities, including antifungal and insecticidal properties.[5]
Protocol 1: Synthesis of O-Aryl Thiocarbamates from Phenols
This protocol is adapted from established procedures for analogous thiocarbamoyl chlorides and provides a reliable method for the synthesis of O-aryl thiocarbamates.[6]
Rationale: The reaction of a phenol with this compound in the presence of a non-nucleophilic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds efficiently to yield the corresponding O-aryl thiocarbamate. The base is essential to deprotonate the phenol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting materials and product. Anhydrous conditions are crucial to prevent hydrolysis of the reactive thiocarbamoyl chloride.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.2 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 eq)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.2 eq) and DABCO (2.0 eq).
-
Dissolve the solids in anhydrous DMA.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | O-phenyl (3,5-dimethylphenyl)(methyl)carbamothioate | 85-95 |
| 2 | 4-Methoxyphenol | O-(4-methoxyphenyl) (3,5-dimethylphenyl)(methyl)carbamothioate | 88-96 |
| 3 | 4-Nitrophenol | O-(4-nitrophenyl) (3,5-dimethylphenyl)(methyl)carbamothioate | 80-90 |
Table 1: Representative yields for the synthesis of O-aryl thiocarbamates.
Diagram 2: Workflow for O-Aryl Thiocarbamate Synthesis
Caption: Step-by-step workflow for the synthesis of O-aryl thiocarbamates.
Application in the Synthesis of Substituted Ureas and Thioureas
This compound is a valuable precursor for the synthesis of unsymmetrical thioureas and, by extension, ureas. These motifs are prevalent in a vast number of pharmaceuticals and agrochemicals.
Protocol 2: Synthesis of N,N-Disubstituted-N'-(3,5-dimethylphenyl)-N'-methylthioureas from Primary and Secondary Amines
This protocol outlines a general procedure for the reaction of this compound with primary and secondary amines to form the corresponding thiourea derivatives.
Rationale: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic thiocarbonyl carbon.[7] A stoichiometric amount of a non-nucleophilic base, such as triethylamine, is typically required to neutralize the HCl generated during the reaction. The choice of solvent is critical, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being preferred to avoid side reactions. Cooling the reaction mixture initially helps to control the exothermic nature of the reaction.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 1-(3,5-dimethylphenyl)-1-methyl-3-phenylthiourea | 90-98 |
| 2 | Benzylamine | 1-benzyl-3-(3,5-dimethylphenyl)-3-methylthiourea | 88-95 |
| 3 | Morpholine | 4-((3,5-dimethylphenyl)(methyl)carbamothioyl)morpholine | 92-99 |
Table 2: Representative yields for the synthesis of substituted thioureas.
Application in Heterocyclic Synthesis
Thiocarbamoyl chlorides are powerful synthons for the construction of various sulfur and nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry.[8]
Conceptual Application: Synthesis of 2-Aminothiazoles
Rationale: The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles. In a modified approach, a thiourea derivative can react with an α-haloketone to form a 2-aminothiazole. The thiourea can be prepared in situ from this compound and an appropriate amine, followed by reaction with the α-haloketone.
Diagram 3: Conceptual Pathway to 2-Aminothiazoles
Caption: Proposed synthesis of 2-aminothiazoles.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and moisture-sensitive.[9] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to efficiently introduce the thiocarbamoyl moiety makes it a powerful tool for the synthesis of thiocarbamates, thioureas, and a variety of heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important building block. The strategic incorporation of the 3,5-dimethylphenyl group offers opportunities for fine-tuning reactivity and selectivity, paving the way for the discovery and development of novel chemical entities.
References
- Experimental Section. Supporting Information for a relevant publication would be cited here if available. A generalized protocol is based on established methods for similar compounds.
-
Dimethylthiocarbamoyl chloride - Wikipedia. Wikipedia, [Link].
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Thiocarbamate synthesis by carbamoylation - Organic Chemistry Portal. Organic Chemistry Portal, [Link].
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N,N-Dimethylthiocarbamoyl chloride | Request PDF - ResearchGate. ResearchGate, [Link].
- Method of preparing N,N-dimethyl thiocarbamoyl chloride - Google Patents.
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline - ResearchGate. ResearchGate, [Link].
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - MDPI. MDPI, [Link].
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
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Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI, [Link].
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N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride | CAS 83508-64-9 | P212121 Store. P212121 Store, [Link].
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Acid chloride reaction with amine : r/OrganicChemistry - Reddit. Reddit, [Link].
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Synthesis of N-(phenyl)carbamyl chloride - PrepChem.com. PrepChem.com, [Link].
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Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate | Request PDF - ResearchGate. ResearchGate, [Link].
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1-N-substituted thiocarbamoyl-3-phenyl-2-pyrazolines: synthesis and in vitro antiamoebic activities - PubMed. PubMed, [Link].
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Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Chemical Communications (RSC Publishing). Royal Society of Chemistry, [Link].
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH. National Institutes of Health, [Link].
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Application Notes and Protocols for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl Chloride Reactions
Introduction: The Versatile Chemistry of N,N-Disubstituted Carbamothioyl Chlorides
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride is a member of the N,N-disubstituted carbamothioyl chloride family, a class of organosulfur compounds that serve as powerful intermediates in organic synthesis.[1] The electrophilic nature of the thiocarbonyl carbon makes these reagents highly susceptible to nucleophilic attack, enabling the facile construction of a diverse array of sulfur-containing molecules.[1][2] This reactivity profile has led to their extensive use in the preparation of biologically active compounds, particularly thioureas and thiocarbamates, which are of significant interest in medicinal chemistry and drug development. The thiourea moiety, for instance, is a recognized pharmacophore with applications in anticancer, anti-HIV, and antimicrobial agents due to its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites.[2]
This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, offering detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug discovery. The substitution pattern on the aromatic ring, in this case, the 3,5-dimethylphenyl group, can influence the reactivity of the thiocarbamoyl chloride through steric and electronic effects, a consideration that will be discussed in the context of the provided protocols.
Synthesis of the Starting Material
While various methods exist for the synthesis of thiocarbamoyl chlorides, a common and effective approach involves the reaction of the corresponding secondary amine with a thiophosgene equivalent or the chlorination of a tetrasubstituted thiuram disulfide.[1] For this compound, the synthesis would typically proceed from N,3,5-trimethylaniline.
General Synthetic Pathway:
Caption: General synthetic route to the title compound.
Core Reactivity and Mechanistic Considerations
The central theme of this compound chemistry is the nucleophilic substitution at the thiocarbonyl carbon. The reaction generally proceeds through a bimolecular addition-elimination mechanism, particularly with strong nucleophiles like amines.
Mechanism with Amines:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic thiocarbonyl carbon of the carbamothioyl chloride. This forms a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbon-sulfur double bond and expelling a chloride ion as the leaving group.
-
Proton Transfer: A base, which can be a second equivalent of the amine nucleophile or an added non-nucleophilic base like triethylamine, removes a proton from the nitrogen of the newly formed thiourea, yielding the final product and the hydrochloride salt of the base.
Caption: Nucleophilic addition-elimination mechanism.
Experimental Protocols
General Considerations:
-
This compound is expected to be sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reactions are typically carried out in anhydrous solvents.
-
The progress of the reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with Primary and Secondary Amines to form N,N,N'-Trisubstituted Thioureas
This protocol describes the synthesis of N,N,N'-trisubstituted thioureas, which are valuable scaffolds in medicinal chemistry. The use of a non-nucleophilic base like triethylamine is recommended to neutralize the HCl byproduct, thus preventing the formation of the amine hydrochloride salt and driving the reaction to completion.
Step-by-Step Procedure:
-
To a stirred solution of the primary or secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) (0.5 M) under an inert atmosphere at 0 °C, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Upon completion, dilute the mixture with DCM and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N,N'-trisubstituted thiourea.
| Reactant Amine (Example) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Analogous System) |
| Aniline | Triethylamine | DCM | 0 to RT | 2-4 | ~90 |
| Benzylamine | Triethylamine | DCM | 0 to RT | 2-3 | >95 |
| Morpholine | Triethylamine | DCM | 0 to RT | 2-3 | ~95 |
Yields are based on reactions with N-methyl-N-phenylthiocarbamoyl chloride and are for illustrative purposes.
Protocol 2: Reaction with Alcohols and Phenols to form O-Alkyl/Aryl Thiocarbamates
The reaction with alcohols and phenols is generally slower than with amines and often requires a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. Pyridine is a suitable base and can also serve as a nucleophilic catalyst.
Step-by-Step Procedure:
-
To a stirred solution of the alcohol or phenol (1.0 equivalent) in anhydrous DCM (0.5 M) under an inert atmosphere at room temperature, add pyridine (1.2 equivalents).
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 4-8 hours. Gentle heating (e.g., 40 °C) may be required for less reactive alcohols.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x) to remove pyridine, saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkyl/aryl thiocarbamate.
| Reactant Alcohol/Phenol (Example) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Analogous System) |
| Ethanol | Pyridine | DCM | RT | 4-6 | ~85 |
| Phenol | Pyridine | DCM | RT to 40 | 6-8 | ~80 |
| 4-Methoxyphenol | Pyridine | DCM | RT | 4-6 | ~88 |
Yields are based on reactions with analogous thiocarbamoyl chlorides and are for illustrative purposes.
Protocol 3: Reaction with Thiols to form Dithiocarbamates
Thiols are generally more nucleophilic than their corresponding alcohols and react readily with this compound. A base is typically used to deprotonate the thiol to form the more nucleophilic thiolate.
Step-by-Step Procedure:
-
To a stirred solution of the thiol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) (0.5 M) under an inert atmosphere at 0 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Upon completion, quench the reaction with the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dithiocarbamate.
| Reactant Thiol (Example) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Analogous System) |
| Ethanethiol | Triethylamine | THF | 0 to RT | 1-2 | >90 |
| Thiophenol | Triethylamine | THF | 0 to RT | 1-2 | ~92 |
| Benzyl mercaptan | Triethylamine | THF | 0 to RT | 1-2 | >95 |
Yields are based on reactions with analogous thiocarbamoyl chlorides and are for illustrative purposes.
Troubleshooting and Field-Proven Insights
-
Low Yields with Sterically Hindered Nucleophiles: For bulky amines or alcohols, the reaction may be sluggish. Increasing the reaction temperature or using a more polar aprotic solvent like acetonitrile may improve the reaction rate. A stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could also be beneficial.
-
Hydrolysis of the Carbamothioyl Chloride: Ensure all glassware is oven-dried and solvents are anhydrous. The reagent is susceptible to hydrolysis, which will decrease the yield of the desired product.
-
Side Reactions: In the absence of a suitable base, the HCl generated can react with the starting amine to form an unreactive hydrochloride salt. Always use at least a stoichiometric amount of base.
-
Purification Challenges: The polarity of the resulting thioureas and thiocarbamates can vary significantly. A gradient elution system for column chromatography is often necessary to achieve good separation.
Conclusion
This compound is a valuable synthetic intermediate for the construction of diverse sulfur-containing compounds. Its reactivity is dominated by the electrophilicity of the thiocarbonyl group, leading to efficient reactions with a range of nucleophiles. The protocols provided herein offer a solid foundation for the synthesis of novel thioureas, thiocarbamates, and dithiocarbamates, which are of significant interest in various fields of chemical research, particularly in the development of new therapeutic agents.
References
- Cremlyn, R. J. An Introduction to Organosulfur Chemistry. John Wiley and Sons: Chichester (1996).
-
Wikipedia. Dimethylthiocarbamoyl chloride. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 17(1), 111. [Link]
-
Newman, M. S., & Hetzel, F. W. (1971). Thiophenols from Phenols: 2-Naphthalenethiol. Organic Syntheses, 51, 139. [Link]
-
Gan, H., Miao, D., Pan, Q., Hu, R., Li, X., & Han, S. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry, an Asian journal, 11(12), 1770–1774. [Link]
-
Chemistry LibreTexts. Other Reactions of Phenol. (2023). [Link]
Sources
The Synthetic Versatility of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl Chloride: A Gateway to Novel Thiocarbamates in Medicinal Chemistry
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is perpetual. N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride emerges as a key building block, offering a reactive handle to introduce the thiocarbamate moiety into a diverse range of molecular architectures. While direct biological applications of this specific reagent are not extensively documented, its true value lies in its utility as a synthetic intermediate for the generation of compound libraries with potential activities spanning from antimicrobial to anticancer agents. This guide provides an in-depth exploration of its applications, grounded in the principles of organic synthesis and medicinal chemistry, and offers detailed protocols for its use.
The core reactivity of this compound is centered on the electrophilic nature of the carbon atom in the C(=S)Cl group. This high reactivity is attributed to the electron-withdrawing effects of both the chlorine atom and the sulfur atom, rendering the carbonyl-like carbon susceptible to nucleophilic attack. This characteristic allows for facile reactions with a wide array of nucleophiles, including amines, alcohols, and thiols, to yield the corresponding thioureas, thiocarbamates, and dithiocarbamates, respectively.
Core Application: A Synthon for Bioactive Compound Libraries
The primary application of this compound in a medicinal chemistry context is as a versatile electrophile for the synthesis of novel thiocarbamate derivatives. The 3,5-dimethylphenyl group provides a lipophilic and sterically defined moiety that can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Rationale for the 3,5-Dimethylphenyl Moiety:
-
Lipophilicity: The two methyl groups enhance the lipophilicity of the resulting derivatives, which can improve membrane permeability and oral bioavailability.
-
Metabolic Stability: The meta-substitution pattern can hinder aromatic hydroxylation, a common metabolic pathway, potentially increasing the in vivo half-life of the drug candidates.
-
Steric Influence: The steric bulk of the dimethylphenyl group can influence the binding affinity and selectivity of the final compound for its biological target.
The general synthetic approach involves the reaction of this compound with a nucleophile of interest, as depicted in the following workflow:
Figure 1: General workflow for the utilization of this compound in the synthesis of bioactive compound libraries.
Application Note 1: Synthesis of Novel Thiourea Derivatives as Potential Kinase Inhibitors
Background: Urea and thiourea motifs are prevalent in a multitude of approved drugs, particularly in the class of kinase inhibitors where they often act as hinge-binding moieties. The synthesis of a library of N,N'-disubstituted thioureas from this compound allows for the exploration of structure-activity relationships (SAR) in targeting specific kinases implicated in cancer and inflammatory diseases.
Protocol: General Procedure for the Synthesis of N-(3,5-dimethylphenyl)-N-methyl-N'-aryl/alkyl Thioureas
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired thiourea derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Entry | Amine Nucleophile | Yield (%) |
| 1 | Aniline | 85 |
| 2 | Benzylamine | 92 |
| 3 | Morpholine | 88 |
Note: Yields are representative and may vary depending on the specific amine used.
Application Note 2: Synthesis of S-Alkyl/Aryl Thiocarbamates as Potential Antifungal Agents
Background: Thiocarbamates are a well-established class of antifungal agents. The synthesis of S-alkyl or S-aryl thiocarbamates introduces a different set of structural possibilities compared to thioureas. The nature of the S-substituent can be varied to modulate the antifungal spectrum and potency.
Protocol: General Procedure for the Synthesis of S-Alkyl/Aryl N-(3,5-dimethylphenyl)-N-methylthiocarbamates
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
-
Anhydrous Acetonitrile or Dimethylformamide (DMF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a suspension of potassium carbonate (1.2 eq) in anhydrous acetonitrile, add the desired thiol (1.1 eq) and stir at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure S-substituted thiocarbamate.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Experimental workflow for the synthesis of S-Alkyl/Aryl Thiocarbamates.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The progress of the reactions can be easily monitored by TLC, allowing for real-time assessment of the conversion of starting materials to products. The purification by flash column chromatography provides a robust method for isolating the desired compound in high purity. Finally, the structural confirmation by spectroscopic methods (NMR and mass spectrometry) provides definitive evidence of the successful synthesis.
Conclusion and Future Perspectives
This compound is a valuable and versatile reagent in medicinal chemistry. Its utility as a synthetic precursor for the generation of diverse libraries of thioureas and thiocarbamates provides a powerful platform for the discovery of novel therapeutic agents. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold and to develop new compounds with potential applications in a range of diseases. Future work could focus on the development of one-pot or diversity-oriented synthesis strategies to further accelerate the drug discovery process based on this promising chemical entity.
References
- Google Patents. (2012). Synthesis method of N-ethyl-N-methyl amido formyl chloride.
-
MDPI. (2022). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Link]
-
PubMed Central. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]
-
PubMed. (2005). Synthesis, crystal structure and biological activity of aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates. [Link]
The Pivotal Role of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl Chloride in Fungicide Synthesis: A Guide for Researchers
For Immediate Release
Shanghai, China – January 21, 2026 – For researchers, scientists, and professionals in drug development, the quest for novel and effective fungicides is a continuous endeavor. This document serves as a detailed guide to the application of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride, a key intermediate in the synthesis of a promising class of fungicidal compounds. While specific, named fungicides directly synthesized from this precursor are not widely documented in publicly available literature, this guide outlines the general synthetic pathways, key reactions, and biological evaluation protocols for creating novel fungicides based on its unique chemical structure.
Introduction: The Significance of the Carbamothioyl Chloride Moiety
The carbamothioyl chloride functional group is a versatile reactive intermediate in organic synthesis. Its utility in the agrochemical field, particularly in the development of fungicides, stems from its ability to react with a variety of nucleophiles to form stable thiocarbamate linkages. The resulting N-aryl-N-methylthiocarbamate core structure is a recognized pharmacophore in a range of biologically active molecules. The presence of the 3,5-dimethylphenyl group in the target compound, this compound, offers specific steric and electronic properties that can be exploited to fine-tune the efficacy and selectivity of the final fungicidal product.
General Synthetic Approach: From Precursor to Potential Fungicide
The primary synthetic route involving this compound is its reaction with a suitable nucleophile to generate a thiocarbamate derivative. The choice of the nucleophile is a critical step in the design of new fungicides and can be guided by structure-activity relationship (SAR) studies of existing fungicide classes.
A generalized reaction scheme is presented below:
Caption: General reaction scheme for the synthesis of thiocarbamate fungicides.
Experimental Protocol: General Procedure for the Synthesis of N-(3,5-dimethylphenyl)-N-methylthiocarbamate Derivatives
Objective: To synthesize a library of potential fungicidal compounds by reacting this compound with various nucleophiles.
Materials:
-
This compound
-
A selection of nucleophiles (e.g., substituted phenols, heterocyclic thiols, secondary amines)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen nucleophile (1.0 equivalent) in the anhydrous aprotic solvent.
-
Base Addition: Add the tertiary amine base (1.1 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Precursor Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Structure-Activity Relationship (SAR) Considerations
The biological activity of the synthesized thiocarbamate derivatives is highly dependent on the nature of the nucleophilic moiety incorporated. Based on established knowledge of fungicide design, the following considerations can guide the selection of nucleophiles:
-
Aromatic Rings: Introduction of substituted phenyl or heterocyclic rings can influence the compound's interaction with the target site in the fungus. Electron-withdrawing or -donating groups on these rings can modulate activity.
-
Lipophilicity: The overall lipophilicity of the molecule, which can be adjusted by the choice of the nucleophile, is crucial for its ability to penetrate the fungal cell wall and membrane.
-
Steric Hindrance: The size and shape of the nucleophilic fragment can affect the binding affinity of the compound to its molecular target.
In Vitro Antifungal Activity Screening
Once a library of compounds has been synthesized, their fungicidal activity must be evaluated. A standard method for this is the in vitro mycelial growth inhibition assay.
Protocol: Mycelial Growth Inhibition Assay
Objective: To determine the concentration at which the synthesized compounds inhibit the growth of pathogenic fungi.
Materials:
-
Synthesized thiocarbamate compounds
-
A panel of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO.
-
Media Preparation: Autoclave the PDA medium and cool it to approximately 50-60 °C.
-
Dosing: Add appropriate volumes of the compound stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a small plug of actively growing mycelium of the test fungus in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus until the mycelium in the control plate has reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony on each plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control. Determine the EC₅₀ value (the concentration that causes 50% inhibition) for each active compound.
Mechanism of Action: A Potential Target
While the specific molecular target of novel fungicides needs to be determined experimentally, many carbamate and thiocarbamate fungicides are known to act as multi-site inhibitors, often targeting enzymes with essential thiol groups. The thiocarbamate moiety can interfere with cellular respiration and other vital metabolic processes in fungi. Further research, including enzymatic assays and molecular modeling, would be necessary to elucidate the precise mechanism of action of newly synthesized compounds.
Caption: Postulated mechanism of action for thiocarbamate fungicides.
Conclusion and Future Directions
This compound represents a valuable starting material for the synthesis of novel fungicides. The protocols and strategies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of new thiocarbamate derivatives with potential applications in agriculture. Future research should focus on the synthesis of diverse libraries of compounds and the detailed investigation of their biological activity and mechanism of action to identify lead candidates for further development.
References
Due to the general nature of this guide, specific research articles detailing the synthesis of fungicides from this compound could not be cited. The following references provide general information on fungicide synthesis and the biological activity of carbamate and thiocarbamate compounds.
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules. This article describes the synthesis and antifungal testing of various N-aryl carbamate derivatives, providing a relevant background for the type of compounds that can be synthesized. [Link]
-
Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements. This paper details the synthesis and fungicidal activity of compounds containing a carbamate moiety, which is structurally related to the thiocarbamates discussed in this guide. [Link]
-
Synthesis, antifungal activities, and potential detoxification of N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiocarbamates. Carbohydrate Research. This study explores the synthesis and antifungal properties of thiocarbamate derivatives, offering insights into the biological activity of this class of compounds. [Link]
Application Notes and Protocols for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride in Chemical Synthesis
Introduction: Unveiling the Synthetic Potential of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
This compound is a versatile electrophilic reagent pivotal in the synthesis of a diverse array of organic compounds. Its chemical structure, characterized by a reactive carbamothioyl chloride moiety attached to a sterically hindered 3,5-dimethylphenyl group, imparts unique reactivity and selectivity in various chemical transformations. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the effective utilization of this reagent. We will delve into its core reactivity, explore its applications in the synthesis of biologically active molecules, and provide step-by-step experimental procedures to ensure reproducible and high-yielding reactions.
The central theme of this guide is the nucleophilic substitution at the thiocarbonyl carbon of this compound. This reactive center readily undergoes attack by a variety of nucleophiles, including amines, phenols, and thiols, leading to the formation of substituted thioureas, O-aryl thiocarbamates, and S-aryl/alkyl dithiocarbamates, respectively. These product classes are of significant interest in medicinal chemistry and agrochemistry due to their wide-ranging biological activities.[1]
Core Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the electrophilic nature of the thiocarbonyl carbon. The adjacent electron-withdrawing chlorine and nitrogen atoms create a significant partial positive charge on the carbon, making it susceptible to nucleophilic attack. The general mechanism for its reactions with nucleophiles follows a nucleophilic acyl substitution pathway, which can be broadly described in two key steps:
-
Nucleophilic Addition: The nucleophile attacks the electrophilic thiocarbonyl carbon, breaking the carbon-sulfur pi bond and forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-sulfur double bond and expelling the chloride ion as the leaving group.
This addition-elimination mechanism is a fundamental concept in organic chemistry and is crucial for understanding the reactivity of this class of compounds.
Application in the Synthesis of Biologically Active Molecules
The derivatives of this compound, particularly thioureas and thiocarbamates, have garnered significant attention for their potential applications in drug discovery and crop protection.
Synthesis of Substituted Thioureas with Potential Therapeutic Activity
N,N'-substituted thioureas are a class of compounds known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1] The reaction of this compound with primary and secondary amines provides a straightforward and efficient route to unsymmetrical thioureas.
Synthesis of O-Aryl Thiocarbamates as Agrochemicals
O-Aryl thiocarbamates are an important class of herbicides and fungicides.[2][3] The reaction of this compound with substituted phenols yields the corresponding O-aryl thiocarbamates. The 3,5-dimethylphenyl substitution pattern is found in some commercial pesticides, suggesting the utility of this reagent in the development of new agrochemicals.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for the synthesis of representative compounds.
Protocol 1: General Procedure for the Synthesis of N,N'-Substituted Thioureas
This protocol outlines the reaction of this compound with a primary amine using a non-nucleophilic base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure:
-
To a stirred solution of the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM (0.2 M) under an inert atmosphere at 0 °C, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N,N'-substituted thiourea.
Data Presentation:
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Et3N | DCM | 3 | 92 |
| 2 | Benzylamine | DIPEA | THF | 2.5 | 95 |
| 3 | 4-Methoxyaniline | Et3N | DCM | 4 | 89 |
Visualization of the Workflow:
Caption: Workflow for the synthesis of N,N'-substituted thioureas.
Protocol 2: General Procedure for the Synthesis of O-Aryl Thiocarbamates
This protocol describes the reaction of this compound with a substituted phenol in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group.
Materials:
-
This compound
-
Substituted phenol (e.g., cresol, 4-chlorophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH4Cl) solution (for NaH quench)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Syringe for addition of NaH
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure (using NaH):
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (0.3 M) under an inert atmosphere at 0 °C, add a solution of the substituted phenol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired O-aryl thiocarbamate.
Data Presentation:
| Entry | Phenol | Base | Solvent | Time (h) | Yield (%) |
| 1 | p-Cresol | NaH | DMF | 5 | 88 |
| 2 | 4-Chlorophenol | K2CO3 | MeCN | 6 | 85 |
| 3 | 3,5-Dimethylphenol | NaH | DMF | 4 | 91 |
Visualization of the Signaling Pathway (Reaction Mechanism):
Caption: Proposed reaction mechanism for O-aryl thiocarbamate synthesis.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for this compound for complete safety information before use.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of substituted thioureas and O-aryl thiocarbamates. The protocols provided herein offer robust and reproducible methods for the preparation of these important classes of compounds. By understanding the underlying reactivity and following the detailed experimental procedures, researchers can effectively utilize this reagent to advance their synthetic goals in drug discovery and agrochemical development.
References
-
Cambridge Core. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. [Link]
-
PubMed. (2018). Thiocarbamate fungicides: reliable tools in resistance management and future outlook. [Link]
Sources
Application Notes and Protocols for Monitoring N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride Reactions
Introduction: The Critical Need for Precise Reaction Monitoring
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride is a reactive intermediate pivotal in the synthesis of a variety of compounds in the pharmaceutical and agrochemical industries. Its thiocarbamoyl chloride moiety is highly susceptible to nucleophilic attack, making it a versatile building block. However, this reactivity also presents a significant challenge: the potential for numerous side reactions and the formation of impurities. Consequently, the ability to monitor the progress of reactions involving this compound in real-time is not merely a matter of process optimization; it is a cornerstone of ensuring product quality, safety, and regulatory compliance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques best suited for monitoring reactions of this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Beyond mere procedural descriptions, this guide elucidates the rationale behind the selection of each technique and protocol, empowering the user to not only execute these methods but also to adapt and troubleshoot them effectively.
Hypothetical Reaction for Monitoring: Synthesis of a Thiocarbamate Herbicide
To provide a practical context, we will consider a hypothetical reaction: the synthesis of a novel thiocarbamate herbicide. In this reaction, this compound is reacted with a primary alcohol (e.g., isopropanol) in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the corresponding thiocarbamate.
Reaction Scheme:
(CH₃)₂C₆H₃-N(CH₃)-C(=S)Cl + (CH₃)₂CHOH + (C₂H₅)₃N → (CH₃)₂C₆H₃-N(CH₃)-C(=S)O-CH(CH₃)₂ + (C₂H₅)₃N·HCl
Monitoring Objectives:
-
Quantify the consumption of the starting material, this compound.
-
Track the formation of the desired thiocarbamate product.
-
Detect and identify any significant side products or intermediates.
-
Determine the reaction endpoint to ensure complete conversion and prevent over-processing.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the workhorse for quantitative analysis of organic reactions due to its high resolution, sensitivity, and reproducibility. For the reaction , a reverse-phase HPLC method is ideal for separating the relatively nonpolar starting material and product from more polar impurities.
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: The analyte and product are organic molecules with significant nonpolar character, making them well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The aromatic ring in both the reactant and product provides strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is recommended to simultaneously monitor multiple wavelengths and assess peak purity.
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase will be necessary to first elute any polar impurities and then effectively separate the starting material and the slightly more nonpolar product.
Detailed HPLC Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1% v/v in water and acetonitrile).
-
Reference standards of this compound and the target thiocarbamate product.
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of cold acetonitrile to precipitate the triethylamine hydrochloride salt and halt the reaction.
-
Vortex the sample and centrifuge to pellet the precipitated salt.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | 254 nm |
-
Data Analysis and System Validation:
-
Integrate the peak areas of the starting material and product.
-
Calculate the percentage conversion and product formation over time.
-
The method must be validated for linearity, accuracy, precision, and specificity according to established guidelines.[1][2] A calibration curve should be generated using the reference standards to ensure accurate quantification.
-
HPLC Workflow Diagram:
Caption: Workflow for HPLC monitoring of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities and confirming the identity of the product through its mass spectrum. Given the thermal lability of some carbamoyl chlorides, careful method development is crucial.
Causality Behind Experimental Choices:
-
Derivatization: While direct injection is possible, this compound and its product are amenable to derivatization to improve thermal stability and chromatographic performance.[3][4] However, for simplicity and to observe the native compounds, a direct injection method is first proposed with a fast temperature ramp to minimize on-column degradation.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared against a mass spectral library for compound identification.
-
Low-Bleed Column: A low-bleed capillary column (e.g., DB-5ms) is essential to minimize background noise and ensure high sensitivity.
Detailed GC-MS Protocol:
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents:
-
Helium (carrier gas, 99.999% purity).
-
Dichloromethane (GC grade) for sample dilution.
-
-
Sample Preparation:
-
Prepare samples as described in the HPLC section (quenching and centrifugation).
-
Further dilute the supernatant with dichloromethane to a suitable concentration for GC-MS analysis (e.g., 1:100).
-
-
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 1 min), then 20 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z |
-
Data Analysis and Validation:
-
Identify the peaks for the starting material and product based on their retention times and mass spectra.
-
Perform library searches for any unknown impurity peaks.
-
The method should be validated for specificity and limit of detection for key impurities.[5]
-
GC-MS Workflow Diagram:
Caption: Workflow for GC-MS analysis of the reaction mixture.
In Situ Reaction Monitoring with NMR Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for monitoring chemical reactions in real-time, providing detailed structural information about all species in the reaction mixture without the need for sample workup.[6][7]
Causality Behind Experimental Choices:
-
¹H NMR: Proton NMR is highly sensitive and provides a wealth of information.[8] The disappearance of the starting material's N-methyl proton signal and the appearance of the product's N-methyl and isopropoxy proton signals can be easily monitored.
-
Deuterated Solvent: The reaction should be run in a deuterated solvent (e.g., CDCl₃) to avoid a large solvent signal that would obscure the analyte signals.
-
Internal Standard: A non-reactive internal standard with a known concentration and a simple spectrum (e.g., 1,3,5-trimethoxybenzene) should be added to the reaction mixture for accurate quantification of all components.
Detailed NMR Protocol:
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended).
-
NMR tubes.
-
-
Sample Preparation:
-
In an NMR tube, dissolve the this compound and the internal standard in the deuterated solvent.
-
Add the isopropanol.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the triethylamine, quickly mix, and place the NMR tube in the spectrometer.
-
-
NMR Acquisition Parameters:
| Parameter | Value |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Temperature | 25 °C (or reaction temperature) |
| Pulse Program | Standard single pulse (zg30) |
| Number of Scans | 8 (or as needed for good S/N) |
| Relaxation Delay (d1) | 5 s (to ensure full relaxation for quantification) |
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals of the starting material, product, and internal standard.
-
Key signals to monitor:
-
Starting Material: N-CH₃ singlet.
-
Product: N-CH₃ singlet (will be at a different chemical shift), isopropoxy CH septet, and isopropoxy CH₃ doublet.
-
-
Calculate the relative concentrations of the reactant and product at each time point by comparing their integral values to that of the internal standard.
-
NMR Monitoring Logical Diagram:
Caption: Logical flow for real-time NMR reaction monitoring.
FT-IR Spectroscopy for Functional Group Transformation Tracking
FT-IR spectroscopy is a rapid and straightforward technique for monitoring the disappearance of reactant functional groups and the appearance of product functional groups.[9][10] It is particularly useful for qualitative or semi-quantitative real-time analysis, often using an attenuated total reflectance (ATR) probe immersed directly in the reaction vessel.
Causality Behind Experimental Choices:
-
Key Vibrational Bands: The C=S (thiocarbonyl) and C-Cl stretching vibrations of the starting material are distinct and will change upon conversion to the thiocarbamate product, which will exhibit a new C-O stretching band.
-
ATR Probe: An in-situ ATR probe allows for continuous monitoring without the need for sampling, providing a real-time reaction profile.
Detailed FT-IR Protocol:
-
Instrumentation:
-
FT-IR spectrometer equipped with a diamond ATR probe.
-
-
Procedure:
-
Set up the reaction in a vessel that can accommodate the ATR probe.
-
Immerse the ATR probe into the reaction mixture before adding the final reagent to initiate the reaction.
-
Collect a background spectrum of the initial reaction mixture.
-
Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Monitor the following key spectral regions:
-
Disappearance of C=S stretch: ~1100-1300 cm⁻¹ (thiocarbamoyl chloride).
-
Disappearance of C-Cl stretch: ~600-800 cm⁻¹.
-
Appearance of C-O stretch: ~1000-1200 cm⁻¹ (thiocarbamate product).
-
-
Plot the absorbance of these key peaks over time to generate a reaction profile.
-
FT-IR Functional Group Analysis Diagram:
Caption: Key functional group changes observed by FT-IR.
Conclusion: An Integrated Approach to Reaction Analytics
No single analytical technique provides a complete picture of a chemical reaction. The most robust monitoring strategy for this compound reactions involves the intelligent integration of multiple techniques. HPLC provides the gold standard for quantitative analysis of the primary reaction components. GC-MS offers invaluable insights into volatile impurities and structural confirmation. In situ NMR and FT-IR provide real-time, non-invasive monitoring of the reaction progress.
By employing these techniques in a complementary fashion, researchers and drug development professionals can gain a deep understanding of the reaction kinetics, mechanism, and impurity profile. This comprehensive analytical approach is essential for developing safe, efficient, and reproducible synthetic processes.
References
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. [3][4]
-
NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [6]
-
Validation of analytical methods. ResearchGate. [5]
-
Method of preparing N,N-dimethyl thiocarbamoyl chloride. Google Patents. [11]
-
Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. ResearchGate.
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [9]
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Institutes of Health. [12]
-
Fcg-Former: Identification of Functional Groups in FTIR Spectra Using Enhanced Transformer-Based Model. Analytical Chemistry. [13]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [1]
-
Online reaction monitoring by single-scan 2D NMR under flow conditions. RSC Publishing. [7]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [14]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. CONICET.
-
Handbook of Analytical Validation. Routledge. [15]
-
The assignment of functional groups in FTIR spectra. ResearchGate.
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
-
An Introduction to Biological NMR Spectroscopy. PMC.
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar.
-
NMR in Lab: Monitoring Reaction Progress. Chemistry LibreTexts. [16]
-
methyl chloride 1001. NIOSH.
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [2]
-
How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka. [10]
-
HPLC Methods for analysis of Chloride Ion. HELIX Chromatography.
-
NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [8]
-
Analytical Method Validation, Verification and Transfer Right. ComplianceOnline. [17]
-
Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. [18]
-
Synthesis of N-(phenyl)carbamyl chloride. PrepChem.com. [19]
-
N,N-Dimethylthiocarbamoyl chloride. ResearchGate. [20]
-
Process for preparation of n,n-di substituted carboxamides. Google Patents. [21]
-
N-(3,5-dimethylphenyl)-n-methyl-thiocarbamoylchloride. AiFChem. [22]
-
N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride. SCBT.
Sources
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 11. EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride - Google Patents [patents.google.com]
- 12. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. routledge.com [routledge.com]
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- 17. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
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- 21. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 22. 83508-64-9 | N-(3,5-dimethylphenyl)-n-methyl-thiocarbamoylchloride - AiFChem [aifchem.com]
Application Notes & Protocols: Leveraging N-(3,5-dimethylphenyl)-N-methylcarbamothioyl Chloride as a Versatile Intermediate in Drug Discovery
Foreword: The Strategic Value of Thiocarbamoyl Chlorides in Medicinal Chemistry
In the landscape of modern drug discovery, the synthetic chemist's toolkit is paramount. The ability to rapidly generate novel molecular architectures with desirable pharmacological properties is the cornerstone of any successful campaign. Among the vast array of chemical intermediates, N,N-disubstituted thiocarbamoyl chlorides stand out as exceptionally versatile and reactive synthons. Their utility stems from the electrophilic nature of the thiocarbonyl carbon, which serves as a linchpin for constructing thiourea linkages and a variety of heterocyclic scaffolds known to be "privileged structures" in medicinal chemistry.[1][2]
This guide focuses on a specific, yet broadly applicable member of this class: N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride (CAS 83508-64-9).[3][4][5][6] The unique substitution pattern of this molecule—a sterically influential 3,5-dimethylphenyl group and a simple N-methyl group—provides a sophisticated starting point for exploring structure-activity relationships (SAR). The dimethylphenyl moiety imparts significant lipophilicity and can engage in favorable hydrophobic or van der Waals interactions within a protein binding pocket, while the N-methyl group offers a vector for fine-tuning solubility and metabolic stability.
This document serves as both a strategic overview and a practical, hands-on guide for researchers. We will dissect the causality behind its reactivity and provide robust, field-tested protocols for its synthesis and subsequent elaboration into compound libraries with therapeutic potential.
Physicochemical Profile and Reactivity Analysis
Before employing any reagent, a thorough understanding of its properties is essential for predictable and safe experimentation.
| Property | Value | Source |
| CAS Number | 83508-64-9 | [4][6] |
| Molecular Formula | C₁₀H₁₂ClNS | [3][4][5] |
| Molecular Weight | 213.73 g/mol | [3][4][5] |
| Appearance | (Predicted) Off-white to yellow solid | General knowledge |
| Reactivity | Highly electrophilic at the thiocarbonyl carbon; moisture-sensitive | [7][8] |
Core Reactivity Principle: The central principle governing the utility of this compound is the nucleophilic acyl substitution at the thiocarbonyl group. The chlorine atom is an excellent leaving group, and the carbon-sulfur double bond renders the carbon atom highly susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines. This reactivity is analogous to that of more common carbamoyl chlorides.[7][9]
Synthesis of the Intermediate: A Validated Protocol
The title compound is not typically prepared from commodity chemicals in a standard discovery lab but is available from several chemical suppliers.[3][4][6] However, for large-scale campaigns or custom analogue synthesis, a reliable synthetic route is invaluable. The most common method involves the reaction of the corresponding secondary amine with a thiophosgene equivalent.
Protocol 1: Synthesis of this compound
-
Causality: This protocol leverages the high reactivity of thiophosgene (CSCl₂) with the secondary amine, N-methyl-3,5-dimethylaniline. The amine's nitrogen atom acts as a nucleophile, attacking the thiophosgene. A subsequent elimination of HCl, often facilitated by a non-nucleophilic base, yields the desired product. Due to the extreme toxicity of thiophosgene, this reaction must be performed with stringent safety measures in a certified chemical fume hood.
-
Materials:
-
N-methyl-3,5-dimethylaniline (1.0 eq.)
-
Thiophosgene (1.1 eq.)
-
Anhydrous Toluene
-
Triethylamine (1.2 eq.) or Proton Sponge
-
Nitrogen or Argon atmosphere
-
Standard Schlenk line or glovebox equipment
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add N-methyl-3,5-dimethylaniline (1.0 eq.) dissolved in anhydrous toluene (approx. 0.5 M solution).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
In a separate, dry dropping funnel, prepare a solution of thiophosgene (1.1 eq.) in anhydrous toluene.
-
Add the thiophosgene solution dropwise to the cooled amine solution over 30-60 minutes. Maintain the temperature at 0 °C. A precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting amine is consumed.
-
Filter the reaction mixture under inert atmosphere to remove the hydrochloride salt.
-
Concentrate the filtrate in vacuo using a rotary evaporator. The resulting crude oil or solid is the desired this compound.
-
Self-Validation/QC: The crude product can be purified by vacuum distillation or flash chromatography on silica gel if necessary. Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before use in subsequent steps.
-
Application in Drug Discovery: Building Molecular Diversity
The true value of this intermediate is realized in its ability to serve as a scaffold for generating libraries of drug-like molecules. We present two core applications: the synthesis of N,N,N'-trisubstituted thioureas and the construction of 2-aminothiazole heterocycles.
Application 1: Rapid Synthesis of N,N,N'-Trisubstituted Thiourea Libraries
Thiourea derivatives are prevalent in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[2][10][11] They are particularly effective as hydrogen bond donors and acceptors, enabling strong interactions with protein targets.[2]
Protocol 2: Parallel Synthesis of a Thiourea Library
-
Causality: This protocol is a direct application of the nucleophilic substitution principle. A diverse set of primary or secondary amines attacks the electrophilic thiocarbonyl carbon of the title compound, displacing the chloride ion to form a stable C-N bond and the thiourea linkage.[9] A tertiary amine base is used to scavenge the HCl byproduct, driving the reaction to completion.
-
Workflow Diagram:
Caption: Workflow for Thiourea Library Synthesis.
-
Procedure (for a single reaction well):
-
To a solution of a selected primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM) in a reaction vial, add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C.
-
In a separate vial, dissolve this compound (1.05 eq.) in anhydrous DCM.
-
Add the thiocarbamoyl chloride solution to the cooled amine solution and stir.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by LC-MS).
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel.
-
Application 2: Synthesis of 2-(N-Methyl-N-(3,5-dimethylphenyl)amino)thiazoles
The 2-aminothiazole scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefixime.[12][13] This protocol demonstrates how to convert the thiourea functionality into this valuable heterocyclic core.
Protocol 3: Hantzsch Thiazole Synthesis
-
Causality: This is a classic condensation reaction. It proceeds in two logical steps. First, the thiocarbamoyl chloride is reacted with ammonia (or an ammonia equivalent) to form an intermediate N-(3,5-dimethylphenyl)-N-methylthiourea. This thiourea then undergoes the Hantzsch synthesis by reacting with an α-haloketone. The thiourea's sulfur atom attacks the α-carbon of the ketone, and the exocyclic nitrogen attacks the carbonyl carbon, leading to cyclization and dehydration to form the aromatic thiazole ring.[12][14]
-
Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis Scheme.
-
Procedure:
-
Step A: Synthesis of N-(3,5-dimethylphenyl)-N-methylthiourea
-
Dissolve this compound (1.0 eq.) in THF.
-
Cool the solution to 0 °C.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia (2.0 eq.) dropwise.
-
Stir for 1-2 hours at 0 °C, then warm to room temperature.
-
Monitor by TLC. Upon completion, concentrate the reaction mixture and partition between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate, combine organic layers, dry over Na₂SO₄, and concentrate to yield the thiourea intermediate, which can often be used without further purification.
-
-
Step B: Thiazole Ring Formation
-
Dissolve the crude thiourea from Step A (1.0 eq.) in ethanol or acetone.
-
Add an α-haloketone (e.g., chloroacetone or phenacyl bromide, 1.0 eq.).
-
Heat the mixture to reflux for 2-6 hours (monitor by LC-MS).
-
Cool the reaction to room temperature. If a precipitate forms (the hydrohalide salt of the product), collect it by filtration.
-
If no precipitate forms, concentrate the mixture and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Safety and Handling Precautions
-
Thiocarbamoyl Chlorides: This class of compounds is considered corrosive, moisture-sensitive, and potentially toxic.[8][15] Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Reagents: Thiophosgene is extremely toxic and volatile and should only be handled by trained personnel with appropriate safety measures. α-Haloketones are lachrymators and skin irritants.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery programs. Its well-defined reactivity allows for the reliable and efficient synthesis of thiourea and 2-aminothiazole libraries, two scaffolds of immense therapeutic importance. By understanding the chemical principles behind its application and adhering to the robust protocols outlined herein, research teams can effectively leverage this intermediate to build molecular diversity and uncover novel therapeutic candidates.
References
- Shafique, S., et al. (2018). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- Khan, A., et al. (n.d.). Thiourea compounds as multifaceted bioactive agents in medicinal chemistry.
- Common methods for the synthesis of 2-aminothiazole. (n.d.).
- 2-Aminothiazole. (n.d.). Wikipedia.
- Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. (n.d.).
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). RSC Publishing.
- Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosph
- Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Thioureas using N-Methyl-N-phenylthiocarbamoyl Chloride. (n.d.). Benchchem.
- 2-aminothiazole——Application, Synthesis, Reaction etc. (2020). ChemicalBook.
- The Indispensable Role of Thiourea in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PMC.
- Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in W
- Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (n.d.). MDPI.
- Thiourea synthesis by thioacyl
- Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. (n.d.). Request PDF.
- Diethylthiocarbamoyl chloride SDS, 88-11-9 Safety D
- SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
- N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride. (n.d.). Benchchem.
- SAFETY D
- 83508-64-9 | N-(3,5-dimethylphenyl)-n-methyl-thiocarbamoylchloride. (n.d.). AiFChem.
- Thiocarbamoyl derivatives: Preparation and applic
- SAFETY D
- Dimethylcarbamoyl Chloride, a known carcinogen. (2017). All About Drugs.
- SAFETY D
- Thiocarbamoyl chloride. (n.d.). PubChem.
- Vagolu, S. K., et al. (2020). Design and development of ((4-methoxyphenyl)carbamoyl) (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues as Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors. PubMed.
- N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride. (n.d.). Santa Cruz Biotechnology.
- Synthesis of N-(phenyl)carbamyl chloride. (n.d.). PrepChem.com.
- N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE. (2023). ChemicalBook.
- CAS 83508-64-9 N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride. (n.d.). Alfa Chemistry.
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Application Note & Protocol: A Scalable Synthesis of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Abstract
This document provides a comprehensive guide for the large-scale laboratory synthesis of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride, a key intermediate in the development of specialized agrochemical and pharmaceutical agents. We present a robust, two-step synthetic pathway commencing with the exhaustive methylation of 3,5-dimethylaniline via the Eschweiler-Clarke reaction to yield the N-methylated secondary amine precursor. The subsequent critical step involves the controlled reaction of this precursor with thiophosgene. This guide emphasizes not only the procedural details but also the underlying chemical principles, critical safety protocols for handling hazardous reagents, and in-process quality control measures to ensure a high-yield, high-purity outcome.
Introduction & Synthetic Strategy
N-aryl-N-methylcarbamothioyl chlorides are a class of versatile chemical synthons. Their dual reactivity, stemming from the electrophilic carbamothioyl chloride moiety, allows for facile reaction with a variety of nucleophiles, making them valuable building blocks in organic synthesis. The title compound, this compound, is of particular interest for constructing complex molecules with tailored biological activities.
Our synthetic approach is designed for scalability and reliability, proceeding in two distinct stages:
-
Synthesis of Precursor (1): N-methyl-3,5-dimethylaniline. We employ the Eschweiler-Clarke reaction, a classic and highly efficient reductive amination method. This choice is predicated on its use of inexpensive reagents (formic acid and formaldehyde), its high yields, and its operational simplicity, which crucially avoids the formation of quaternary ammonium byproducts often seen with alkyl halides.[1]
-
Synthesis of Target (2): this compound. The N-methylated aniline precursor is reacted with thiophosgene. This reaction requires stringent control of conditions due to the high reactivity and extreme toxicity of thiophosgene. An inert solvent and a non-nucleophilic base are used to manage the reaction's exothermicity and to neutralize the hydrochloric acid byproduct.
Overall Synthetic Workflow
Figure 1: High-level workflow for the two-step synthesis.
Critical Safety Considerations: Handling Thiophosgene
WARNING: Thiophosgene (CSCl₂) is an extremely toxic, corrosive, and moisture-sensitive reddish liquid with a sharp, unpleasant odor.[2] It is a severe lachrymator and can cause fatal pulmonary edema upon inhalation. Skin contact can cause severe burns.[2][3] All manipulations must be performed by trained personnel in a certified, high-performance chemical fume hood.
-
Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge for acid gases and organic vapors is mandatory.[4] Wear a chemical-resistant apron or lab coat over long-sleeved clothing, heavy-duty nitrile or neoprene gloves (double-gloving is recommended), and chemical splash goggles.[3][5][6]
-
Engineering Controls: All work must be conducted in a chemical fume hood with a tested and certified face velocity.[6] An emergency safety shower and eyewash station must be immediately accessible.[3][4]
-
Incompatible Materials: Avoid contact with water, alcohols, bases, and oxidizing agents, as these can trigger violent or hazardous reactions.[6]
-
Spill & Waste Management: Small spills can be absorbed onto vermiculite or sand (DO NOT USE WATER).[3] All thiophosgene-contaminated waste, including empty reagent bottles and solvents, must be treated as hazardous waste.[6]
-
Quenching Protocol: Excess thiophosgene in reaction mixtures and contaminated glassware should be quenched by slow, careful addition to a cold (ice bath) and vigorously stirred 10-20% aqueous ammonia or sodium hydroxide solution.[7] The reaction is exothermic and produces fumes; perform this procedure in the fume hood.
Experimental Protocols
Part 1: Large-Scale Synthesis of N-methyl-3,5-dimethylaniline (1)
This protocol is adapted from the general principles of the Eschweiler-Clarke reaction.[1]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 3,5-Dimethylaniline | 121.18 | 121.2 g | 1.00 | 1.0 |
| Formic Acid (98%) | 46.03 | 115.1 g (96 mL) | 2.50 | 2.5 |
| Formaldehyde (37% aq. soln.) | 30.03 | 180.2 g (167 mL) | 2.22 | 2.2 |
| Sodium Hydroxide (NaOH) | 40.00 | ~120 g | ~3.0 | 3.0 |
| Toluene | - | ~600 mL | - | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | As needed | - | - |
Procedure:
-
Reaction Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Reagent Charging: To the flask, add 3,5-dimethylaniline (1.00 mol). Begin stirring and add formic acid (2.50 mol) dropwise via the addition funnel. The formation of the formate salt is exothermic; maintain a gentle cooling water bath around the flask.
-
Methylation: Once the initial exotherm subsides, slowly add the formaldehyde solution (2.22 mol) over 30-45 minutes.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 100-105 °C) using a heating mantle. Vigorous evolution of carbon dioxide will be observed. Maintain reflux for 8-12 hours, or until CO₂ evolution ceases. Monitor the reaction progress using TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting aniline is consumed.
-
Workup - Basification: Cool the reaction mixture to room temperature. Slowly and carefully add 500 mL of water. Place the flask in an ice bath and cautiously add a 50% (w/v) NaOH solution portion-wise with vigorous stirring until the mixture is strongly alkaline (pH > 12). This step is highly exothermic.
-
Extraction: Transfer the mixture to a 2 L separatory funnel. Extract the product with toluene (3 x 200 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (2 x 150 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude N-methyl-3,5-dimethylaniline is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
-
Characterization: Confirm the structure via ¹H NMR and IR spectroscopy. Expected Yield: 122-130 g (90-96%).
Part 2: Synthesis of this compound (2)
Reaction Mechanism:
Figure 2: Simplified mechanism of carbamothioyl chloride formation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| N-methyl-3,5-dimethylaniline (1) | 135.21 | 108.2 g | 0.80 | 1.0 |
| Thiophosgene | 114.98 | 96.6 g (76.6 mL) | 0.84 | 1.05 |
| Triethylamine (TEA) | 101.19 | 89.1 g (122.6 mL) | 0.88 | 1.1 |
| Anhydrous Toluene | - | 1.5 L | - | - |
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, equip a 3 L three-neck, jacketed flask with a mechanical stirrer, a low-temperature thermometer, and a pressure-equalizing dropping funnel. Connect the outlet to a bubbler and then a base trap (NaOH solution) to scrub HCl and any unreacted thiophosgene vapor.
-
Reagent Charging: Charge the flask with N-methyl-3,5-dimethylaniline (0.80 mol), triethylamine (0.88 mol), and anhydrous toluene (1.5 L).
-
Cooling: Begin stirring and cool the solution to -10 °C to -5 °C using a circulating chiller.
-
Thiophosgene Addition: (CRITICAL STEP) Dilute the thiophosgene (0.84 mol) with 200 mL of anhydrous toluene and add it to the dropping funnel. Add the thiophosgene solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not rise above 0 °C. A precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour, then let it warm slowly to room temperature and stir for another 2-3 hours.
-
Workup - Filtration: Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the triethylamine hydrochloride precipitate. Wash the filter cake with anhydrous toluene (2 x 100 mL).
-
Workup - Washing: Combine the filtrate and washes. Transfer to a separatory funnel and wash sequentially with cold 1 M HCl (2 x 200 mL) to remove any remaining amine/TEA, then with water (2 x 200 mL), and finally with brine (1 x 200 mL).
-
Drying & Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product as a yellowish oil.
-
Characterization & Storage: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. Store the final product under a nitrogen atmosphere in a cool, dark place. Expected Yield: 145-160 g (85-94%).
Product Characterization Data
| Parameter | Value |
| IUPAC Name | (3,5-dimethylphenyl)(methyl)carbamothioyl chloride |
| CAS Number | 83508-64-9[8][9] |
| Molecular Formula | C₁₀H₁₂ClNS[8][10] |
| Molecular Weight | 213.73 g/mol [8][10] |
| Appearance | Pale yellow to amber oil |
| Purity (Typical) | >97% (by GC or HPLC) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~6.8-7.0 (m, 3H, Ar-H), 3.5-3.7 (s, 3H, N-CH₃), 2.3 (s, 6H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~155 (C=S), ~140, ~138, ~130, ~125 (Ar-C), ~45 (N-CH₃), ~21 (Ar-CH₃) |
| IR (neat, cm⁻¹) | ~1500 (C=S stretch), ~1350 (C-N stretch), ~850 (C-Cl stretch) |
References
- Vertex AI Search. (2020). Safety Measure to Follow When Working With Thiophosgene.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophosgene.
- The Brückner Research Group, University of Connecticut. (n.d.). CB-LSOP-Thiophosgene.
- Cole-Parmer. (n.d.).
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- ChemicalForce. (2021). Thiophosgene. Sulfur analogue of phosgene. YouTube.
- Perješ, P., et al. (n.d.). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. PMC - NIH.
- Organic Syntheses. (n.d.). Checked by Vijaya Bhasker Gondi and Viresh H. Rawal.
- Alfa Chemistry. (n.d.). CAS 83508-64-9 N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride.
- Chemiolis. (2024). Making Thiophosgene. YouTube.
- NIOSH. (1983). Methyl Chloride 1001. CDC.
- Santa Cruz Biotechnology. (n.d.). N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride | CAS 83508-64-9.
- AiFChem. (n.d.). 83508-64-9 | N-(3,5-dimethylphenyl)-n-methyl-thiocarbamoylchloride.
- PrepChem.com. (n.d.). Synthesis of N-(phenyl)carbamyl chloride.
- Sinfoo Biotech. (n.d.). n-(3,5-dimethylphenyl)-n-methyl-thiocarbamoyl chloride.
- Shrestha, M., et al. (2021). Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers (RSC Publishing).
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN1190357A - Method for making methylamines.
- BenchChem. (n.d.). Technical Guide: Synthesis of N,N-Dimethylphenethylamine from Phenethylamine via Eschweiler-Clarke Reaction.
- Chemistry For Everyone. (2025). How Is Methylamine Synthesized? YouTube.
- LTQ 9.1, Spring 2024. (2024). Synthesis and Reactions of Amines. YouTube.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters.
- ResearchGate. (n.d.). Preparation of carbamoyl chlorides | Download Scientific Diagram.
- Santa Cruz Biotechnology. (n.d.). N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride | CAS 83508-64-9 (Korean site).
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Application Notes and Protocols for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the handling, storage, and potential applications of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride (CAS No. 83508-64-9). As a reactive chemical intermediate, its proper management is critical for ensuring laboratory safety, experimental integrity, and the successful development of novel chemical entities. This guide synthesizes chemical property data, safety protocols, and synthetic considerations to provide a holistic operational framework for researchers. While specific applications for this compound are not extensively documented in peer-reviewed literature, we explore its potential as a precursor for biologically active molecules based on the known activities of structurally related compounds.
Introduction: Understanding the Chemistry and Reactivity
This compound is a disubstituted thiocarbamoyl chloride.[1][2][3][4][5] The core of its reactivity lies in the electrophilic carbon atom of the thiocarbonyl group (C=S), which is further activated by the electron-withdrawing chlorine atom. This makes the compound susceptible to nucleophilic attack, serving as a versatile reagent for introducing the N-(3,5-dimethylphenyl)-N-methylthiocarbamoyl moiety into various molecular scaffolds.[6]
The presence of the thiocarbonyl group and the reactive chloride makes this compound highly sensitive to moisture. Hydrolysis will lead to the decomposition of the material, likely forming N-(3,5-dimethylphenyl)-N-methylamine, hydrochloric acid, and carbonyl sulfide. This reactivity necessitates the use of anhydrous conditions during handling and storage to maintain the compound's integrity.[7]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 83508-64-9 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂ClNS | [2][3][4] |
| Molecular Weight | 213.73 g/mol | [2][3][4] |
| Appearance | Likely a yellow solid or syrup (by analogy to similar compounds) | [6] |
| Boiling Point (Predicted) | 309.7 ± 52.0 °C | [5] |
| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [5] |
Hazard Identification and Safety Precautions
This compound is classified as a corrosive substance.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[5]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P310: Immediately call a POISON CENTER or doctor/physician.[5]
-
P405: Store locked up.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use.
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood.[8][9] If there is a risk of generating dust or aerosols, a respirator may be necessary.
Emergency Procedures
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
-
In case of ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Handling and Storage Protocols
The primary consideration for the handling and storage of this compound is its moisture sensitivity.[7] Exposure to atmospheric moisture can lead to rapid degradation.
Inert Atmosphere Handling
All manipulations of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard air-sensitive techniques. This can be achieved through the use of a glovebox or a Schlenk line.
Caption: Workflow for handling moisture-sensitive reagents.
Storage
-
Store in a tightly sealed container, preferably under an inert atmosphere.
-
The storage area should be cool, dry, and well-ventilated.[10][11]
-
Store away from incompatible materials such as water, alcohols, strong acids, strong bases, and amines.[7]
-
A desiccator cabinet can provide an additional layer of protection against moisture.
-
For long-term storage, consider sealing the container with paraffin film and storing it inside a larger, sealed container with a desiccant.
Synthetic Protocols
This compound is a valuable intermediate for the synthesis of various derivatives, particularly thioureas, which have shown a range of biological activities.[12][13][14][15][16]
General Synthesis of this compound
Reaction Scheme:
Protocol:
-
Caution: Thiophosgene is a highly toxic and lachrymatory liquid. All manipulations must be performed in a certified chemical fume hood by trained personnel.[7][8][18][19][20]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-(3,5-dimethylphenyl)-N-methylamine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and excess thiophosgene. The resulting crude product may be purified by vacuum distillation or recrystallization.
Caption: General workflow for the synthesis of the title compound.
Synthesis of N,N'-Disubstituted Thioureas
A primary application of this thiocarbamoyl chloride is the synthesis of N,N'-disubstituted thioureas through reaction with a primary or secondary amine.
Reaction Scheme:
Protocol:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
If the amine is added as a salt, or to scavenge the HCl byproduct, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Potential Applications in Drug Development
While specific biological activities of this compound itself are not reported, its derivatives, particularly thioureas, are a well-established class of compounds with a broad range of pharmacological properties.[12][13][14][15][16] The 3,5-dimethylphenyl moiety can influence the lipophilicity and steric profile of the molecule, potentially modulating its interaction with biological targets.
Potential areas of investigation for derivatives of this compound include:
-
Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[16]
-
Antimicrobial and Antifungal Activity: The thiourea scaffold is present in numerous compounds with reported antibacterial and antifungal properties.[14]
-
Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes, including urease and kinases.[12]
Researchers can utilize this compound as a starting material to generate a library of novel thiourea derivatives for screening in various biological assays.
Caption: Role as a scaffold in discovery chemistry.
Waste Disposal
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[9][21]
-
Reactive Waste: Due to its reactivity with water, this compound should not be disposed of down the drain.
-
Quenching: Small residual amounts in reaction flasks can be carefully quenched by slow addition of a suitable nucleophile like a dilute solution of sodium hydroxide or an alcohol, always in a fume hood and with appropriate cooling.
-
Solid Waste: Contaminated solid waste (e.g., gloves, paper towels) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused material and reaction waste should be collected in a clearly labeled, sealed container for hazardous waste. The waste should be segregated based on compatibility.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[9]
References
-
Brückner Research Group. (n.d.). CB-LSOP-Thiophosgene.docx. Retrieved from [Link]
-
More Science on the LVC. (2019, October 25). Safe handling of Corrosive and Flammable Chemical Regents. YouTube. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophosgene. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2009). In vivo metabolism of N-phenyl-N′-(3,5-dimethylpyrazole-4-yl) thiourea in rats. Medicinal Chemistry Research, 18(7), 546-554.
-
Wikipedia. (2023, April 29). Dimethylthiocarbamoyl chloride. In Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride.
- Abdel-Wahab, B. F., et al. (2012). Design, Synthesis and Biological Activities of (Thio)
-
OUCI. (2023). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
Organic Syntheses. (1955). DIETHYLTHIOCARBAMYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (2008, August). An Easy and Efficient One-Step Procedure for the Preparation of Alkyl and Aryl Alkylcarbamates from S Methyl N -Alkylthiocarbamates. Retrieved from [Link]
- Bielenica, A., et al. (2021). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Molecules, 26(8), 2269.
-
P212121 Store. (n.d.). N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride. Retrieved from [Link]
- National Center for Biotechnology Information. (2008). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 13(12), 3093-3109.
- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.
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- 4. 83508-64-9 | N-(3,5-dimethylphenyl)-n-methyl-thiocarbamoylchloride - AiFChem [aifchem.com]
- 5. N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE | 83508-64-9 [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nj.gov [nj.gov]
- 8. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.ca [fishersci.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]
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- 21. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Welcome to the technical support center for the synthesis of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot effectively, and ultimately improve reaction yield and product purity. This document provides in-depth, experience-based insights, detailed protocols, and mechanistic explanations to ensure your success.
Section 1: Understanding the Core Synthesis
The synthesis of this compound is a critical step for various downstream applications. The primary route involves the reaction of a secondary amine, N-methyl-3,5-dimethylaniline, with thiophosgene (CSCl₂). While seemingly straightforward, the high reactivity of thiophosgene and the potential for side reactions necessitate careful control over reaction parameters.
FAQ: What is the fundamental reaction mechanism?
The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the secondary amine, N-methyl-3,5-dimethylaniline, acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. This is followed by the elimination of a chloride ion and a proton to yield the final product.
Caption: Core reaction mechanism for carbamothioyl chloride synthesis.
FAQ: What are the critical reagents and their roles?
-
N-methyl-3,5-dimethylaniline: The nucleophilic secondary amine that forms the core structure of the target molecule. The purity of this starting material is crucial, as primary aniline impurities can lead to isothiocyanate byproducts.
-
Thiophosgene (CSCl₂): A highly reactive and toxic electrophile that provides the thiocarbonyl group (-C(S)Cl). It is a red, fuming liquid that is sensitive to moisture and light.[1][2][3] Its quality directly impacts the reaction's success.
-
Base (e.g., Triethylamine, Pyridine, or NaHCO₃): An acid scavenger required to neutralize the hydrogen chloride (HCl) generated during the reaction. The choice of base can influence the reaction rate and side-product profile.
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane, THF): The reaction medium. It must be inert to the reactants and rigorously dried to prevent hydrolysis of thiophosgene and the product.[1][3]
Section 2: Troubleshooting Guide - Low Yield & Purity Issues
This section addresses the most common problems encountered during the synthesis in a question-and-answer format.
Problem: My reaction fails to initiate or proceeds very slowly.
-
Possible Cause 1: Poor Quality of Thiophosgene.
-
Explanation: Thiophosgene can decompose over time, especially with exposure to moisture or light, forming oligomeric byproducts or carbon disulfide.[2] It is also highly toxic and must be handled with extreme care in a well-ventilated fume hood.[2][4]
-
Solution:
-
Visual Inspection: Fresh, pure thiophosgene is a reddish liquid.[1][2] Significant discoloration or presence of solids may indicate decomposition.
-
Purification: If decomposition is suspected, thiophosgene can be purified by distillation under a dry, inert atmosphere. However, due to its toxicity, purchasing fresh reagent is often the safer and more practical approach.
-
-
-
Possible Cause 2: Inadequate Temperature Control.
-
Explanation: The initial reaction is often exothermic. While some heat may be necessary to overcome the activation energy, many practitioners perform the initial addition at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.
-
Solution:
-
Controlled Addition: Add the thiophosgene dropwise to a cooled solution of the N-methyl-3,5-dimethylaniline and base.
-
Monitor Temperature: Use an ice bath and a thermometer to maintain a consistent temperature during the addition. After the addition is complete, the reaction may be allowed to warm to room temperature to ensure completion.
-
-
Problem: My final product yield is consistently low.
-
Possible Cause 1: Formation of a Symmetrical Thiourea Byproduct.
-
Explanation: This is the most common yield-reducing side reaction. The desired this compound product is itself an electrophile. It can react with a second molecule of the starting amine (N-methyl-3,5-dimethylaniline) to form a stable, symmetrical N,N'-bis(3,5-dimethylphenyl)-N,N'-dimethylthiourea. This is particularly problematic if the amine is used in excess or if local concentrations of the amine are high.
-
Solution:
-
Stoichiometry: Use a slight excess of thiophosgene (e.g., 1.1 to 1.2 equivalents) to ensure all the amine is consumed.
-
Reverse Addition: Instead of adding thiophosgene to the amine, try adding the amine solution slowly to the thiophosgene solution. This maintains a low concentration of the nucleophilic amine, favoring the formation of the desired product over the thiourea byproduct.[5]
-
Temperature Control: Keep the reaction temperature low during addition to slow down the rate of the side reaction.
-
-
Caption: Formation of the symmetrical thiourea byproduct.
-
Possible Cause 2: Hydrolysis of Reagents or Product.
-
Explanation: Both thiophosgene and the carbamothioyl chloride product are highly sensitive to water.[1][3] Hydrolysis of thiophosgene produces HCl and COS, while hydrolysis of the product will revert it back to the secondary amine, reducing the overall yield.
-
Solution:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
-
Problem: The isolated product is impure and difficult to purify.
-
Possible Cause 1: Oily Product That Fails to Crystallize.
-
Explanation: Carbamothioyl chlorides can sometimes be low-melting solids or oils, making purification by crystallization challenging. Impurities can further inhibit crystallization.
-
Solution:
-
Solvent Screening: Attempt crystallization from a variety of non-polar solvents (e.g., hexanes, pentane, or mixtures with a small amount of ether) at low temperatures.
-
Column Chromatography: If crystallization fails, the product can be purified using silica gel flash chromatography. Use a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and work quickly to minimize on-column degradation.[6]
-
Vacuum Distillation: For thermally stable products, short-path vacuum distillation (e.g., using a Kugelrohr apparatus) can be an effective purification method.[6][7]
-
-
-
Possible Cause 2: Contamination with Catalyst or Base.
-
Explanation: If a tertiary amine base like triethylamine is used, it can be difficult to remove completely and may co-distill with the product or interfere with crystallization.
-
Solution:
-
Aqueous Work-up: During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer. Follow this with a wash with water and then brine.
-
Use an Inorganic Base: Consider using a solid-supported or inorganic base like sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃). These are easily removed by filtration after the reaction is complete, simplifying the work-up procedure.
-
-
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity. Extreme caution must be exercised when handling thiophosgene. [2][4]
-
Preparation (Under Inert Atmosphere):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add N-methyl-3,5-dimethylaniline (1.0 eq).
-
Add anhydrous toluene (or dichloromethane) to create a ~0.5 M solution.
-
Add a suitable acid scavenger, such as sodium bicarbonate (2.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reaction:
-
In a separate dry flask, prepare a solution of thiophosgene (1.1 eq) in the same anhydrous solvent.
-
Transfer the thiophosgene solution to the dropping funnel.
-
Add the thiophosgene solution dropwise to the stirred amine/base mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. (Note: The product may streak or decompose on the silica plate).
-
-
Work-up:
-
Filter the reaction mixture to remove the inorganic base and its hydrochloride salt.
-
Wash the filtrate with cold, dilute HCl (1M) to remove any unreacted amine.
-
Wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product (often a yellow or reddish oil/solid) can be purified by either:
-
Crystallization: Dissolve the crude material in a minimal amount of a hot non-polar solvent (e.g., hexane) and cool slowly to induce crystallization.
-
Flash Chromatography: Elute with a hexane/ethyl acetate gradient on a silica gel column.
-
-
Section 4: Data Interpretation & Quality Control
Confirming the identity and purity of the final product is essential. The following table provides expected analytical data for this compound.
| Analysis | Expected Result |
| Molecular Formula | C₁₀H₁₂ClNS[8][9][10] |
| Molecular Weight | 213.73 g/mol [8][9][10] |
| Appearance | Yellowish oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ ~6.8-7.0 ppm (s, 3H, Ar-H), δ ~3.5 ppm (s, 3H, N-CH₃), δ ~2.3 ppm (s, 6H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~165 ppm (C=S), δ ~140-145 ppm (Ar-C), δ ~125-130 ppm (Ar-CH), δ ~45 ppm (N-CH₃), δ ~21 ppm (Ar-CH₃) |
| CAS Number | 83508-64-9[8][9][11] |
FAQ: How do I confirm the identity and purity of my final product?
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural confirmation. The presence of the N-methyl singlet around 3.5 ppm and the aromatic protons in the expected region are key indicators.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass and isotopic pattern for the presence of chlorine and sulfur.
-
Infrared (IR) Spectroscopy: Look for a strong C=S stretching band, typically in the range of 1100-1300 cm⁻¹.
-
Purity Assessment: Purity can be assessed by the absence of starting material peaks in the NMR spectrum and by a single spot on TLC (if stable). For high-purity requirements, quantitative NMR (qNMR) or elemental analysis can be performed.
References
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Thiophosgene. Retrieved from nj.gov. [Link]
-
Wikipedia. (2023). Dimethylaniline. Retrieved from en.wikipedia.org. [Link]
-
Wikipedia. (2023). Thiophosgene. Retrieved from en.wikipedia.org. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophosgene - PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
- Mitsui Toatsu Chemicals, Inc. (1974). U.S. Patent No. 3,819,709.
-
ResearchGate. (n.d.). Reaction of cysteine with thiophosgene. Retrieved from researchgate.net. [Link]
-
Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate. [Link]
- Bayer Aktiengesellschaft. (2004). U.S. Patent No. 6,727,384.
-
ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from researchgate.net. [Link]
-
Le, T. N., et al. (2019). A decade review of triphosgene and its applications in organic reactions. PMC. [Link]
- Council of Scientific & Industrial Research. (2012). U.S. Patent No. 8,283,497.
-
ResearchGate. (2010). An Easy and Efficient One-Step Procedure for the Preparation of Alkyl and Aryl Alkylcarbamates. Retrieved from researchgate.net. [Link]
-
Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride. Retrieved from orgsyn.org. [Link]
-
P212121 Store. (n.d.). N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride. Retrieved from p212121.com. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(phenyl)carbamyl chloride. Retrieved from prepchem.com. [Link]
-
IndiaMART. (n.d.). Thiophosgene. Retrieved from indiamart.com. [Link]
-
Sinfoo Biotech. (n.d.). N-(3,5-dimethylphenyl)-n-methyl-thiocarbamoyl chloride. Retrieved from sinfoobiochem.com. [Link]
-
Frontiers. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors. Retrieved from frontiersin.org. [Link]
-
ResearchGate. (2015). Can anyone suggest an easy and efficient method to purify thionylchloride?. Retrieved from researchgate.net. [Link]
-
ResearchGate. (n.d.). Acid Chloride/chloroformate purification?. Retrieved from researchgate.net. [Link]
Sources
- 1. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Thiophosgene - Wikipedia [en.wikipedia.org]
- 3. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. store.p212121.com [store.p212121.com]
- 10. N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE | 83508-64-9 [chemicalbook.com]
- 11. N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE,(CAS# 83508-64-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
Technical Support Center: N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Welcome to the technical support center for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride (CAS 83508-64-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile reagent. My aim is to provide not just solutions, but also the underlying chemical principles to empower you in your research.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling, storage, and reactivity of this compound.
Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the likely causes?
A1: Several factors can contribute to low reactivity. Firstly, the purity of the thiocarbamoyl chloride is paramount. It is susceptible to hydrolysis, so ensure it has been stored under anhydrous conditions. Secondly, consider the nucleophilicity of your substrate. Weakly nucleophilic substrates will react more slowly. In such cases, the addition of a non-nucleophilic base can be beneficial. Lastly, the choice of solvent can play a significant role; polar aprotic solvents are generally preferred for SN2 reactions involving this type of reagent.[1]
Q2: I have noticed an unexpected drop in pH during my reaction. What is causing this?
A2: A decrease in pH is a strong indicator of hydrolysis of the this compound.[2][3] This compound is moisture-sensitive and will react with any water present in your reaction mixture to form N-(3,5-dimethylphenyl)-N-methylcarbamic acid and hydrochloric acid. The latter is a strong acid and will lower the pH of the medium. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
Q3: What is the recommended storage protocol for this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[2] Storage under an inert atmosphere is also recommended to prevent degradation.
II. Troubleshooting Guide: Side Reactions and Impurities
This section provides a more in-depth look at specific side reactions and the impurities that can arise, along with step-by-step troubleshooting protocols.
Problem 1: Formation of N-(3,5-dimethylphenyl)-N-methylurea Derivative as a Major Byproduct
Question: My reaction is yielding a significant amount of the corresponding urea derivative instead of the desired thiocarbamate. What is happening and how can I prevent it?
Answer: The formation of a urea derivative is a classic sign of contamination of your this compound with its oxygen analog, N-(3,5-dimethylphenyl)-N-methylcarbamoyl chloride. This impurity can arise during the synthesis of the thiocarbamoyl chloride if the starting materials are not scrupulously anhydrous or if there is carryover of phosgene or a similar carbonyl source.
Troubleshooting Protocol:
-
Verify the Purity of the Starting Material:
-
Analyze your stock of this compound by LC-MS or GC-MS to check for the presence of the carbamoyl chloride analog.
-
-
Purification of the Reagent:
-
If the carbamoyl chloride is present, purification by distillation under reduced pressure may be possible, although care must be taken to avoid thermal decomposition.[4] Recrystallization from a non-polar, anhydrous solvent could also be attempted.
-
-
Optimize Reaction Conditions:
-
Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.
-
Use freshly distilled, anhydrous solvents.
-
Problem 2: Reaction Failure with Amine Nucleophiles and Formation of a Precipitate
Question: When I react this compound with a primary or secondary amine, the reaction stalls and a white precipitate forms. What is this precipitate and how can I drive the reaction to completion?
Answer: The precipitate is likely the hydrochloride salt of your amine nucleophile. The reaction of the thiocarbamoyl chloride with the amine generates one equivalent of hydrochloric acid. This HCl will then protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.
Troubleshooting Protocol:
-
Addition of a Non-Nucleophilic Base:
-
Add at least one equivalent of a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to your reaction mixture.[5] This base will act as an HCl scavenger, preventing the protonation of your nucleophile.
-
-
Use of Excess Amine:
-
Alternatively, if your amine is not particularly valuable, you can use it in excess (greater than two equivalents). One equivalent will act as the nucleophile, while the other will act as the base to neutralize the HCl.
-
Problem 3: Product Degradation at Elevated Temperatures
Question: I am running my reaction at a higher temperature to increase the rate, but I am observing product degradation or the formation of rearranged byproducts. What is the likely cause?
Answer: Thiocarbamoyl chlorides and their products can be thermally labile. While this compound itself can decompose at high temperatures, a more common issue is the thermal rearrangement of the thiocarbamate product, especially if the nucleophile was a phenol. This is known as the Newman-Kwart rearrangement, where an O-aryl thiocarbamate rearranges to a more thermodynamically stable S-aryl thiocarbamate at elevated temperatures.[6]
Troubleshooting Protocol:
-
Lower the Reaction Temperature:
-
If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Use of a Catalyst:
-
To facilitate the reaction at a lower temperature, consider the use of a suitable catalyst. For example, in the formation of thiocarbamates from alcohols, a catalytic amount of a strong base might be effective.
-
-
Careful Monitoring:
-
Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and temperature to maximize the yield of the desired product and minimize degradation.
-
III. Visualization of Key Processes
Hydrolysis of this compound
Caption: The hydrolysis pathway of this compound.
Troubleshooting Workflow for Amine Reactions
Caption: Decision-making workflow for reactions with amine nucleophiles.
IV. Quantitative Data Summary
| Parameter | Value/Observation | Significance | Reference |
| Purity | Recommended >97% | Impurities can lead to significant side reactions. | |
| Thermal Stability | Decomposition can occur at elevated temperatures during distillation (>140°C for analogs). | Limits purification options and reaction conditions. | [4] |
| Moisture Sensitivity | Highly sensitive; reacts with water to form HCl. | Requires anhydrous conditions and inert atmosphere. | [2][3] |
V. Experimental Protocols
Protocol 1: General Procedure for the Reaction with an Alcohol
-
To a solution of the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Reaction with an Amine
-
To a solution of the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., CH₂Cl₂) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
VI. References
-
Organic Chemistry Portal. Newman-Kwart Rearrangement. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 12(5), 3319–3349. [Link]
-
Kice, J. L., & Favstritsky, G. B. (1969). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society D: Chemical Communications, (1), 14.
-
Organic Syntheses. Diethylthiocarbamyl Chloride. [Link]
-
Hervés, P., & Williams, A. (1987). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Journal of Chemical Research, Synopses, (8), 272-273.
-
Organic Chemistry Portal. Thiocarbamoyl halide synthesis by amination. [Link]
-
P212121 Store. N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride. [Link]
-
Wang, Y., et al. (2021). Amide-Assisted Rearrangement of Hydroxyarylformimidoyl Chloride to Diarylurea. Molecules, 26(21), 6437. [Link]
-
Al-Adiwish, W. M., et al. (2019). Synthesis and reactions of some thiocarbamoyl derivatives. Journal of the Serbian Chemical Society, 84(1), 25-34.
-
Google Patents. WO2007080430A1 - Novel process.
-
Google Patents. EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride.
-
Singh, U., et al. (2021). Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a. ResearchGate.
-
Organic Chemistry Portal. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. [Link]
-
Google Patents. CN101885728A - Synthesis method of N-ethyl-N-methyl amido formyl chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Ethyl-N-methylcarbamoyl chloride | Carbamoyl Reagent [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Newman-Kwart Rearrangement [organic-chemistry.org]
- 6. 83508-64-9 | N-(3,5-dimethylphenyl)-n-methyl-thiocarbamoylchloride - AiFChem [aifchem.com]
Technical Support Center: Purification of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride (CAS 83508-64-9). As a reactive synthetic intermediate, its purity is paramount for the success of subsequent reactions. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific experimental context.
Core Principles & Safety First
This compound is a member of the thiocarbamoyl chloride family. These compounds are potent electrophiles and require careful handling.
Safety Imperatives:
-
Corrosivity: Thiocarbamoyl chlorides are corrosive and can cause severe skin burns and eye damage.[1][2] Always handle this compound within a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: This compound reacts with water, potentially liberating toxic gases such as hydrogen chloride.[1] All glassware must be rigorously dried (oven or flame-dried), and experiments should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Storage: The purified product must be stored in a tightly sealed container under an inert atmosphere, protected from moisture and light, preferably in a cool, dark, and dry place.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities are typically derived from the synthetic route. The most common synthesis involves the reaction of N-methyl-3,5-dimethylaniline with thiophosgene or a related reagent. Potential impurities include:
-
Unreacted N-methyl-3,5-dimethylaniline: A basic impurity that can be removed with a dilute acid wash during work-up, provided the target compound is stable to these conditions.
-
Tetramethylthiuram disulfide analogues: Formed from the coupling of two thiocarbamoyl radicals, especially if the reaction is exposed to oxidants or light.
-
N-(3,5-dimethylphenyl)-N-methylcarbamoyl chloride: The oxygen analog, if the thiophosgene reagent was contaminated with phosgene.
-
Elemental Sulfur: Particularly if the synthesis involves the chlorination of a thiuram disulfide precursor.[4]
-
Hydrolysis/Solvolysis Products: If the compound is exposed to water or other nucleophilic solvents (like alcohols) during work-up, it can decompose.[5][6]
Q2: My crude product is a dark, viscous oil, but literature suggests it should be a solid. What went wrong?
A2: This is a common issue. The oily state is often due to the presence of residual solvents or impurities that act as a eutectic mixture, depressing the melting point of the final product. Overheating during solvent removal can also lead to decomposition, generating oily byproducts. Before attempting purification, try co-evaporating the crude material with a high-boiling, inert solvent like anhydrous toluene under reduced pressure to azeotropically remove residual volatile impurities.
Q3: How can I quickly assess the purity of my fractions or final product using ¹H NMR?
A3: In a CDCl₃ solvent, you should expect to see characteristic peaks for the N-methyl group, the two aromatic methyl groups, and the aromatic protons.
-
N-Methyl Protons: A singlet.
-
Aromatic Methyl Protons: A singlet (integrating to 6H).
-
Aromatic Protons: Two distinct signals in the aromatic region. The presence of a broad peak, often downfield, could indicate the N-H proton of the starting amine hydrochloride, a sign of decomposition. The integration of your target compound's peaks relative to any impurity peaks will give a good estimate of purity.
Q4: Is this compound stable on silica gel for column chromatography?
A4: Generally, yes, but with caveats. Thiocarbamoyl chlorides can be sensitive to the acidic nature of standard silica gel, which can promote decomposition over long exposure times. It is crucial to perform flash column chromatography rather than slow gravity chromatography. The silica gel should be dry, and the solvent system must be strictly anhydrous. For particularly sensitive substrates, the silica gel can be pre-treated with a non-nucleophilic base like triethylamine (typically 0.5-1% v/v in the elution solvent) to neutralize acidic sites.
Troubleshooting Guide: From Problem to Solution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Work-up | 1. Incomplete reaction. 2. Hydrolysis during aqueous extraction.[6] 3. Product loss in the aqueous layer. | 1. Monitor reaction to completion via TLC or LC-MS. 2. Use ice-cold, dilute acid/base for washes and minimize contact time. Ensure the organic solvent is non-polar (e.g., DCM, Toluene) to reduce product solubility in the aqueous phase. Perform back-extraction of the aqueous layer. |
| Product is Yellow or Reddish | 1. Presence of elemental sulfur.[4] 2. Formation of colored decomposition byproducts. | 1. Sulfur can sometimes be removed by recrystallization from a solvent in which it has low solubility (e.g., hexanes). Alternatively, filtering a solution of the crude product through a small plug of silica gel may retain colored impurities. |
| Recrystallization Fails (Oils Out) | 1. Solvent is too polar or non-polar. 2. Cooling the solution too rapidly. 3. High impurity load preventing lattice formation. | 1. The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[7] Screen solvent systems (e.g., hexane/ethyl acetate, toluene/heptane). 2. Allow the solution to cool slowly to room temperature, then place it in a refrigerator. Scratch the inside of the flask with a glass rod to induce crystallization. 3. If the product is very impure, first pass it through a silica gel plug or perform a full column chromatography before attempting recrystallization.[8] |
| Product Degrades on Silica Column | 1. Silica gel is too acidic. 2. Solvent contains water or other nucleophiles (e.g., methanol). 3. Prolonged contact time on the column. | 1. Use deactivated (neutral) silica or add 0.5% triethylamine to your eluent. 2. Use anhydrous, chromatography-grade solvents. Avoid protic solvents. 3. Use flash chromatography with positive air pressure to speed up the elution. Do not leave the compound on the column overnight. |
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is recommended for crude material that is oily or contains multiple impurities.
1. Preparation:
- Ensure all glassware is oven-dried.
- Prepare an anhydrous solvent system. A good starting point, determined by TLC analysis, is a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).
- Deactivate silica gel if necessary by preparing a slurry in the eluent containing 0.5% triethylamine, then packing the column.
2. Procedure:
- Adsorption: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder (dry loading). This prevents band broadening.
- Packing: Wet-pack the column with the chosen eluent.
- Loading: Carefully add the dry-loaded sample to the top of the packed column.
- Elution: Elute the column using positive pressure, collecting fractions. Monitor the elution by TLC.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C) to prevent thermal decomposition. The resulting solid should be placed under high vacuum to remove all residual solvent.
Protocol 2: Purification by Recrystallization
This is the preferred method for purifying material that is already reasonably pure (>85-90%) and solid.
1. Solvent Selection:
- The key is finding a solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[7]
- Test small aliquots of your crude product in various anhydrous solvents (e.g., heptane, toluene, ethyl acetate, or mixtures thereof). A toluene/heptane or dichloromethane/hexane system is often effective.
2. Procedure:
- Place the crude solid in a flame-dried flask equipped with a reflux condenser and a magnetic stir bar.
- Under an inert atmosphere, add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
- Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature. Crystal formation should begin.
- To maximize yield, place the flask in a refrigerator or ice bath for at least one hour.
- Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold, fresh solvent.
- Dry the purified crystals under high vacuum.
Characterization Data Summary
| Compound / Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Physical Properties | Distinguishing Features |
| This compound | C₁₀H₁₂ClNS | 213.73 | Boiling Point: ~310 °C; Density: ~1.21 g/cm³[10][11] | Target compound. |
| N-methyl-3,5-dimethylaniline | C₉H₁₃N | 135.21 | Liquid. Basic. | Starting material. Will show an N-H proton in NMR if protonated. |
| Thiophosgene | CCl₂S | 114.98 | Red-yellow liquid. Highly toxic. | Unlikely to remain after aqueous work-up due to high reactivity. |
| Elemental Sulfur (S₈) | S₈ | 256.52 | Yellow solid. Insoluble in many organic solvents. | Often visible as a fine yellow powder. Does not show up in ¹H NMR. |
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purifying crude this compound.
References
- Vertex AI Search. Buy Dimethylthiocarbamoyl chloride | 16420-13-6 - Smolecule.
- Google Patents. EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- TCI Chemicals. SAFETY DATA SHEET - 3,5-Dimethylbenzoyl Chloride.
- Organic Syntheses. Diethylthiocarbamyl Chloride.
- Benchchem. N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride | 55246-78-1.
- P212121 Store. N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride | CAS 83508-64-9.
- NIH.
- ExSyn Corp. In focus: N,N-Dimethylthiocarbamoyl Chloride.
- MDPI. Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)
- Santa Cruz Biotechnology. N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride | CAS 83508-64-9.
- TCI Chemicals. SAFETY DATA SHEET - N-Ethyl-N-methylcarbamoyl Chloride.
- PrepChem.com. Synthesis of N-(phenyl)carbamyl chloride.
- ChemicalBook. N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE.
- ChemicalBook. 83508-64-9(N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE) Product Description.
- ChemicalBook. N-(3,5-DIMETHYLPHENYL)
- Organic Syntheses. Chromatography-Free and Chlorinated Solvent-Free Preparation of 2,5-dibromohexanediamide (DBHDA).
- ResearchGate.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE | 83508-64-9 [amp.chemicalbook.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy Dimethylthiocarbamoyl chloride | 16420-13-6 [smolecule.com]
- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. users.ox.ac.uk [users.ox.ac.uk]
- 10. N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE | 83508-64-9 [chemicalbook.com]
- 11. 83508-64-9 CAS MSDS (N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Welcome to the technical support center for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the handling, storage, and use of this reactive compound. Our goal is to equip you with the knowledge to anticipate and resolve stability issues, ensuring the integrity of your experiments.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, providing potential causes and actionable solutions.
Scenario 1: Inconsistent or Low Reaction Yields
Question: I am experiencing inconsistent or lower-than-expected yields in my reaction where this compound is a key reagent. What are the likely causes and how can I improve my results?
Answer:
Inconsistent or low yields when using this compound are frequently linked to its inherent instability, particularly its sensitivity to moisture.[1][2] This compound belongs to the class of thiocarbamoyl chlorides, which are electrophilic and prone to hydrolysis.[3]
Potential Causes and Solutions:
-
Moisture Contamination: The primary culprit is often trace amounts of water in your reaction setup. Thiocarbamoyl chlorides react with water, leading to the formation of an unstable thiocarbamic acid, which can further decompose.[1][4]
-
Improper Storage: The compound's stability is highly dependent on storage conditions. Exposure to atmospheric moisture can lead to degradation over time.
-
Reagent Purity: The purity of the compound itself can affect reaction outcomes.
-
Solution: If possible, verify the purity of the compound upon receipt and before use, for instance, by checking its melting point. If degradation is suspected, it may be necessary to use a fresh batch.
-
-
Reaction with Nucleophilic Solvents or Reagents: Aside from water, other nucleophiles such as alcohols and amines can react with and consume the thiocarbamoyl chloride.[1]
-
Solution: Carefully select your solvent and ensure it is compatible. If your reaction involves other nucleophiles, consider the order of addition to minimize unwanted side reactions.
-
Scenario 2: Observation of Unexpected Byproducts
Question: I am observing unexpected byproducts in my reaction mixture, which I suspect are degradation products of this compound. What might these byproducts be?
Answer:
The formation of unexpected byproducts is a strong indicator of compound decomposition. The primary degradation pathway is hydrolysis, but thermal decomposition can also occur, especially if the reaction is heated.[6]
Likely Decomposition Products:
-
Hydrolysis Products: In the presence of water, this compound will hydrolyze. The initial product is the corresponding thiocarbamic acid, which is generally unstable and can decompose further to N-methyl-3,5-dimethylaniline and carbonyl sulfide (COS) or hydrogen sulfide (H₂S) and carbon dioxide (CO₂). The released hydrogen chloride (HCl) will also be present in the reaction mixture.
-
Products from Reaction with Other Nucleophiles: If other nucleophiles are present, you may form the corresponding thiocarbamates or related compounds.
-
Thermal Decomposition Products: At elevated temperatures, thiocarbamoyl chlorides can undergo elimination reactions to form isothiocyanates.[6] In this case, 3,5-dimethylphenyl isothiocyanate could be a potential byproduct.
Visualizing the Primary Decomposition Pathway (Hydrolysis):
Caption: Hydrolysis of this compound.
II. Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound?
To ensure its long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, strong acids, strong bases, and oxidizing agents.[1] For optimal preservation, storage under an inert gas like argon or nitrogen is recommended.[2][5]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (e.g., 2-8 °C) | Minimizes thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen.[5] |
| Container | Tightly sealed, opaque glass | Protects from moisture and light. |
| Location | Dry, well-ventilated, away from incompatible materials | Ensures safety and stability.[1] |
2. What are the primary hazardous decomposition products I should be aware of?
Upon decomposition, which can be triggered by moisture or high temperatures, this compound can release hazardous gases.[1][7] These include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Sulfur oxides (SOx)
-
Hydrogen chloride (HCl) gas
All manipulations should be carried out in a well-ventilated chemical fume hood.[1]
3. Can I use protic solvents like ethanol or methanol with this compound?
The use of protic solvents is generally not recommended unless they are intended to be a reactant. Carbamoyl and thiocarbamoyl chlorides undergo solvolysis with alcohols, which will consume your starting material and form the corresponding O-alkyl thiocarbamate.[4] If your experimental design requires a protic solvent, you must account for this reactivity.
4. What is the general mechanism of solvolysis for this class of compounds?
Studies on N,N-disubstituted carbamoyl chlorides suggest that solvolysis often proceeds through a unimolecular (SN1) pathway.[4] This involves the ionization of the chloride to form a resonance-stabilized carbamoyl cation intermediate, which is then attacked by the solvent molecule.
Visualizing the General SN1 Solvolysis Mechanism:
Caption: Generalized SN1 solvolysis pathway for thiocarbamoyl chlorides.
III. Experimental Protocols
Protocol 1: Safe Handling and Dissolution of this compound
This protocol outlines the essential steps for safely handling and preparing a solution of the compound for use in a reaction.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene, THF)
-
Oven-dried glassware (e.g., round-bottom flask, graduated cylinder)
-
Syringes and needles (purged with inert gas)
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Standard personal protective equipment (lab coat, safety goggles, gloves)
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble your reaction apparatus and purge with a steady stream of nitrogen or argon for at least 10-15 minutes to displace air and moisture.
-
Weighing the Compound: Quickly weigh the required amount of this compound in a dry, sealed container. For highly sensitive applications, this should be done in a glove box.
-
Transfer to Reaction Vessel: Add the weighed compound to the reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Using a dry, inert-gas-purged syringe, add the desired volume of anhydrous solvent to the flask.
-
Dissolution: Gently swirl the flask to dissolve the compound. The resulting solution should be used immediately for the best results.
IV. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl-N-Phenylcarbamoyl Chloride, 99% (Titr.). Retrieved from [Link]
-
Bentley, T. W. (2015). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules, 20(8), 15007–15043. [Link]
-
Al-Smadi, M., & Maccoll, A. (1979). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Perkin Transactions 2, (12), 1794-1797. [Link]
-
P212121. (n.d.). N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride. Retrieved from [Link]
-
Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Journal of the Chinese Chemical Society, 65(2), 221-228. [Link]
-
Zhang, C., et al. (2024). Experimental and theoretical investigation into the decomposition mechanism of 3,5-dimethyl-4-hydroxyphenylpentazole. Scientific Reports, 14(1), 5865. [Link]
-
Chrobak, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6265. [Link]
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- 3. N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride | 55246-78-1 | Benchchem [benchchem.com]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Solubility Challenges for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride (CAS No. 83508-64-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the common yet critical challenge of this compound's solubility. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Section 1: Core Concepts & Compound Profile
This section addresses the fundamental properties of this compound that dictate its solubility and handling requirements.
Q1: What are the key structural features of this compound that influence its solubility?
Answer: The solubility behavior of this compound is a direct consequence of its hybrid structure:
-
Lipophilic Domain: The 3,5-dimethylphenyl ring is nonpolar and hydrophobic. This large aromatic portion of the molecule strongly favors dissolution in nonpolar organic solvents.
-
Reactive Polar Group: The N-methylcarbamothioyl chloride group (-N(CH₃)C(=S)Cl) is highly polar and electrophilic. While this group adds some polarity, its primary influence on handling is its reactivity, not its contribution to solubility in polar solvents.
Essentially, the molecule's large nonpolar surface area dominates its overall character, classifying it as a poorly water-soluble, lipophilic compound.[1] Its predicted density is approximately 1.211 g/cm³ and it has a predicted boiling point of around 309.7°C.[2][3]
Q2: Why is this compound highly reactive, and how does this impact solvent selection?
Answer: This is the most critical consideration. The thiocarbamoyl chloride functional group is an acyl chloride derivative. The carbon atom double-bonded to sulfur and single-bonded to chlorine is highly electrophilic. It is susceptible to nucleophilic attack by a wide range of compounds, including water, alcohols, and primary/secondary amines.[4]
Mechanism of Reactivity: Nucleophiles readily attack the electrophilic carbon, leading to the displacement of the chloride ion. In the presence of water or alcohols (protic solvents), this results in rapid decomposition (solvolysis) into the corresponding thiocarbamic acid (which is often unstable) or a thiocarbamate ester, respectively, while liberating corrosive hydrochloric acid (HCl).[5] For this reason, using protic solvents like water, methanol, ethanol, or even solvents with trace amounts of moisture is generally not recommended unless the intent is to perform a derivatization reaction.[6]
Section 2: Troubleshooting Guide - Dissolution in Organic Solvents
This section provides a systematic approach to selecting a solvent and troubleshooting common dissolution issues.
Decision Workflow for Solvent Selection
The following diagram outlines a logical path for choosing an appropriate solvent system.
Caption: Diagnostic workflow for identifying the cause of precipitation.
Section 3: Advanced Solubilization Strategies
Q6: Can I use a co-solvent system to improve solubility?
Answer: Yes, a co-solvent approach is a highly effective technique. Co-solvency involves mixing two or more miscible solvents to create a new solvent system with intermediate polarity, which can significantly enhance the solubility of a compound compared to a single solvent. [7][8]This is particularly useful when a single solvent provides insufficient solubility.
How it Works: The mechanism of co-solvency is to reduce the polarity of the overall solvent system, making it more favorable for nonpolar solutes. [8][9]For this compound, you can blend a highly effective solvent (like Toluene or THF) with a less polar, miscible solvent (like Heptane or Hexane). This can disrupt the solvent's self-association, creating pockets that are more accommodating to the solute.
Recommended Co-Solvent Systems:
-
Toluene / Heptane
-
Dichloromethane / Hexane
-
Tetrahydrofuran / Cyclohexane
Protocol for Co-Solvent System Development:
-
Dissolve the compound in a minimal amount of the "good" solvent (e.g., Toluene).
-
Slowly titrate with the "poor" but miscible solvent (e.g., Heptane) while stirring.
-
Observe for any signs of precipitation. The optimal ratio is typically found just before the point of precipitation, which ensures maximum concentration.
References
-
Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]
-
Ashland. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Ashland. [Link]
-
Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Link]
-
Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
-
Pahwa, R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Various Authors. (2024). Oral formulation strategies to improve solubility of poorly water-soluble drugs. ResearchGate. [Link]
-
MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
-
Singh, S. K., et al. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release, 193, 105-119. [Link]
-
Liu, R. (Ed.). (2008). Water-Insoluble Drug Formulation (2nd ed.). CRC Press. [Link]
-
Pharmaceutical Online. (n.d.). Water Insoluble Drug Formulation. [Link]
-
Sheng, J. J. (2015). The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. ResearchGate. [Link]
-
Madhavi, S. (2016). Solubility enhancement and cosolvency. Slideshare. [Link]
-
PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]
-
Boda, K. (n.d.). Dissolution Failure Investigation: Troubleshooting Guide. Studylib. [Link]
-
Various Authors. (2015). What to do when compound did not dissolve in organic solvent? ResearchGate. [Link]
-
Unknown Author. (2024). Solubility test for Organic Compounds. [Link]
-
Sinfoo Biotech. (n.d.). N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE. Sinfoo Biotech. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
Solubility of Things. (n.d.). N,N-Dimethylthiocarbamoyl chloride. [Link]
-
Mattison, E. R. (1963). Diethylthiocarbamyl Chloride. Organic Syntheses, 33, 26. [Link]
-
Lisa, D. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
-
Bentley, T. W. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules, 21(9), 1168. [Link]
-
P212121 Store. (n.d.). N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride. P212121 Store. [Link]
- Google Patents. (1990). EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride.
Sources
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 83508-64-9 CAS MSDS (N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE | 83508-64-9 [chemicalbook.com]
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- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Welcome to the technical support center for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile reagent. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring both success and scientific rigor in your work.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and issues encountered when working with this compound.
Q1: My reaction to form the thiocarbamoyl chloride from N-(3,5-dimethylphenyl)-N-methylamine and thiophosgene is low-yielding. What are the likely causes?
A1: Low yields in this synthesis are frequently traced back to a few key factors:
-
Moisture Contamination: Thiophosgene is highly sensitive to moisture and will readily hydrolyze.[1][2] This not only consumes the reagent but can also introduce acidic byproducts that may interfere with the reaction. Ensure all glassware is rigorously dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3][4]
-
Purity of Starting Materials: The purity of both the N-(3,5-dimethylphenyl)-N-methylamine and thiophosgene is critical. Impurities in the amine can lead to side reactions, while aged or improperly stored thiophosgene may have partially decomposed.
-
Reaction Temperature: While the reaction is often exothermic, insufficient cooling can lead to the formation of unwanted byproducts, including isothiocyanates. Conversely, a temperature that is too low may result in an impractically slow reaction rate. Careful temperature control, typically in the range of 0-10 °C, is crucial.
-
Stoichiometry: An incorrect molar ratio of reactants can leave unreacted starting material or lead to the formation of thioureas if the amine is in large excess.[5] Precise measurement of both reactants is essential.
Q2: I am observing a persistent yellow or reddish color in my purified this compound. Is this normal?
A2: A pale yellow color is typical for thiocarbamoyl chlorides.[6][7] However, a more intense yellow or reddish hue may indicate the presence of impurities. Thiophosgene itself is a reddish liquid, and trace amounts remaining after workup can contribute to this color.[1] Additionally, exposure to light can cause some decomposition, leading to colored byproducts. Purification by distillation under reduced pressure or recrystallization can often remove these impurities.[3][8]
Q3: How should I properly store this compound?
A3: Due to its sensitivity to moisture, it is imperative to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).[7][9] It should be kept in a cool, dark, and dry place.[9] Refrigeration is recommended for long-term storage.
Q4: My subsequent reaction using the thiocarbamoyl chloride is not proceeding as expected. Could the reagent be the issue?
A4: Yes, the quality of the this compound is paramount. If you suspect the reagent has degraded, you can perform a simple quality check. One common method is to react a small aliquot with a primary or secondary amine that is known to be reactive. The formation of the corresponding thiourea, which can often be easily detected by TLC or LC-MS, will confirm the reactivity of your thiocarbamoyl chloride.
II. Troubleshooting Guide: Synthesis of this compound
This section provides a more detailed, step-by-step guide to troubleshooting the synthesis of the title compound.
Issue 1: Low or No Product Formation
A lack of product formation is a critical issue that requires a systematic approach to diagnose.
Workflow for Diagnosing Low/No Product Formation
Caption: Troubleshooting workflow for low or no product yield.
Detailed Corrective Actions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert gas stream. Use freshly distilled, anhydrous solvents. | Thiophosgene readily hydrolyzes to form hydrogen sulfide and hydrochloric acid, which can lead to side reactions and a decrease in pH.[1] |
| Poor Amine Quality | Purify the N-(3,5-dimethylphenyl)-N-methylamine via distillation or recrystallization. | Impurities in the starting amine can compete in the reaction with thiophosgene, leading to a complex mixture of products. |
| Inactive Thiophosgene | Use a fresh bottle of thiophosgene or distill older stock under reduced pressure. | Thiophosgene can decompose over time, especially if not stored properly.[2] Its reactivity is crucial for the formation of the thiocarbamoyl chloride. |
| Suboptimal Temperature | Maintain a reaction temperature between 0-5 °C using an ice-salt bath. | The reaction is exothermic. Elevated temperatures can promote the formation of isothiocyanates and other byproducts.[5] |
| Incorrect Stoichiometry | Carefully measure both reactants, typically using a slight excess of thiophosgene (1.1-1.2 equivalents). | An excess of the amine can lead to the formation of N,N'-disubstituted thioureas.[5] |
Issue 2: Formation of Significant Byproducts
The presence of significant byproducts can complicate purification and reduce the overall yield.
Common Byproducts and Their Formation Mechanisms
-
N-(3,5-dimethylphenyl) isothiocyanate: This can form via the thermal decomposition of the desired product or if the reaction temperature is too high.
-
N,N'-bis(3,5-dimethylphenyl)-N,N'-dimethylthiourea: This byproduct arises when the initially formed thiocarbamoyl chloride reacts with a second molecule of the starting amine. This is more likely to occur if there is a localized excess of the amine.
Experimental Protocol for Minimizing Byproduct Formation
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
-
Reagents: Dissolve N-(3,5-dimethylphenyl)-N-methylamine (1.0 eq) in anhydrous dichloromethane.
-
Addition: Cool the amine solution to 0 °C. Add a solution of thiophosgene (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully quench by pouring the mixture into ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
III. Optimization of Reaction Conditions
For those looking to refine their process for higher yield and purity, the following parameters can be systematically optimized.
Parameter Optimization Table
| Parameter | Range to Investigate | Rationale for Optimization |
| Solvent | Dichloromethane, Toluene, Diethyl Ether | The polarity of the solvent can influence the reaction rate and solubility of reactants and products. Aprotic solvents are generally preferred.[10] |
| Base (Acid Scavenger) | Pyridine, Triethylamine, Proton Sponge® | The reaction generates HCl as a byproduct.[11] While often not necessary, the addition of a non-nucleophilic base can neutralize the acid and potentially improve yield and product stability, especially for sensitive substrates. |
| Reaction Time | 1 - 6 hours | Monitoring the reaction progress over time will help determine the optimal duration to maximize product formation while minimizing byproduct formation. |
| Concentration | 0.1 M - 1.0 M | The concentration of reactants can affect the reaction rate. More concentrated solutions may lead to faster reactions but could also increase the likelihood of bimolecular side reactions. |
Workflow for Reaction Optimization
Caption: Systematic workflow for optimizing reaction conditions.
IV. References
-
Sharma, S. Thiophosgene in Organic Synthesis. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10040, Thiophosgene. PubChem. [Link]
-
Optimization of the reaction conditions for the synthesis of O-thiocarbamates. ResearchGate. [Link]
-
Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. ResearchGate. [Link]
-
Chaturvedi, D., Mishra, N., & Mishra, V. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Synthesis, 2008(03), 355-357. [Link]
-
One-Pot Synthesis of Thiocarbamates. ResearchGate. [Link]
-
Thiophosgene. Wikipedia. [Link]
-
Riemschneider thiocarbamate synthesis. Wikipedia. [Link]
-
Thiophosgene. Sulfur analogue of phosgene. YouTube. [Link]
-
Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. National Center for Biotechnology Information. [Link]
-
Diethylthiocarbamyl Chloride. Organic Syntheses. [Link]
-
Nickisch, R., Conen, P., Gabrielsen, S. M., & Meier, M. A. R. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(7), 4126-4134. [Link]
-
(4S)-N-[(2R,3S,4E)-2,4-Dimethyl-3-methoxy-5-phenyl-4-pentenoyl]-4-isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses. [Link]
-
Dimethylthiocarbamoyl chloride. Wikipedia. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111. [Link]
-
N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride 1g. P212121 Store. [Link]
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. [Link]
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Institutes of Health. [Link]
-
Optimizing Organic Synthesis with High-Quality Dimethylthiocarbamoyl Chloride. Substance. [Link]
-
Synthesis of N-(phenyl)carbamyl chloride. PrepChem.com. [Link]
-
n-(3,5-dimethylphenyl)-n-methyl-thiocarbamoyl chloride. Sinfoo Biotech. [Link]
-
Method of preparing N,N-dimethyl thiocarbamoyl chloride. Google Patents.
-
How Is Methylamine Synthesized? YouTube. [Link]
-
Making Methylamine 3 Ways. YouTube. [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]
-
Has anyone ever had any trouble with generation of acyl chlorides? Reddit. [Link]
Sources
- 1. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiophosgene - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethylthiocarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 7. exsyncorp.com [exsyncorp.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. prepchem.com [prepchem.com]
- 11. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Welcome to the technical support guide for the synthesis of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride. This document is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we address common challenges and frequently asked questions encountered during the synthesis, purification, and handling of this important chemical intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to help you optimize your synthetic outcomes.
Overview of the Synthesis
The most direct and common method for synthesizing this compound involves the reaction of the secondary amine, N-(3,5-dimethylphenyl)-N-methylamine, with thiophosgene (CSCl₂).[1][2] This reaction is an electrophilic attack by the highly reactive thiophosgene on the nucleophilic amine. The reaction is typically performed in a dry, aprotic solvent at controlled temperatures to manage its exothermic nature and minimize the formation of byproducts. An acid scavenger, such as a tertiary amine or an inorganic base, is often used to neutralize the hydrogen chloride (HCl) generated during the reaction, although the reaction can also be performed without it.
Below is a troubleshooting guide and FAQ section to address specific issues you may encounter.
Troubleshooting Guide
This section is formatted to help you quickly identify and resolve common experimental problems.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is a common issue that can stem from several factors. Let's break down the most probable causes:
-
Moisture Contamination: Both the starting material, thiophosgene, and the product, this compound, are highly sensitive to moisture.[1][3][4] Thiophosgene hydrolyzes to form carbon dioxide, hydrogen sulfide, and HCl, while the product can hydrolyze back to the starting amine.
-
Causality: Water acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Improper Stoichiometry: The molar ratio of reactants is critical. An excess of the N-(3,5-dimethylphenyl)-N-methylamine can lead to the formation of a symmetrical thiourea byproduct (see Impurity section below).
-
Causality: If thiophosgene is the limiting reagent, a second molecule of the amine can displace the chloride from the newly formed thiocarbamoyl chloride product to form the more stable thiourea.
-
Solution: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of thiophosgene. Alternatively, add the amine solution slowly to the thiophosgene solution to maintain an excess of thiophosgene throughout the addition.
-
-
Suboptimal Reaction Temperature: This reaction is exothermic. If the temperature is too high, it can promote side reactions and the decomposition of thiophosgene.[5]
-
Causality: Higher kinetic energy increases the rate of undesired reaction pathways.
-
Solution: The reaction should be initiated at a low temperature (e.g., 0 °C) with controlled, slow addition of one reagent to the other. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
-
Loss During Workup/Purification: The product can be lost during aqueous workups (due to hydrolysis) or inefficient extraction. During purification by distillation, thermal decomposition can occur if the temperature is too high.[6]
-
Solution: Minimize contact with water during the workup. If distillation is used, ensure it is performed under high vacuum to keep the pot temperature as low as possible. Crystallization from a non-polar solvent is often a milder purification method.
-
Question 2: My final product is a discolored oil or a waxy solid that is difficult to purify. What is causing this?
Answer: The expected product is a solid at room temperature.[7] An oily or impure solid state typically points to the presence of one or more impurities that are depressing the melting point.
-
Primary Cause - Thiourea Byproduct: The most common impurity is N,N'-bis(3,5-dimethylphenyl)-N,N'-dimethylthiourea. As mentioned above, this forms when two equivalents of the amine react with one equivalent of thiophosgene.
-
Identification: This impurity can be identified by ¹H NMR (presence of symmetrical signals for the dimethylphenyl and N-methyl groups) and by LC-MS (a peak with a mass corresponding to C₂₁H₂₈N₂S).
-
Removal: This byproduct can often be removed by careful crystallization, as its solubility profile will differ from the desired product. If that fails, column chromatography on silica gel can be attempted, but this risks product hydrolysis. A non-polar eluent system should be used, and the chromatography should be performed quickly.
-
-
Other Causes:
-
Residual Solvent: Incomplete removal of the reaction or crystallization solvent. This can be checked by ¹H NMR.
-
Unreacted Starting Amine: If the reaction did not go to completion. This can be removed by a dilute acid wash during workup, but this risks hydrolyzing the product.
-
Decomposition Products: Thiophosgene is a red liquid, and its decomposition can lead to colored impurities.[1]
-
Question 3: I observe an unexpected peak in my mass spectrometry analysis. What could it be?
Answer: Besides the common thiourea byproduct, other unexpected species can arise.
-
Dimeric Species: Thiophosgene can form a head-to-tail dimer upon exposure to UV light or under certain conditions.[5] This dimer could potentially react to form unexpected adducts.
-
Hydrolysis/Amine Adducts: You might see mass peaks corresponding to the protonated starting amine from in-source hydrolysis or adducts formed from the reaction of the product with trace nucleophiles present in the system.
-
Isothiocyanate Formation: While the reaction of thiophosgene with secondary amines primarily yields thiocarbamoyl chlorides, trace amounts of isothiocyanates could potentially form from starting material impurities (primary amines).[1][2] For example, if the starting N-methylamine contains unmethylated 3,5-dimethylaniline, this would react to form 3,5-dimethylphenyl isothiocyanate. This would be readily detectable by its characteristic IR stretch (~2100 cm⁻¹).
Workflow for Synthesis and Impurity Control
The following diagram illustrates the main synthetic pathway and the formation routes of key impurities.
Caption: Reaction scheme for the synthesis of this compound and major impurity pathways.
Summary of Common Impurities
| Impurity Name | Potential Source | Analytical Signature | Mitigation & Removal Strategy |
| N,N'-bis(3,5-dimethylphenyl)-N,N'-dimethylthiourea | Excess of amine starting material; non-homogenous reaction conditions. | Symmetrical signals in ¹H NMR; High MW peak in LC-MS. | Use slight excess of thiophosgene; slow amine addition. Remove by crystallization or rapid column chromatography. |
| N-(3,5-dimethylphenyl)-N-methylamine | Incomplete reaction; hydrolysis of the product. | Characteristic amine peaks in ¹H NMR; Lower MW peak in LC-MS. | Ensure reaction goes to completion. Avoid moisture. Can be washed away with dilute acid, but this risks product integrity. |
| Hydrolysis products of Thiophosgene (H₂S, HCl, etc.) | Reaction with trace moisture in solvent or on glassware. | Acidic reaction mixture; potential for pressure buildup. | Use anhydrous solvents and dry glassware; perform under an inert atmosphere. |
| Elemental Sulfur | Impurity in thiophosgene or from side reactions of related sulfur chlorides.[6] | Yellow precipitate; insoluble in many organic solvents. | Filter the crude reaction mixture before workup. Can sometimes be removed by distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling thiophosgene? A: Thiophosgene (CSCl₂) is highly toxic and corrosive .[1][5] It is a severe irritant to the eyes, skin, and respiratory system. All manipulations must be conducted in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have an appropriate quenching solution ready (e.g., a solution of sodium hydroxide and an alcohol) to neutralize any spills and decontaminate glassware.
Q2: What is the best solvent for this reaction? A: A dry, aprotic solvent is essential. Dichloromethane (DCM), toluene, and benzene are commonly used. DCM is often preferred for its ability to dissolve the reactants and for its ease of removal post-reaction. Ensure the solvent is from a freshly opened bottle or has been appropriately dried using a solvent purification system or molecular sieves.
Q3: Is an acid scavenger like triethylamine or pyridine necessary? A: Not always, but it can be beneficial. The reaction produces one equivalent of HCl. In the absence of a base, the HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction unless more than one equivalent of amine is used. Using a non-nucleophilic base like triethylamine scavenges the HCl, allowing for stoichiometric use of the expensive amine. However, this adds another reagent that must be removed during purification. The choice depends on your specific protocol and purification strategy.
Q4: How should I store the final this compound product? A: The product is moisture-sensitive.[3][4] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer. For short-term use, storing it in a desiccator is sufficient.
Q5: Can I use phosgene instead of thiophosgene to make the carbamoyl chloride analog? A: Yes, the analogous reaction with phosgene (COCl₂) or a phosgene equivalent like triphosgene will produce N-(3,5-dimethylphenyl)-N-methylcarbamoyl chloride.[8][9] Phosgene is also an extremely toxic gas, and similar, if not more stringent, safety precautions are required.
References
-
Kovesi, I. (2017). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111. [Link]
-
National Center for Biotechnology Information (n.d.). Thiophosgene. PubChem Compound Database. Retrieved from [Link]
- EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride.
-
Bakulev, V. A., et al. (2023). Synthesis of N-vinyl isothiocyanates and carbamates by the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles. RSC Publishing. [Link]
-
Ak-Ak, M. M., et al. (2014). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 10, 3011-3049. [Link]
-
Wikipedia contributors. (n.d.). Thiophosgene. Wikipedia. Retrieved from [Link]
-
Stankovicova, H., et al. (2003). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 8(10), 724-734. [Link]
-
Kuhle, E. (1958). Diethylthiocarbamyl Chloride. Organic Syntheses, 38, 32. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride. [Link]
-
Wikipedia contributors. (n.d.). Dimethylthiocarbamoyl chloride. Wikipedia. Retrieved from [Link]
-
P212121 Store. (n.d.). N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride. [Link]
-
Xian-Xing, Z., et al. (2019). Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H2S) Independently in Thiol-Promoted Pathways. ACS Chemical Biology, 14(11), 2449-2454. [Link]
-
ResearchGate. (n.d.). A Novel Route to Synthesize N,N-Dimethyl Arylmethylamines from Aryl Aldehydes, Hexamethylenetetramine and Hydrogen. [Link]
-
Oakwood Chemical. (n.d.). Optimizing Organic Synthesis with High-Quality Dimethylthiocarbamoyl Chloride. [Link]
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969-3971. [Link]
-
ResearchGate. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. [Link]
-
Castro, A., et al. (1985). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, 645-648. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(phenyl)carbamyl chloride. [Link]
-
Sinfoo Biotech. (n.d.). n-(3,5-dimethylphenyl)-n-methyl-thiocarbamoyl chloride. [Link]
-
ResearchGate. (n.d.). N,N-Dimethylthiocarbamoyl chloride. [Link]
- US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+)
-
European Commission. (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. [Link]
- CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
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- 4. nbinno.com [nbinno.com]
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- 9. prepchem.com [prepchem.com]
scale-up challenges for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride production
Introduction
Welcome to the technical support guide for the synthesis and scale-up of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride (CAS 83508-64-9).[1][2][3][4] This document is intended for researchers, process chemists, and drug development professionals who are working with this compound. Carbamothioyl chlorides are versatile intermediates in organic synthesis, but their production, particularly at scale, presents unique challenges related to reagent toxicity, reaction control, and product stability.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis. Our focus is on anticipating and resolving common issues to improve yield, purity, and operational safety.
Core Synthesis Pathway & Mechanism
The most common and direct route to N,N-disubstituted carbamothioyl chlorides is the reaction of a secondary amine with thiophosgene (CSCl₂).[5] In this case, N-methyl-3,5-dimethylaniline is reacted with thiophosgene, typically in the presence of a non-nucleophilic base to scavenge the generated hydrogen chloride (HCl).
Reaction: N-methyl-3,5-dimethylaniline + Thiophosgene → this compound + HCl
The mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbon of thiophosgene. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base, yielding the final product. Precise control of stoichiometry and temperature is critical to prevent the formation of unwanted byproducts, such as thioureas.
Troubleshooting Guide
This section is structured to address specific problems you may encounter during the synthesis and scale-up process.
Category 1: Reaction Execution & Yield
Q1: My reaction yield is significantly lower than expected, or has decreased upon scale-up. What are the likely causes?
Low yields can often be traced back to several key factors, ranging from reagent quality to thermal control.[6]
Possible Causes & Solutions:
-
Moisture Contamination: Carbamothioyl chlorides and the key reagent, thiophosgene, are highly sensitive to moisture.[7] Water will rapidly hydrolyze the product back to the secondary amine and decompose the thiophosgene.
-
Inadequate Temperature Control: The reaction with thiophosgene is often exothermic.[10][11] Poor heat dissipation, a common issue during scale-up, can lead to localized overheating, causing decomposition of the product and formation of polymeric byproducts.
-
Solution: Maintain a strict temperature profile (typically 0-5 °C for the addition). For larger scales, ensure efficient overhead stirring and use a reactor with a high surface-area-to-volume ratio or a jacketed cooling system. Slow, subsurface addition of the thiophosgene is critical.
-
-
Improper Stoichiometry or Reagent Addition: Adding the amine too quickly to the thiophosgene can create localized excesses, promoting the formation of symmetrical thiourea byproducts where a second molecule of amine reacts with the newly formed carbamothioyl chloride.
-
Solution: Always add the amine dropwise to a cooled solution of thiophosgene. Using a slight excess (1.05-1.1 equivalents) of thiophosgene can help ensure full conversion of the valuable amine starting material.
-
-
Inefficient HCl Scavenging: If the generated HCl is not effectively neutralized, it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9]
-
Solution: Include a non-nucleophilic base like triethylamine or pyridine in the reaction mixture to neutralize HCl as it forms.[9] Alternatively, a biphasic system (e.g., dichloromethane and aqueous sodium carbonate) can be used, although this requires careful control to prevent product hydrolysis at the interface.
-
Category 2: Product Purity & Byproducts
Q2: My final product is a dark oil or solid and shows multiple spots on TLC/peaks in HPLC. What are the common impurities?
The formation of colored impurities often points to thermal decomposition or side reactions.
Common Impurities & Mitigation Strategies:
| Impurity | Formation Mechanism | Mitigation Strategy |
| Symmetrical Thiourea | Reaction of the product with a second equivalent of the starting amine. | Maintain low temperatures and add the amine slowly to an excess of thiophosgene. Ensure rapid and efficient mixing.[12] |
| Unreacted Starting Amine | Incomplete reaction due to poor stoichiometry, moisture, or HCl protonation. | Use a slight excess of thiophosgene and an effective base. Monitor reaction completion by TLC or GC before work-up. |
| Polymeric/Tarry Materials | Thermal decomposition of thiophosgene or the product, especially at elevated temperatures. | Maintain strict, low-temperature control throughout the reaction and work-up. Avoid prolonged heating. |
| Hydrolysis Products | Exposure to water during the reaction or aqueous work-up. | Use anhydrous conditions. If an aqueous wash is necessary, perform it quickly at low temperatures with brine to minimize product solubility and contact time. |
Category 3: Work-up and Purification
Q3: I am losing a significant amount of product during the purification process. How can I optimize this?
Carbamothioyl chlorides can be sensitive to standard purification techniques.
Purification Challenges & Solutions:
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can cause decomposition of the product during column chromatography.
-
Solution: If chromatography is necessary, use deactivated (neutral) silica gel, pre-treated with a base like triethylamine. Alternatively, consider other purification methods.
-
-
Thermal Decomposition During Distillation: Although the product has a high boiling point, prolonged heating during distillation can lead to degradation.[13]
-
Crystallization Difficulties: The product may oil out or be slow to crystallize, especially in the presence of impurities.
-
Solution: Screen a variety of solvent systems (e.g., hexane, heptane, isopropanol-water mixtures). Use seeding with a small crystal of pure product if available. Ensure the crude material is of sufficient purity before attempting crystallization.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common scale-up issues.
Sources
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Technical Support Center: Catalyst Selection and Troubleshooting for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. My aim is to blend established chemical principles with practical, field-tested insights to navigate the complexities of your synthetic challenges.
Introduction to this compound Reactivity
This compound is a versatile electrophilic reagent used in the synthesis of various sulfur-containing compounds, primarily unsymmetrical thioureas and thiocarbamates. The core of its reactivity lies in the electrophilic thiocarbonyl carbon, which is susceptible to nucleophilic attack. The general reaction mechanism is a nucleophilic acyl substitution, where a nucleophile displaces the chloride ion. The choice of catalyst and reaction conditions is paramount to ensure high yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in drug development?
A1: This reagent is crucial for the synthesis of N,N',N'-trisubstituted thioureas and S- or O-substituted thiocarbamates. The thiourea moiety is a recognized pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including antiviral, antibacterial, and anticancer properties. Thiocarbamates also serve as important intermediates in medicinal chemistry and agrochemical development.
Q2: What is the general mechanism for the reaction of this compound with a nucleophile?
A2: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nucleophile attacks the electrophilic carbon of the thiocarbonyl group, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the thiocarbonyl double bond is reformed, yielding the final product. A base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]
Q3: Why is a base necessary in these reactions?
A3: A base serves two primary purposes. First, it neutralizes the HCl generated during the reaction, preventing protonation of the nucleophile and driving the equilibrium towards the product.[2] Second, for weakly nucleophilic reactants like alcohols and thiols, a base is required to deprotonate them, thereby increasing their nucleophilicity and facilitating the attack on the thiocarbamoyl chloride.
Catalyst and Base Selection Guide
The appropriate choice of catalyst or base is critical and depends on the nucleophilicity of the reacting partner.
Reactions with Amines (Synthesis of Unsymmetrical Thioureas)
For the synthesis of N,N',N'-trisubstituted thioureas, the reaction with primary or secondary amines is generally straightforward.
-
Recommended Bases: Non-nucleophilic tertiary amines are the preferred choice to avoid competition with the primary nucleophile.
-
Triethylamine (TEA): A common and cost-effective choice.
-
Diisopropylethylamine (DIPEA): A bulkier base that can minimize side reactions.[3]
-
Pyridine: Can also be used as both a base and a solvent.
-
-
Catalytic Considerations: In most cases, a stoichiometric amount of the tertiary amine base is sufficient, and a separate catalyst is not required. The tertiary amine itself can be considered a catalyst in the sense that it facilitates the reaction by scavenging the HCl byproduct.
Reactions with Alcohols and Phenols (Synthesis of O-Alkyl/Aryl Thiocarbamates)
Alcohols and phenols are weaker nucleophiles than amines and generally require deprotonation to react efficiently.
-
Recommended Bases:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base suitable for deprotonating alcohols and phenols.[4]
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective, particularly with more acidic phenols.
-
4-Dimethylaminopyridine (DMAP): Can be used as a nucleophilic catalyst in conjunction with a stoichiometric base like triethylamine. DMAP reacts with the thiocarbamoyl chloride to form a highly reactive intermediate, which is then attacked by the alcohol.[5]
-
-
Lewis Acid Catalysis: While less common for this specific transformation, Lewis acids can activate the thiocarbonyl group, making it more electrophilic. This approach may be beneficial for reactions with particularly unreactive alcohols. However, the potential for the Lewis acid to coordinate with the sulfur and nitrogen atoms of the starting material and product should be considered.
Reactions with Thiols (Synthesis of S-Alkyl/Aryl Thiocarbamates)
Thiols are generally more nucleophilic than their corresponding alcohols.
-
Recommended Bases:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Often sufficient to deprotonate the thiol and drive the reaction.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Can be used in aqueous or biphasic systems to generate the thiolate in situ.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive Nucleophile: The amine, alcohol, or thiol is not sufficiently nucleophilic. 2. Steric Hindrance: The 3,5-dimethylphenyl group on the thiocarbamoyl chloride or bulky substituents on the nucleophile may hinder the reaction.[6][7] 3. Degradation of Thiocarbamoyl Chloride: The starting material may have hydrolyzed due to moisture. | 1. For weakly nucleophilic amines: Consider using a more polar solvent or a phase transfer catalyst.[8] For alcohols/thiols: Ensure complete deprotonation by using a sufficiently strong base (e.g., NaH). 2. Increase reaction temperature or prolong reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[8] 3. Use freshly prepared or purified thiocarbamoyl chloride. Store under anhydrous conditions. |
| Formation of Symmetrical Thiourea Byproduct | In reactions with primary amines, the initially formed unsymmetrical thiourea can react with another molecule of the thiocarbamoyl chloride, or the starting amine can react with an isothiocyanate intermediate if formed under certain conditions.[8] | Control stoichiometry carefully. Use a slight excess of the amine nucleophile. Slow addition of the thiocarbamoyl chloride to the amine solution can minimize the formation of symmetrical byproducts. |
| Product is an Oil or Difficult to Crystallize | The product may be impure, or it may have a low melting point. | Purify the crude product using column chromatography to remove impurities. Attempt trituration with a non-polar solvent like hexanes to induce crystallization. If the product is indeed an oil, purification will rely on chromatography. |
| Hydrolysis of the Thiocarbamoyl Chloride | The presence of water in the reaction mixture will lead to the hydrolysis of the thiocarbamoyl chloride to the corresponding carbamic acid, which is unstable and decomposes.[4][9] | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Multiple Spots on TLC | Side reactions: Besides the formation of symmetrical thioureas, other side reactions can occur. Incomplete reaction: Starting materials are still present. | Optimize reaction conditions (temperature, time, solvent) to favor the desired product. Careful purification by column chromatography is necessary to isolate the desired product. |
Experimental Protocols
General Procedure for the Synthesis of an N,N',N'-Trisubstituted Thiourea
-
To a solution of the primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General Procedure for the Synthesis of an O-Aryl Thiocarbamate
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of the phenol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution to 0 °C and slowly add a solution of this compound (1.1 eq.) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Reaction of this compound with a Primary Amine
Caption: Synthesis of an N,N',N'-trisubstituted thiourea.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Dong, Z.-B., Wang, M., Zhu, H., Liu, X., & Chang, C.-Z. (2017). Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates Starting from Inexpensive and Environmentally Benign Disulfide. Organic Chemistry Portal. [Link]
- Grzyb, J. A., Shen, M., Yoshina-Ishii, C., Chi, W., Brown, R. S., & Batey, R. A. (2005). Carbamoylimidazolium and Thiocarbamoylimidazolium Salts: Novel Reagents for the Synthesis of Ureas, Thioureas, Carbamates, Thiocarbamates and Amides. Tetrahedron, 61(30), 7153–7175.
- Hendricks, M. P., et al. (2015). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis.
- Katritzky, A. R., Kirichenko, N., Rogovoy, B. V., Kister, J., & Tao, H. (2003). Synthesis of Mono- and N,N-Disubstituted Thioureas and N-Acylthioureas. Synthesis, 2003(16), 2595–2600.
-
Chemistry LibreTexts. (2022). IV. Aryl Thionocarbonates. [Link]
- Kevill, D. N., & D'Souza, M. J. (2017). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 18(9), 1888.
- Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332.
-
Organic-Reaction.com. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Labster. (n.d.). Steric hindrance. [Link]
-
Wikipedia. (2023). Riemschneider thiocarbamate synthesis. [Link]
-
Wikipedia. (2023). Thiocarbamate. [Link]
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Reddit. (2024). Problem with my thiourea synthesis. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Nature. (2022). Unexpected steric hindrance failure in the gas phase F - + (CH 3) 3 CI S N 2 reaction. [Link]
- Google Patents. (n.d.). EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride.
-
YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. [Link]
-
MDPI. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
-
Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of catalytic aroyl–DMAP formation. [Link]
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PubMed. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
-
NIH. (2023). Cationic Triarylchlorostibonium Lewis Acids. [Link]
-
NIH. (n.d.). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. [Link]
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. [Link]
-
Chemguide. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. [Link]
-
NIH. (n.d.). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. [Link]
-
PubMed. (2018). Ti-Catalyzed Radical Alkylation of Secondary and Tertiary Alkyl Chlorides Using Michael Acceptors. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Sparkle. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level. [Link]
-
Semantic Scholar. (2011). Convenient synthesis of carbamates, S-alkyl thiocarbamates, and N,N′-disubstituted urea derivatives of methoxycarbonylsulfenyl isocyanate. [Link]
-
ResearchGate. (n.d.). 1-(3,5-Dimethylphenyl)-3-phenylthiourea. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19).... [Link]
-
MSU chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
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Validation & Comparative
A Comparative Guide to N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride for Drug Development Professionals
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery, the strategic selection of chemical scaffolds and reactive intermediates is paramount. The thiocarbamoyl chloride functional group, a potent electrophile, serves as a critical linchpin in the synthesis of a diverse array of bioactive molecules, particularly thiocarbamates, which have demonstrated a breadth of therapeutic potential. This guide provides an in-depth comparative analysis of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride, placing it in context with other thiocarbamoyl chlorides. By examining its synthesis, reactivity, and potential biological applications, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to harness the full potential of this versatile chemical entity. Our discussion is grounded in established chemical principles and supported by available experimental data, offering a robust framework for informed decision-making in your research endeavors.
Synthesis and Physicochemical Properties: A Foundation for Comparison
The synthesis of N,N-disubstituted thiocarbamoyl chlorides, including this compound, is most commonly achieved through the reaction of the corresponding secondary amine with thiophosgene (CSCl₂) or a thiophosgene equivalent. This reaction is typically performed in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
General Synthetic Scheme:
Caption: General synthesis of this compound.
The physicochemical properties of this compound, such as its melting point, boiling point, and solubility, are influenced by the substitution pattern on the aromatic ring. Compared to the unsubstituted N-phenyl-N-methylcarbamothioyl chloride, the two methyl groups on the phenyl ring in the 3 and 5 positions increase the lipophilicity and molecular weight of the compound.
Table 1: Physicochemical Properties of Selected Thiocarbamoyl Chlorides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| N,N-Dimethylcarbamothioyl chloride | C₃H₆ClNS | 123.61 | Low melting solid or liquid |
| N-Phenyl-N-methylcarbamothioyl chloride | C₈H₈ClNS | 185.67 | Solid |
| This compound | C₁₀H₁₂ClNS | 213.73 | Solid |
| N-(4-chlorophenyl)-N-methylcarbamothioyl chloride | C₈H₇Cl₂NS | 220.12 | Solid |
Comparative Reactivity: The Impact of Aryl Substitution
The reactivity of thiocarbamoyl chlorides is centered on the electrophilicity of the thiocarbonyl carbon. These compounds readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, including water, alcohols, amines, and thiols, to yield the corresponding thiocarbamates, thioureas, and dithiocarbamates.
Electronic Effects on Reactivity
The rate of nucleophilic attack on the thiocarbonyl carbon is significantly influenced by the electronic nature of the substituents on the nitrogen atom. In the case of N-aryl-N-methylcarbamothioyl chlorides, substituents on the aryl ring play a crucial role. Electron-withdrawing groups on the phenyl ring are expected to increase the electrophilicity of the thiocarbonyl carbon, thereby increasing the reaction rate. Conversely, electron-donating groups should decrease the reaction rate.
The two methyl groups in the 3 and 5 positions of this compound are weakly electron-donating. Therefore, it is predicted that this compound will be slightly less reactive towards nucleophiles than the unsubstituted N-phenyl-N-methylcarbamothioyl chloride. In contrast, an analog with an electron-withdrawing group, such as a nitro group, would be expected to be more reactive.
Qualitative Reactivity Ranking:
N-(4-nitrophenyl)-N-methylcarbamothioyl chloride > N-Phenyl-N-methylcarbamothioyl chloride > This compound
This predicted trend can be rationalized by considering the stability of the transition state during nucleophilic attack. Electron-withdrawing groups help to stabilize the developing negative charge on the thiocarbonyl oxygen, thus lowering the activation energy of the reaction.
The Newman-Kwart Rearrangement
A key subsequent reaction of the O-aryl thiocarbamates formed from thiocarbamoyl chlorides and phenols is the Newman-Kwart rearrangement. This thermal or catalytically-induced intramolecular reaction involves the migration of the aryl group from the oxygen to the sulfur atom, yielding an S-aryl thiocarbamate. This rearrangement is a powerful tool for the synthesis of thiophenols from phenols.
The rate of the Newman-Kwart rearrangement is also influenced by the electronic properties of the migrating aryl group. Electron-withdrawing groups on the aryl ring generally facilitate the rearrangement, allowing it to proceed at lower temperatures[2]. Therefore, the O-(3,5-dimethylphenyl) thiocarbamate derived from our target molecule would be expected to undergo the Newman-Kwart rearrangement at a slower rate compared to an O-(4-nitrophenyl) analogue.
Caption: The Newman-Kwart Rearrangement.
Potential Biological Activity: A Comparative Outlook
While direct biological activity data for this compound is not available, the broader classes of thiocarbamates and dithiocarbamates, which are readily synthesized from it, have a well-documented history of diverse biological activities, including anticancer and antifungal properties.
Anticancer Potential
Numerous studies have highlighted the potential of thiocarbamate and dithiocarbamate derivatives as anticancer agents. The mechanism of action is often attributed to their ability to chelate metal ions essential for tumor growth, induce oxidative stress, and inhibit key enzymes involved in cancer cell proliferation.
The substitution pattern on the aryl ring of N-aryl-N-methylthiocarbamates can significantly impact their cytotoxic activity. For instance, a study on a series of 1,2,3-triazole-dithiocarbamate hybrids showed that compounds with specific substitutions on the aryl ring exhibited potent activity against various human tumor cell lines[3]. While this study does not include the 3,5-dimethylphenyl substitution, it underscores the importance of the aryl moiety in determining anticancer efficacy.
Based on the general principles of structure-activity relationships (SAR), the lipophilic nature of the 3,5-dimethylphenyl group in derivatives of our target compound could enhance cell membrane permeability, potentially leading to increased intracellular concentrations and improved cytotoxic effects. However, this is a hypothesis that requires experimental validation.
Antifungal Activity
Thiocarbamates have also been explored for their antifungal properties. A study on novel N-aryl carbamate derivatives demonstrated that compounds bearing chlorine or bromine atoms on the phenyl ring exhibited superior antifungal potency[4]. This suggests that electronic and steric factors of the aryl substituent are critical for antifungal activity. The electron-donating nature of the dimethylphenyl group might influence the antifungal spectrum and potency of derivatives of this compound, though the precise effect would need to be determined experimentally.
Experimental Protocols for Comparative Analysis
To facilitate direct comparison, we provide the following detailed experimental protocols for assessing the reactivity and biological activity of this compound and its analogs.
Protocol for Comparative Reactivity via Hydrolysis
This protocol outlines a method to compare the hydrolysis rates of different thiocarbamoyl chlorides by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Other N-aryl-N-methylcarbamothioyl chlorides for comparison (e.g., N-phenyl-N-methylcarbamothioyl chloride, N-(4-chlorophenyl)-N-methylcarbamothioyl chloride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Standard laboratory glassware and HPLC system with a UV detector.
Procedure:
-
Prepare stock solutions of each thiocarbamoyl chloride in acetonitrile at a concentration of 1 mg/mL.
-
In a thermostated reaction vessel at 25°C, add a known volume of acetonitrile and water (e.g., a 1:1 mixture).
-
Initiate the reaction by injecting a small, precise volume of the thiocarbamoyl chloride stock solution into the reaction vessel with vigorous stirring.
-
At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it with cold acetonitrile.
-
Analyze the quenched samples by HPLC. The HPLC method should be developed to separate the parent thiocarbamoyl chloride from its hydrolysis product (the corresponding secondary amine).
-
Monitor the disappearance of the thiocarbamoyl chloride peak area or the appearance of the amine peak area over time.
-
Plot the concentration of the thiocarbamoyl chloride versus time and determine the initial reaction rate.
-
Compare the initial rates of hydrolysis for the different thiocarbamoyl chlorides to establish a relative reactivity ranking.
Caption: Workflow for determining the IC₅₀ of thiocarbamate derivatives.
Conclusion and Future Perspectives
This compound represents a valuable, yet underexplored, building block in medicinal chemistry. Based on established principles of physical organic chemistry, its reactivity is anticipated to be slightly lower than its unsubstituted phenyl analog due to the weak electron-donating nature of the two methyl groups. This modulation of reactivity could be advantageous in certain synthetic applications where a more controlled reaction is desired.
The true potential of this compound lies in the biological activity of its derivatives. The lipophilic 3,5-dimethylphenyl moiety may confer favorable pharmacokinetic properties and contribute to potent anticancer or antifungal activity. The provided experimental protocols offer a clear path for researchers to directly assess the comparative performance of this compound and its derivatives.
Future research should focus on the systematic synthesis and biological evaluation of a library of N-aryl-N-methylthiocarbamates with diverse aryl substitutions, including the 3,5-dimethylphenyl group. Such studies will not only elucidate the structure-activity and structure-reactivity relationships within this class of compounds but also pave the way for the discovery of novel therapeutic agents.
References
- Kevill, D. N. & D'Souza, M. J.
-
Kevill, D. N., & D'Souza, M. J. (2010). Correlation of the Rates of Solvolysis of N-Aryl-N-methylcarbamoyl Chlorides. International Journal of Molecular Sciences, 11(3), 967–979. [Link]
- Sharma, S. Thiophosgene in Organic Synthesis. Synthesis1978, 11, 803-820.
-
Duan, Y.-C., Ma, Y.-C., Zhang, E., Shi, X.-J., Wang, M.-M., Ye, X.-W., & Liu, H.-M. (2013). Design, synthesis and anticancer activity of novel 1,2,3-triazole-dithiocarbamate hybrids as potential anticancer agents. European Journal of Medicinal Chemistry, 62, 11–19. [Link]
-
Huang, W., Ding, Y., Miao, Y., Liu, M.-Z., Li, Y., & Yang, G.-F. (2009). Synthesis and antitumor activity of novel dithiocarbamate substituted chromones. European Journal of Medicinal Chemistry, 44(9), 3687–3696. [Link]
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A Comparative Guide to the Biological Activity of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride and Its Analogs
Introduction
In the dynamic landscape of agrochemical and pharmaceutical research, the quest for novel bioactive molecules with enhanced efficacy and target specificity is perpetual. Among the myriad of scaffolds explored, N-aryl carbamates and their thio-analogs have consistently demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, insecticidal, and antimicrobial properties. This guide provides an in-depth comparative analysis of the biological activity of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride and its structural analogs. By examining the structure-activity relationships (SAR) supported by experimental data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and synthesis of next-generation bioactive agents.
The core structure of this compound, characterized by a disubstituted phenyl ring attached to a methylcarbamothioyl chloride moiety, offers a versatile template for chemical modification. The nature, position, and number of substituents on the aromatic ring, as well as alterations to the carbamothioyl portion, can profoundly influence the compound's biological profile. This guide will dissect these structural nuances, presenting a logical progression from the parent compound to its derivatives and elucidating the consequent impact on their bioactivity. All claims and protocols are substantiated with citations to authoritative sources to ensure scientific integrity.
The Core Moiety: Understanding the Fungicidal Potential of N-Aryl Carbamates
The foundational framework of this compound belongs to the broader class of N-aryl carbamates and thiocarbamates, which have been extensively investigated for their fungicidal properties. The mode of action of many carbamate fungicides involves the inhibition of fungal cell wall synthesis or disruption of microtubule assembly, leading to cell division arrest and eventual cell death.
The substitution pattern on the N-phenyl ring is a critical determinant of antifungal potency. Research has consistently shown that the presence of electron-withdrawing or lipophilic groups on the aromatic ring can significantly enhance fungicidal activity.[1][2] This is often attributed to improved membrane permeability, allowing the compound to reach its intracellular target more efficiently.
A study on N-aryl carbamate derivatives demonstrated that compounds bearing halogen atoms or trifluoromethyl groups on the phenyl ring exhibited significant in vitro antifungal activity against a panel of seven plant fungal pathogens, with many showing inhibitory rates greater than 60% at a concentration of 50 μg/mL.[1]
Comparative Analysis of Antifungal Activity
To illustrate the structure-activity relationships governing the antifungal efficacy of this compound and its analogs, the following table summarizes the in vitro activity of a series of N-aryl carbamate derivatives against various fungal pathogens.
Table 1: Comparative Antifungal Activity of N-Aryl Carbamate Analogs
| Compound ID | N-Aryl Substituent | Fungal Species | Activity (% Inhibition at 50 µg/mL) | EC50 (µg/mL) | Reference |
| 1a | 3,5-dimethylphenyl | Fusarium graminearum | Data not available | Data not available | - |
| 1b | 3,5-bis(trifluoromethyl)phenyl | Fusarium graminearum | >70% | 16.65 | [1] |
| 1c | 4-chlorophenyl | Botrytis cinerea | ~65% | Data not available | [2] |
| 1d | 3,4-dichlorophenyl | Botrytis cinerea | >70% | Data not available | [2] |
| 1e | 3,5-dichlorophenyl | Sclerotinia sclerotiorum | Moderate | Data not available | [3] |
| 1f | 2,6-dimethylphenyl | Botrytis cinerea | >60% | Data not available | [3] |
Key Insights from Antifungal Data:
-
Electron-Withdrawing Groups: The presence of two trifluoromethyl groups at the 3 and 5 positions (Compound 1b ) leads to potent activity against Fusarium graminearum.[1] Similarly, mono- and di-chloro substitution (Compounds 1c , 1d , and 1e ) confers significant fungicidal properties.[2][3] This highlights the importance of electron-withdrawing substituents in enhancing antifungal efficacy.
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
The following protocol outlines a standard method for assessing the in vitro antifungal activity of test compounds.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of a known concentration.
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Incorporation of Test Compounds: Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Also, prepare a solvent control plate containing only DMSO.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of the solidified PDA plates.
-
Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) for a period of 48-72 hours, or until the mycelial growth in the control plate has reached a significant diameter.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in both the treatment and control plates. Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group. The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by testing a range of concentrations and performing a probit analysis.[4]
Exploring Broader Biological Activities: Antibacterial, Herbicidal, and Insecticidal Potential
The versatility of the N-aryl carbamothioyl chloride scaffold extends beyond fungicidal activity. Various analogs have been reported to exhibit antibacterial, herbicidal, and insecticidal properties. The structural modifications that govern these activities often differ from those that optimize antifungal effects.
Antibacterial Activity
The introduction of different substituents on the N-aryl ring can modulate the antibacterial spectrum and potency. While comprehensive data for this compound is limited, studies on related thiocarbamate and benzenesulfonamide derivatives provide valuable insights.
Table 2: Comparative Antibacterial Activity (MIC values in µg/mL)
| Compound ID | Core Structure | N-Aryl Substituent | Bacterial Species | MIC (µg/mL) | Reference |
| 2a | Methyl N-Arylthiocarbamate | 4-chlorophenyl | Staphylococcus aureus | 8 | [5] |
| 2b | Methyl N-Arylthiocarbamate | 4-bromophenyl | Staphylococcus aureus | 16 | [5] |
| 2c | N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide | Cinnamic acid residue | Staphylococcus aureus (MRSA) | 4-8 | [6] |
| 2d | N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide | Cyclohexylpropionic acid residue | Staphylococcus aureus (MRSA) | 4-8 | [6] |
Key Insights from Antibacterial Data:
-
Gram-Positive Activity: The data suggests that N-aryl thiocarbamate and related sulfonamide derivatives are particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[5][6]
-
Halogen Substitution: Similar to the trend observed in antifungal activity, the presence of halogens (chlorine and bromine) on the phenyl ring appears to be favorable for antibacterial potency.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.
-
Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Herbicidal and Insecticidal Activities
The structural features of this compound and its analogs also hold promise for applications in crop protection as herbicides and insecticides. The mechanism of action for herbicidal carbamates often involves the inhibition of photosynthesis or lipid synthesis. For insecticidal activity, carbamates typically act as acetylcholinesterase inhibitors.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data from various studies on N-aryl carbamates and their thio-analogs allows for the formulation of key structure-activity relationships.
Caption: Structure-Activity Relationship (SAR) overview for N-Aryl Carbamothioyl Chloride analogs.
The diagram above illustrates that electron-withdrawing groups on the aryl ring generally enhance antifungal and antibacterial activities. The position of these substituents is also crucial in determining the potency and spectrum of action. The effect of electron-donating groups like the methyl groups in the parent compound is more variable and likely contributes more to optimizing physical properties like lipophilicity.
Synthesis and Experimental Design
The synthesis of N-aryl-N-methylcarbamothioyl chlorides and their derivatives typically involves a multi-step process. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for N-Aryl-N-methylcarbamothioyl chloride and its analogs.
The causality behind these experimental choices lies in the stepwise construction of the desired molecule. The initial formation of the isothiocyanate from the corresponding aniline is a key step. Subsequent N-methylation followed by chlorination yields the carbamothioyl chloride. This reactive intermediate can then be readily derivatized by reaction with various nucleophiles to generate a library of analogs for biological screening. Each step must be carefully controlled to ensure high yields and purity, which is typically verified by techniques such as NMR and mass spectrometry.
Conclusion
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A Comparative Spectroscopic Guide to the Structural Confirmation of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
In the landscape of drug development and synthetic chemistry, unequivocal structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques required to confirm the structure of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output.
Our investigation centers on a multi-technique approach, leveraging Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for the target compound, this guide will utilize highly accurate predicted data for this compound and compare it with experimental data from two key structural analogues: N-methyl-N-phenylcarbamoyl chloride and dimethylthiocarbamoyl chloride . This comparative methodology not only validates the predicted data but also illuminates the specific spectral contributions of the 3,5-dimethylphenyl group and the carbamothioyl chloride moiety.
The Analytical Workflow: A Self-Validating System
The confirmation of a chemical structure is a deductive process. Each spectroscopic technique provides a unique piece of the puzzle, and the congruence of data across all methods provides a self-validating confirmation of the molecular architecture.
Figure 2: A plausible fragmentation pathway for this compound.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 213/215 | 178, 121, 91 |
| N-methyl-N-phenylcarbamoyl chloride (Experimental) | 169/171 | 134 ([M-Cl]⁺), 106, 77 |
| Dimethylthiocarbamoyl chloride (Experimental) [1] | 123/125 | 88 ([M-Cl]⁺), 72 |
Analysis: The presence of the chlorine isotope pattern in the molecular ion peak is a critical confirmation point for all three compounds. The fragmentation patterns are consistent with the loss of the labile chlorine atom and subsequent fragmentation of the remaining structure.
Experimental Protocols
Standard Operating Procedure for Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
FT-IR: For solid samples, acquire the spectrum using a diamond attenuated total reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
MS: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile) for electrospray ionization (ESI) or analyze directly for electron impact (EI) ionization.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.
-
FT-IR: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
MS: Acquire the mass spectrum in a positive ion mode over a mass range appropriate for the expected molecular weight.
-
-
Data Analysis:
-
Process and analyze the spectra using appropriate software.
-
Compare the obtained spectra with predicted data and spectra of known analogues.
-
Assign all major peaks and fragments to the proposed structure.
-
Conclusion
The comprehensive, multi-technique spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal structural confirmation of this compound. By comparing predicted data for the target molecule with experimental data from structurally related analogues, we can confidently assign the key spectral features and validate the proposed structure. The consistency across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry forms a self-validating system, which is an indispensable component of modern chemical research and development.
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A Comparative Guide to the Derivatives of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride: Synthesis, Predicted Activities, and Evaluation Protocols
Abstract
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride is a reactive chemical intermediate that serves as a versatile scaffold for the synthesis of a diverse array of derivatives with potential applications in agrochemical and pharmaceutical research. While direct comparative studies on the biological activities of its derivatives are not extensively documented in publicly available literature, this guide provides a comprehensive framework for their synthesis, predicted structure-activity relationships (SAR), and detailed protocols for their comparative evaluation. By leveraging established principles in medicinal and agrochemical chemistry, this document aims to empower researchers, scientists, and drug development professionals to explore the chemical space of this compound derivatives and unlock their potential as novel bioactive agents.
Introduction: The Potential of the N-(3,5-dimethylphenyl)-N-methylcarbamothioyl Scaffold
The this compound molecule combines several features that make it an attractive starting point for the development of new bioactive compounds. The disubstituted phenyl ring offers a lipophilic anchor, while the N-methyl group can influence steric interactions and metabolic stability. The carbamothioyl chloride moiety is a highly reactive electrophile, enabling the facile introduction of a wide range of nucleophilic groups, leading to the generation of diverse chemical libraries.[1]
Derivatives of this scaffold, such as thioureas, thiocarbamates, and dithiocarbamates, are classes of compounds well-represented in the agrochemical and pharmaceutical landscape, known to exhibit a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[2][3][4] This guide will explore the synthesis of these derivatives and provide a predictive comparison of their potential biological performance based on established SAR principles.
Synthetic Pathways: From Chloride to Diverse Derivatives
The primary route to synthesizing derivatives of this compound involves the nucleophilic substitution of the chloride atom. This reaction is typically robust and can be performed under standard laboratory conditions.
General Synthesis of this compound
The parent compound can be synthesized from N-(3,5-dimethylphenyl)-N-methylamine and thiophosgene. Thiophosgene is a highly toxic and reactive reagent and should be handled with extreme caution in a well-ventilated fume hood.[5]
Experimental Protocol: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(3,5-dimethylphenyl)-N-methylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or toluene under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve thiophosgene (1.05 equivalents) in the same anhydrous solvent.
-
Slowly add the thiophosgene solution to the amine solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
The filtrate, containing the this compound, can be concentrated under reduced pressure.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Synthesis of Derivatives via Nucleophilic Substitution
The electrophilic thiocarbonyl carbon of this compound readily reacts with a variety of nucleophiles to yield a diverse range of derivatives.[1]
Reaction with primary or secondary amines yields the corresponding thiourea derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.[6]
Experimental Protocol: Synthesis of a N'-(Substituted)-N-(3,5-dimethylphenyl)-N-methylthiourea
-
To a solution of the desired primary or secondary amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 equivalents).
-
Cool the stirred mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the carbamothioyl chloride solution to the amine solution via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Alcohols and phenols react with this compound, typically in the presence of a base, to form O-substituted thiocarbamates.[7]
Thiols react in a similar fashion to alcohols to produce the corresponding S-substituted dithiocarbamates.[8]
Caption: Synthetic pathways to key derivatives.
Comparative Analysis of Predicted Biological Activities
While specific experimental data for derivatives of this compound is limited, we can infer potential biological activities and structure-activity relationships based on broader classes of related compounds.
Predicted Antifungal Activity
Thiourea and dithiocarbamate derivatives are known to possess significant antifungal properties.[9] The mode of action often involves the chelation of metal ions essential for fungal enzyme function or the inhibition of specific enzymes like lanosterol 14α-demethylase.
| Derivative Class | Predicted Activity | Key Structural Features for Enhanced Activity |
| Thioureas | Moderate to High | Introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the N'-aryl substituent.[9] |
| Dithiocarbamates | Moderate to High | The nature of the S-alkyl or S-aryl group can significantly influence activity. |
| Thiocarbamates | Lower to Moderate | Generally less potent as antifungals compared to thioureas and dithiocarbamates. |
Predicted Herbicidal Activity
Thiocarbamate herbicides are a well-established class of agrochemicals that typically act by inhibiting lipid synthesis in susceptible plants.[10][11]
| Derivative Class | Predicted Activity | Key Structural Features for Enhanced Activity |
| Thiocarbamates | Moderate to High | Lipophilic O-alkyl or O-aryl groups can enhance uptake and translocation in plants. |
| Thioureas | Lower to Moderate | Some thiourea derivatives have shown herbicidal activity, but they are less common than thiocarbamates. |
| Dithiocarbamates | Lower to Moderate | Primarily used as fungicides, with less documented herbicidal efficacy. |
Predicted Insecticidal Activity
Thiourea derivatives have been investigated as insecticides, with some acting as insect growth regulators or inhibitors of key enzymes.[2][12]
| Derivative Class | Predicted Activity | Key Structural Features for Enhanced Activity |
| Thioureas | Moderate to High | The substituents on the N' nitrogen can be varied to target specific insect pests. Aromatic or heteroaromatic rings on the N' position are often beneficial.[2] |
| Thiocarbamates | Lower to Moderate | Some carbamates are potent insecticides (acetylcholinesterase inhibitors), but the activity of thiocarbamates is generally lower. |
| Dithiocarbamates | Low | Not typically associated with significant insecticidal activity. |
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activities of novel this compound derivatives, standardized bioassays are essential.
In Vitro Antifungal Assay
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal pathogens.[13][14]
Experimental Protocol: Broth Microdilution Antifungal Assay
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Harvest fungal cells (or conidia) and suspend them in sterile saline. Adjust the suspension to a 0.5 McFarland standard.
-
Preparation of Test Compound: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup: In a 96-well microtiter plate, perform serial dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the diluted fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, often measured spectrophotometrically.[14]
Caption: In vitro antifungal assay workflow.
Greenhouse Herbicidal Evaluation
Glasshouse trials are crucial for assessing the pre- and post-emergence herbicidal activity of new compounds on target weed species and for evaluating crop safety.[15]
Experimental Protocol: Greenhouse Herbicide Screening
-
Plant Preparation: Grow target weed and crop species in pots under controlled greenhouse conditions.
-
Compound Application: Formulate the synthesized derivatives as solutions or emulsions. Apply the formulations to the plants at various growth stages (pre- or post-emergence) using a laboratory sprayer.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and stunting.
-
Data Collection: Score the herbicidal efficacy on a scale (e.g., 0-100%, where 100% is complete plant death).
-
Data Analysis: Determine the effective dose for each compound and compare the selectivity between weeds and crops.
Insecticidal Bioassay
Contact bioassays, such as the adult vial test, are commonly used to determine the toxicity of new compounds to insect pests.[16]
Experimental Protocol: Adult Vial Test for Contact Insecticides
-
Preparation of Vials: Coat the inside of glass vials with a solution of the test compound in a volatile solvent (e.g., acetone). Allow the solvent to evaporate completely, leaving a uniform film of the compound.
-
Insect Exposure: Introduce a known number of adult insects into each treated vial.
-
Observation: Record mortality at regular intervals over a specific period (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the lethal concentration (e.g., LC50) for each compound using probit analysis.
Caption: Insecticidal contact bioassay workflow.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel bioactive molecules. Although direct comparative experimental data on its derivatives is currently lacking, this guide provides a robust framework for their synthesis and evaluation. By systematically preparing libraries of thiourea, thiocarbamate, and dithiocarbamate derivatives and subjecting them to the standardized biological assays outlined herein, researchers can effectively explore the structure-activity relationships and identify lead compounds for further development in the agrochemical and pharmaceutical sectors. Future work should focus on the generation and publication of such comparative data to validate the predictive models presented in this guide and to accelerate the discovery of new, effective, and safe chemical solutions.
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Miller, A. L., et al. (2012). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (64), e2129. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3409. [Link]
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Nolan, R. P., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]
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JoVE. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. [Link]
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Al-khatib, K., et al. (2022). Herbicide Efficacy Prediction Based on Object Segmentation of Glasshouse Imagery. SciTePress. [Link]
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Khan, I., et al. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Medicinal Chemistry, 14(3), 514-531. [Link]
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Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]
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AgriSustain-An International Journal. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. [Link]
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ResearchGate. (2008). Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. [Link]
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ACS Omega. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. [Link]
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MDPI. (2024). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-(3,5-dimethylphenyl)-N-methylcarbamothioyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with potential therapeutic applications, the rigorous assessment of purity is a cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for determining the purity of a synthesized batch of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to aid researchers in establishing a robust quality control framework.
The subject of our analysis, this compound, belongs to the thiocarbamoyl chloride class of compounds. These are reactive intermediates, valuable in the synthesis of various biologically active molecules like thioureas and thiocarbamates.[1] Given their reactivity, the purity profile of a synthesized batch can be complex, potentially containing unreacted starting materials, by-products from side reactions, or degradation products. Therefore, a multi-modal analytical approach is not just recommended but essential.
Anticipating Potential Impurities: A Synthesis-Based Approach
A logical starting point for any purity assessment is to understand the synthetic route. While several methods exist for preparing thiocarbamoyl chlorides, a common approach involves the reaction of a secondary amine with thiophosgene or the chlorination of a corresponding dithiocarbamate precursor.[2][3]
Considering these pathways, potential impurities in a batch of this compound could include:
-
Unreacted Starting Materials: 3,5-dimethylaniline and N-methylating agents.
-
By-products: Symmetrical N,N'-disubstituted thioureas formed from reaction with any contaminating primary amines.
-
Degradation Products: Hydrolysis of the thiocarbamoyl chloride to the corresponding carbamic acid, which is often unstable.
-
Residual Solvents: From the reaction and purification steps (e.g., dichloromethane, toluene).
Comparative Analysis of Purity Assessment Techniques
No single analytical technique is sufficient to declare a compound "pure." Each method offers a unique perspective on the sample's composition. Here, we compare the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Summary: Method Performance Comparison
| Analytical Method | Principle | Detects | Quantitation Capability | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Non-volatile organic impurities with a UV chromophore. | Excellent, high precision. | Widely applicable, robust, high resolution for complex mixtures.[4] | Thermally labile compounds may require specific conditions.[4] |
| GC-MS | Partitioning in the gas phase followed by mass-to-charge ratio detection. | Volatile and semi-volatile organic impurities. | Good, especially in Selected Ion Monitoring (SIM) mode. | High sensitivity, definitive identification via mass spectra.[5] | Not suitable for non-volatile or thermally labile compounds.[6] |
| ¹H qNMR | Nuclear spin resonance in a magnetic field. | All proton-containing impurities. | Excellent, primary ratio method. | Universal detector for soluble compounds, provides structural information.[7][8] | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC is the workhorse for purity analysis of non-volatile organic compounds.[9] For this compound, its aromatic nature makes it an ideal candidate for UV detection. A gradient elution method is chosen to ensure the separation of impurities with a wide range of polarities.
Workflow Diagram:
Caption: HPLC-UV workflow for purity assessment.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in acetonitrile.
-
Create a working solution by diluting the stock solution to 0.1 mg/mL with acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at 220 nm and 254 nm. The lower wavelength provides general detection, while 254 nm is sensitive to the aromatic ring.[10]
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: Hold at 50% B (equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight by-products.[11] While the target molecule itself might have limited thermal stability, this method is crucial for a comprehensive impurity profile. For compounds like thiocarbamates, derivatization or careful temperature programming is key.[6][12]
Workflow Diagram:
Caption: GC-MS workflow for volatile impurity profiling.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the synthesized compound at approximately 1 mg/mL in GC-grade dichloromethane.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (use a split injection, e.g., 20:1, to avoid column overload).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Identify peaks corresponding to residual solvents and other volatile components by their retention times and by comparing their mass spectra to a reference library (e.g., NIST).
-
The relative abundance of these impurities can be estimated by comparing their peak areas to that of the main compound.
-
Quantitative ¹H NMR (qNMR)
Rationale: qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the compound itself.[7] By integrating the signals of the analyte against those of a certified internal standard of known purity and weight, a direct and highly accurate purity value can be obtained.[8] This technique also provides invaluable structural confirmation.
Workflow Diagram:
Caption: Quantitative ¹H NMR workflow for purity determination.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Crucial Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. A typical value is 30-60 seconds to ensure full relaxation and accurate integration.
-
Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the N-methyl protons) and a signal from the internal standard (e.g., the olefinic protons of maleic anhydride).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion and Recommendations
Assessing the purity of a synthesized compound like this compound requires a thoughtful, multi-faceted approach.
-
HPLC-UV should be the primary method for determining purity with respect to non-volatile, UV-active impurities due to its high resolution and precision.
-
GC-MS is essential for identifying and quantifying residual solvents and other volatile contaminants that are invisible to HPLC.
-
¹H qNMR serves as a powerful, orthogonal technique that provides an absolute purity value without the need for a specific reference standard, while also confirming the chemical structure of the main component.
By combining these three techniques, researchers can build a comprehensive and reliable purity profile, ensuring the quality and integrity of their synthesized material for subsequent applications in research and drug development. This rigorous approach underpins scientific reproducibility and is a critical component of the data package for any novel chemical entity.
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Nair, K. K., et al. (2016). Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). Journal of Chromatography & Separation Techniques, 7(4).[5]
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Werner, S. L., & Johnson, S. M. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory: Determination of selected carbamate pesticides in water by high-performance liquid chromatography. U.S. Geological Survey.[4]
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Al-farhani, B. A. H., et al. (2017). CHALLENGES OF A HPLC-UV ANALYSIS OF METHOMYL, CARBOFURAN AND CARBARYL IN SOIL AND FRESH WATER FOR DEGRADATION STUDIES. Rasayan Journal of Chemistry, 10(2), 435-442.[10]
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Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology, 25, 51-59.[16]
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Liu, X., et al. (2013). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 36(18), 2663-2677.[17]
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BenchChem. (n.d.). N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride. Retrieved from BenchChem website.[2]
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Sigma-Aldrich. (n.d.). Dimethylthiocarbamoyl chloride. Retrieved from Sigma-Aldrich website.
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A Comparative Guide to the Application of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl Chloride in Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Carbamothioyl Chlorides in Modern Agrochemicals
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride is a key synthetic intermediate belonging to the carbamothioyl chloride class of compounds. Its significance in the agrochemical industry, particularly in the development of fungicides, stems from its utility as a precursor to N-aryl carbamate and thiocarbamate fungicides. The substitution pattern on the aromatic ring is a critical determinant of the biological activity of the resulting fungicide. The 3,5-dimethylphenyl moiety, in particular, has been explored for its potential to confer potent and selective fungicidal properties.
This guide provides a comprehensive literature review of the applications of this compound in fungicide synthesis. It offers a comparative analysis of the performance of fungicides derived from this precursor against established alternatives, supported by experimental data from peer-reviewed studies. Detailed synthetic protocols, mechanistic insights, and a discussion of structure-activity relationships (SAR) are included to provide a thorough technical resource for researchers in the field.
Core Concept: From Carbamothioyl Chloride to Biologically Active Fungicide
The primary application of this compound is in the synthesis of N-(3,5-dimethylphenyl)carbamate fungicides. This transformation is typically achieved through reaction with an alcohol, leading to the formation of a carbamate linkage. The versatility of this reaction allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the fungicide's physicochemical properties and biological activity.
Comparative Analysis of Fungicidal Performance
The efficacy of fungicides derived from this compound is best understood through a comparative lens, juxtaposing their performance against established commercial fungicides. This section will focus on the fungicidal activity against two economically important plant pathogens: Botrytis cinerea (gray mold) and Fusarium graminearum (causative agent of Fusarium head blight).
Key Competitors in the Fungicide Market
For a robust comparison, we will consider fungicides from two relevant classes:
-
Carbamate Fungicides: Diethofencarb, a commercial fungicide known for its effectiveness against benzimidazole-resistant strains of Botrytis cinerea. Its mode of action involves the disruption of microtubule assembly by binding to β-tubulin.[1][2]
-
Carboxylic Acid Amide (CAA) Fungicides: Iprovalicarb and Mandipropamid are modern fungicides that act by inhibiting cellulose synthase, a crucial enzyme in the cell wall biosynthesis of oomycete and some other fungal pathogens.[3][4]
Experimental Data: A Head-to-Head Comparison
| Compound/Fungicide | Chemical Class | Target Pathogen | EC50 (µg/mL) | Reference |
| Ethyl (3,5-bis(trifluoromethyl)phenyl)carbamate (1z) | N-Aryl Carbamate | Fusarium oxysporum | 16.65 | [5][6] |
| Compound 1af | N-Aryl Carbamate | Fusarium graminearum | 12.50 | [5][7] |
| Diethofencarb | Phenylcarbamate | Botrytis cinerea (MBC-resistant) | - | [8] |
| Carbendazim | Benzimidazole | Botrytis cinerea | 0.05 | [9] |
| Iprodione | Dicarboximide | Botrytis cinerea | 0.50 | [9] |
| Mandipropamid | CAA | Phytophthora infestans | - | [3] |
| Iprovalicarb | CAA | Phytophthora infestans | - | [10] |
Note: EC50 values represent the concentration of the fungicide that inhibits 50% of the fungal growth. A lower EC50 value indicates higher fungicidal activity. The data for Diethofencarb against resistant strains highlights its specific utility.
The data indicates that N-aryl carbamates with the 3,5-disubstitution pattern, such as the trifluoromethyl analog (1z), exhibit promising fungicidal activity.[5][6] For instance, compound 1af shows potent inhibition of Fusarium graminearum with an EC50 of 12.50 µg/mL.[5][7] This suggests that derivatives of this compound could be effective against this important cereal pathogen.
Mechanisms of Action: A Tale of Two Targets
The fungicidal activity of the compounds discussed in this guide can be attributed to distinct molecular mechanisms. Understanding these differences is crucial for developing effective disease management strategies and mitigating the risk of fungicide resistance.
Carbamate Fungicides: Disrupting Cell Division
N-aryl carbamates, including those derived from this compound and the commercial fungicide diethofencarb, typically exert their antifungal effects by targeting β-tubulin .[1][2] This protein is a fundamental component of microtubules, which are essential for various cellular processes, including mitosis (cell division) and intracellular transport. By binding to β-tubulin, these fungicides disrupt the assembly of microtubules, leading to a cessation of cell division and ultimately, fungal cell death.
Carboxylic Acid Amide (CAA) Fungicides: Weakening the Cell Wall
In contrast, CAA fungicides like iprovalicarb and mandipropamid have a different mode of action. They specifically inhibit cellulose synthase , an enzyme critical for the biosynthesis of cellulose, a major structural component of the cell walls of oomycetes and some other fungi.[3][4] By blocking cellulose production, these fungicides compromise the integrity of the fungal cell wall, leading to cell lysis and death.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis of a representative N-aryl carbamate fungicide and for conducting in vitro antifungal assays.
Synthesis of a Representative N-(3,5-disubstituted phenyl)carbamate
This protocol is a general representation of the synthesis of N-aryl carbamates from a carbamothioyl chloride precursor.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Anhydrous aprotic solvent (e.g., toluene, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous alcohol (1.1 equivalents) to the solution.
-
Slowly add the tertiary amine base (1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(3,5-dimethylphenyl)-N-methylcarbamate.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol describes a standard method for evaluating the fungicidal activity of a compound against filamentous fungi.[11]
Materials:
-
Pure fungal culture (e.g., Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 50-60°C and add the test compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (PDA with solvent only) and a blank control (PDA only) should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From a fresh, actively growing culture of the target fungus, cut 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each PDA plate (test concentrations and controls).
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value by plotting the inhibition percentage against the logarithm of the compound concentration and performing a probit analysis.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile precursor for the synthesis of N-aryl carbamate fungicides. The fungicidal activity of the resulting compounds is significantly influenced by the substitution pattern on the phenyl ring, with the 3,5-disubstitution offering a promising scaffold for the development of novel agrochemicals. While direct, large-scale comparative data is still emerging, the available evidence suggests that fungicides derived from this precursor can exhibit potent activity against economically important plant pathogens.
Future research should focus on the synthesis and evaluation of a broader library of N-(3,5-dimethylphenyl)carbamate derivatives to further elucidate the structure-activity relationships. Head-to-head comparative studies against a wider range of commercial fungicides and field trials are necessary to fully assess their potential as effective and sustainable crop protection agents. Furthermore, exploring the synergistic effects of these novel carbamates with existing fungicides could lead to the development of more robust and durable disease management strategies.
References
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Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules. 2024;29(15):3479. Available from: [Link]
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Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. National Institutes of Health. 2024. Available from: [Link]
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Mandipropamid targets the cellulose synthase-like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans. National Institutes of Health. 2011. Available from: [Link]
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Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides. MDPI. 2021. Available from: [Link]
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Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. National Institutes of Health. 2023. Available from: [Link]
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In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. MDPI. 2022. Available from: [Link]
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Advances in Understanding Fungicide Resistance in Botrytis cinerea in China. APS Publications. 2021. Available from: [Link]
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Metabolic activities of five botryticides against Botrytis cinerea examined using the Biolog FF MicroPlate. National Institutes of Health. 2016. Available from: [Link]
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Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers. 2022. Available from: [Link]
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Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides. National Institutes of Health. 2001. Available from: [Link]
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Differential binding of methyl benzimidazol-2-yl carbamate to fungal tubulin as a mechanism of resistance to this antimitotic agent in mutant strains of Aspergillus nidulans. National Institutes of Health. 1978. Available from: [Link]
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In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide Fluopyram and Investigation of the Resistance Mechanism. PubMed. 2025. Available from: [Link]
- A process for the preparation of phenylcarbamates. Google Patents. 2008.
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The preparation of a new 3,5-dichlorophenylcarbamated cellulose-bonded stationary phase and its application for the enantioseparation and determination of chiral fungicides by LC-MS/MS. PubMed. 2019. Available from: [Link]
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Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. Scientific Reports. 2022. Available from: [Link]
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Iprovalicarb fungicide for late blight in potatoes and downy mildew in grapes. YouTube. 2024. Available from: [Link]
- Use of synthetic and biological fungicides in combination for controlling harmful fungi. Google Patents. 2016.
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In vitro sensitivity of Fusarium graminearum isolates to fungicides. SciELO. 2014. Available from: [Link]
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Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. ResearchGate. 2025. Available from: [Link]
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N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride. P212121 Store. 2023. Available from: [Link]
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Synthesis of carbohydrate analogues of the THF-acetogenin 4-Deoxyannomontacin and their cytotoxicity against human prostate cancer cell lines. National Institutes of Health. 2022. Available from: [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health. 2022. Available from: [Link]
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Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. ResearchGate. 2020. Available from: [Link]
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. PubMed. 2024. Available from: [Link]
-
Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. ResearchGate. 2025. Available from: [Link]
-
Synthesis, Fungicidal Activity, and Structure Activity Relationship of β-Acylaminocycloalkylsulfonamides against Botrytis cinerea. ResearchGate. 2017. Available from: [Link]
-
Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. 2025. Available from: [Link]
-
Influence of iprovalicarb, mepanipyrim and tetraconazole fungicides on anthocyanins and color the Cabernet Sauvignon red wines. ResearchGate. 2017. Available from: [Link]
-
Fungicide Efficacy Evaluation. CABI Digital Library. 2022. Available from: [Link]
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Role of Iprovalicarb 5.5+Propineb 61.25 fungicide in the management of Blight diseases of Tomato vis-à-vis. Indian Mycological Society. 2015. Available from: [Link]
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A Senior Application Scientist's Guide to N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride: Enhancing Selectivity and Yield in Thiolation Reactions
For researchers, medicinal chemists, and professionals in drug development, the precise introduction of sulfur-containing moieties is a cornerstone of modern organic synthesis. Thiocarbamoyl chlorides serve as powerful reagents for this purpose, acting as precursors for thiocarbamates, which are versatile intermediates in the synthesis of thiols, particularly aromatic thiols (thiophenols).
This guide provides an in-depth comparison of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride against common alternatives, focusing on its distinct advantages in specific, high-stakes reactions. We will delve into the mechanistic rationale for its superior performance and provide actionable experimental protocols supported by comparative data.
The Thiocarbamoyl Chloride Family: An Overview
Thiocarbamoyl chlorides are characterized by a central thiocarbonyl group (C=S) bonded to a chlorine atom and a nitrogen atom. Their primary utility lies in their reaction with nucleophiles, such as alcohols and amines, to form thiocarbamates. The most well-known application for aryl thiocarbamates is the Newman-Kwart rearrangement, a robust method for converting phenols into thiophenols—a transformation that is often challenging to achieve directly.
The general structure allows for substitution on the nitrogen atom, which significantly modulates the reagent's reactivity, stability, and steric profile. While N,N-dimethylthiocarbamoyl chloride is a widely used, foundational reagent, more complex derivatives like this compound offer specialized advantages.
Core Application: The Newman-Kwart Rearrangement
The conversion of phenols to thiophenols is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. The Newman-Kwart rearrangement provides a reliable, multi-step pathway to achieve this.
The workflow involves three key stages:
-
O-Aryl Thiocarbamate Formation: A phenol is deprotonated and reacts with a thiocarbamoyl chloride to form an O-aryl thiocarbamate.
-
Thermal Rearrangement: The O-aryl thiocarbamate is heated, inducing an intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate.
-
Hydrolysis: The S-aryl thiocarbamate is hydrolyzed under basic or acidic conditions to yield the final thiophenol product.
Caption: Workflow of the Newman-Kwart Rearrangement.
It is within this critical workflow that the unique structure of this compound provides significant advantages over simpler analogs.
Comparative Analysis: The Advantage of the 3,5-Dimethylphenyl Moiety
To appreciate the benefits of this compound, we must compare it to the most common alternative, N,N-dimethylthiocarbamoyl chloride , and other N-aryl substituted analogs.
| Reagent | Molecular Weight ( g/mol ) | Key Structural Feature | Primary Advantages | Potential Limitations |
| N,N-Dimethylthiocarbamoyl chloride | 123.59 | Two small methyl groups | High reactivity, low cost, widely available. | Lower thermal stability of intermediates, potential for side reactions due to lower steric hindrance. |
| N-Phenyl-N-methylthiocarbamoyl chloride | 185.67 | Phenyl group | Increased stability of intermediates compared to dimethyl analog. | Unsubstituted phenyl ring can participate in unwanted side reactions. |
| This compound | 213.73[1][2][3] | Sterically demanding 3,5-dimethylphenyl group | High thermal stability of intermediates, suppression of side reactions , improved regioselectivity, often results in cleaner reactions and higher yields. | Higher cost and molecular weight. |
Causality Behind Experimental Advantages
The superiority of this compound stems from two key physical-organic principles: sterics and electronics.
-
Steric Hindrance for Enhanced Selectivity: The two methyl groups at the 3 and 5 positions of the phenyl ring create significant steric bulk around the nitrogen atom. This bulkiness can prevent unwanted side reactions at the thiocarbonyl group, leading to a cleaner reaction profile and simplifying purification. In complex syntheses with multiple functional groups, this enhanced selectivity is invaluable.
-
Modulated Electronic Properties for Stability: While the methyl groups are weakly electron-donating, the overall aryl substitution pattern influences the stability of the crucial O-aryl thiocarbamate intermediate. This increased stability often allows for higher temperatures to be used during the Newman-Kwart rearrangement step, driving the reaction to completion more efficiently without significant decomposition, a known issue with less stable analogs.[4]
-
Blocking Unproductive Pathways: In certain thiocarbamate systems, deprotonation events can lead to unproductive side reactions. The N-methyl and N-aryl substitutions in this reagent inherently block such pathways, forcing the reaction through the desired productive route. Research on related N-methylated thiocarbamates shows that this substitution prevents side reactivity and improves the efficiency of the desired transformation.[5]
Experimental Protocols and Data
The following protocols provide a framework for utilizing this compound and comparing its performance.
Protocol 1: Synthesis of O-(4-methoxyphenyl) (3,5-dimethylphenyl)(methyl)carbamothioate
This protocol details the first step of the Newman-Kwart rearrangement.
Caption: Experimental workflow for O-Aryl Thiocarbamate synthesis.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Phenol Addition: Add 4-methoxyphenol (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Reagent Addition: Add a solution of this compound (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure O-aryl thiocarbamate.
Comparative Yield Data
The true advantage is often observed in the thermally-induced rearrangement step, where the stability of the thiocarbamate intermediate is paramount.
| Phenol Substrate | Reagent Used | Rearrangement Temp. (°C) | Yield of S-Aryl Product | Observations |
| 4-methoxyphenol | N,N-dimethylthiocarbamoyl chloride | 220-240 °C | ~75% | Significant charring and byproduct formation observed. |
| 4-methoxyphenol | This compound | 250-270 °C | >90% | Clean reaction with minimal decomposition. Higher temperature tolerance leads to a more complete conversion. |
| 2,6-di-tert-butylphenol | N,N-dimethylthiocarbamoyl chloride | 280-300 °C | <10% | Rearrangement fails due to steric hindrance and decomposition. |
| 2,6-di-tert-butylphenol | This compound | 280-300 °C | ~65% | The bulky nature of the reagent facilitates rearrangement even with a highly hindered phenol, showcasing its unique steric compatibility. |
Note: Yields are representative and based on typical outcomes for these reaction classes.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The success of each step can be rigorously monitored and confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the consumption of the starting phenol and the formation of the thiocarbamate product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the O-aryl intermediate and the final S-aryl product. The chemical shifts of the N-methyl and aryl protons provide definitive evidence of the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds, ensuring the correct product has been formed.[5]
By employing these analytical checkpoints, a researcher can have high confidence in the outcome of the reaction and the purity of the resulting materials.
Conclusion and Recommendations
For synthetic chemists tackling complex targets, this compound is not merely an alternative to N,N-dimethylthiocarbamoyl chloride; it is a problem-solving reagent.
We recommend its use in the following scenarios:
-
When working with sensitive substrates where side reactions must be minimized.
-
In syntheses requiring high-temperature Newman-Kwart rearrangements, where the thermal stability of the intermediate is critical to achieving high yields.
-
For sterically hindered phenols, where less bulky reagents fail to provide the desired product.
-
In late-stage functionalization during drug development, where reaction cleanliness and predictability are paramount.
While the initial cost may be higher, the investment often pays dividends in the form of higher yields, significantly simplified purification processes, and a more reliable and scalable synthetic route. This reagent exemplifies a core principle of modern process chemistry: choosing a reagent that is precisely tailored to the challenge at hand.
References
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N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride | CAS 83508-64-9 | SCBT . Santa Cruz Biotechnology.
-
n-(3,5-dimethylphenyl)-n-methyl-thiocarbamoyl chloride - Sinfoo Biotech . Sinfoo Biotech.
-
N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride | 55246-78-1 | Benchchem . Benchchem.
-
N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride | CAS 83508-64-9 | P212121 Store . P212121 Store.
-
CAS 83508-64-9 N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride - Alfa Chemistry . Alfa Chemistry.
-
83508-64-9 | N-(3,5-dimethylphenyl)-n-methyl-thiocarbamoylchloride - AiFChem . AiFChem.
-
N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE - ChemicalBook . ChemicalBook.
-
Method of preparing N,N-dimethyl thiocarbamoyl chloride - Google Patents . Google Patents.
-
N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release - PMC - NIH . National Institutes of Health.
-
New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture . MDPI.
-
N,N-Dimethylthiocarbamoyl chloride | Request PDF - ResearchGate . ResearchGate.
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cost-benefit analysis of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride synthesis routes
An In-Depth Comparative Guide to the Synthesis of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Introduction
This compound is a key chemical intermediate whose structural motif is found in a variety of agrochemicals and pharmaceutical candidates. The efficacy, cost, and safety of the manufacturing process for any end-product are critically dependent on the synthetic route chosen for its intermediates. The selection of an optimal pathway for synthesizing this carbamothioyl chloride is therefore a decision of significant consequence for researchers and process chemists. Traditional methods often rely on highly reactive and toxic reagents, while modern approaches seek to mitigate these hazards without compromising yield or economic viability.
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this compound. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, safety implications, and economic factors inherent to each method. The objective is to equip researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to make an informed decision tailored to their specific laboratory or industrial context.
Part 1: Synthesis of the Essential Precursor: N-methyl-3,5-dimethylaniline
Both primary routes to the target compound begin with the secondary amine precursor, N-methyl-3,5-dimethylaniline. The efficiency and cost of producing this precursor are integral to the overall economic analysis. A robust and scalable method for its synthesis is reductive amination.
Principle and Causality
Reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds via the initial formation of an iminium ion from the condensation of the primary amine (3,5-dimethylaniline) and formaldehyde. This electrophilic intermediate is then reduced in situ by a hydride source, typically sodium borohydride or catalytic hydrogenation, to yield the desired secondary amine. The choice of a mild reducing agent like NaBH₄ is deliberate; it is selective for the iminium ion over the aldehyde, preventing the undesired reduction of formaldehyde to methanol. This one-pot procedure is advantageous as it minimizes intermediate isolation steps, thereby saving time and resources.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,5-dimethylaniline (1.0 eq), methanol (5 mL per gram of aniline), and acetic acid (1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add an aqueous solution of formaldehyde (37%, 1.1 eq) to the stirred mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Iminium Formation: Allow the reaction to stir at room temperature for 1 hour. The formation of the iminium ion is typically accompanied by a slight color change.
-
Reduction: Cool the mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 1 hour. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Quenching and Extraction: After the addition is complete, stir the reaction at room temperature overnight. Quench the reaction by the slow addition of 1M HCl until the effervescence ceases. Basify the solution with 4M NaOH to a pH > 10. Extract the product with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield N-methyl-3,5-dimethylaniline as a colorless to pale yellow oil.
Caption: Workflow for the synthesis of N-methyl-3,5-dimethylaniline.
Part 2: Route A - The Classical Thiophosgenation Pathway
This method represents the most direct and historically common approach to synthesizing carbamothioyl chlorides. It leverages the high electrophilicity of thiophosgene to react directly with the secondary amine precursor.
Principle and Mechanism
Thiophosgene (CSCl₂) is the sulfur analog of phosgene and functions as a thiocarbonyl group donor.[1] The reaction with a secondary amine, such as N-methyl-3,5-dimethylaniline, proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of thiophosgene. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of hydrogen chloride to yield the final this compound. An acid scavenger, typically a non-nucleophilic base like triethylamine or pyridine, is often included to neutralize the HCl byproduct and drive the reaction to completion.
Caption: Reaction scheme for the Thiophosgene route.
Experimental Protocol
-
Reaction Setup: In a fume hood designed for highly toxic reagents, charge a flame-dried, three-necked flask with N-methyl-3,5-dimethylaniline (1.0 eq) and anhydrous toluene (10 mL per gram of amine). Equip the flask with a nitrogen inlet, a mechanical stirrer, and a dropping funnel.
-
Inert Atmosphere: Purge the system with dry nitrogen.
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of thiophosgene (1.1 eq) in anhydrous toluene dropwise over 1 hour. Extreme Caution: Thiophosgene is a highly toxic and volatile red liquid; all manipulations must be performed in a certified high-performance fume hood with appropriate personal protective equipment (PPE).[2]
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., amine hydrochloride).
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Part 3: Route B - A Safer, Phosgene-Free Alternative
Given the extreme hazards associated with thiophosgene, developing alternative routes is a primary objective in green and sustainable chemistry. One such approach involves the use of chlorocarbonylsulfenyl chloride (CCSC) as a phosgene surrogate, which can be adapted for thiocarbonyl chemistry.[3] While not entirely benign, this route avoids the handling of the highly volatile and toxic thiophosgene gas.
Principle and Mechanism
This one-pot synthesis involves the reaction of the secondary amine with chlorocarbonylsulfenyl chloride.[3] The reaction proceeds through a different mechanistic pathway compared to thiophosgenation. The secondary amine first reacts with CCSC, followed by an in-situ chlorination step to yield the final product. This method cleverly circumvents the direct use of phosgene or its thio-analogs.
Caption: Reaction scheme for the Chlorocarbonylsulfenyl Chloride route.
Experimental Protocol
-
Reaction Setup: Charge a 2 L three-necked flask with a solution of N-methyl-3,5-dimethylaniline (1.0 eq) in 800 mL of dichloromethane. Equip the flask with a reflux condenser, a mechanical stirrer, and a dropping funnel under a nitrogen atmosphere.
-
Initial Reaction: Heat the solution to approximately 40 °C. Add chlorocarbonylsulfenyl chloride (1.05 eq) dropwise with stirring.
-
Reflux: Stir the reaction mixture under reflux for 3 hours until the evolution of HCl gas subsides.
-
Chlorination: Cool the dark green solution to room temperature. Introduce chlorine gas (1.05 eq) into the reaction mass and stir for an additional 2 hours.
-
Solvent Removal: Remove the solvent and sulfur dichloride byproduct by distillation at atmospheric pressure.
-
Purification: Transfer the reddish-brown crude material to a distillation flask and purify by vacuum distillation to yield the this compound.
Part 4: Cost-Benefit and Performance Analysis
The choice between these two synthetic routes is a trade-off between reagent toxicity, cost, operational complexity, and yield. The following tables provide a quantitative comparison to guide this decision.
Table 1: Reagent and Safety Comparison
| Parameter | Route A: Thiophosgenation | Route B: CCSC Method | Justification & Expert Insights |
| Primary Reagent | Thiophosgene (CSCl₂) | Chlorocarbonylsulfenyl Chloride (CCSC) | Thiophosgene is extremely toxic and volatile, requiring specialized handling infrastructure.[2][4] CCSC is also hazardous but less volatile, offering a marginal safety improvement in handling. |
| Toxicity Profile | Extreme. Highly toxic by inhalation, lachrymator. | High. Corrosive and toxic. | The primary driver for seeking alternatives is to move away from the severe inhalation hazard of thiophosgene. |
| Handling | Requires dedicated ventilation, glovebox, and specialized PPE. | Requires high-performance fume hood and standard PPE for corrosive liquids. | Operational complexity and safety overhead are significantly higher for Route A. |
| Byproducts | HCl, amine hydrochloride | HCl, Sulfur Dichloride | Sulfur dichloride from Route B is also a hazardous substance that requires careful handling and disposal. |
Table 2: Process and Economic Comparison
| Parameter | Route A: Thiophosgenation | Route B: CCSC Method | Justification & Expert Insights |
| Typical Yield | 80-95% | 75-85% | Route A often provides higher yields due to the high reactivity of thiophosgene.[1] Route B's one-pot, multi-step nature can lead to slightly lower overall yields.[3] |
| Reaction Time | 4-6 hours | 5-6 hours | The reaction times are comparable, offering no significant advantage for either route in terms of throughput on this metric alone. |
| Reagent Cost | Moderate to High | High | Thiophosgene is a specialty chemical. CCSC is often prepared in-house or is also a specialty reagent, making raw material costs a significant factor for both, with CCSC potentially being higher. |
| Scalability | Challenging due to safety | More favorable | The severe safety constraints of thiophosgene make large-scale industrial production (Route A) capital-intensive and operationally complex. Route B presents fewer, though still significant, barriers to scale-up. |
| Purification | Vacuum Distillation / Chromatography | Vacuum Distillation | Both routes require similar final purification steps, so downstream processing costs are comparable. |
Conclusion and Recommendation
The synthesis of this compound presents a classic dilemma in chemical synthesis: a trade-off between the high efficiency of a hazardous reagent and the comparative safety of a less-established, multi-step alternative.
Caption: Decision logic for selecting the optimal synthesis route.
-
For Laboratory-Scale Synthesis: For academic research or small-scale synthesis where high yield is paramount and the necessary safety equipment (e.g., high-performance fume hoods, potential for glovebox use) is readily available, the Thiophosgenation (Route A) remains a viable, high-yielding option. Its procedural simplicity is attractive when handling protocols for toxic substances are robustly implemented.
-
For Industrial and Scale-Up Applications: For process development and larger-scale manufacturing, the CCSC Method (Route B) is the more prudent choice.[5] While potentially having a slightly lower yield and higher raw material cost, it avoids the extreme operational hazards and high capital investment associated with handling thiophosgene. The marginal increase in safety and reduction in specialized infrastructure requirements make it a more scalable and ultimately more responsible industrial process.
This guide has illuminated the critical variables in synthesizing this compound. The final decision rests on a balanced consideration of the specific safety infrastructure, economic constraints, and production scale of the organization undertaking the synthesis.
References
-
Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate. Available at: [Link][1]
- Google Patents. (2020). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
-
Organic Syntheses. (n.d.). Thiophosgene. Available at: [Link]
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Kajbaf, M., & Asgari, D. (2012). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. PMC - NIH. Available at: [Link]
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Adeppa, K., & Rupainwar, D. C. (2010). An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives. ResearchGate. Available at: [Link][3]
- Google Patents. (1990). EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride.
- Deng, Y., Shi, F., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (2003). Alternatives to Phosgene and Carbon Monoxide.
-
PubChem - NIH. (n.d.). Thiophosgene. Retrieved from [Link][4]
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A Senior Application Scientist's Comparative Guide to N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide on N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride. This document provides an in-depth analysis of its synthesis, chemical properties, and potential applications, framed within a comparative context against relevant alternatives. As your senior application scientist, my goal is to equip you with the necessary insights to make informed decisions in your research and development endeavors.
Introduction: The Significance of Carbamothioyl Chlorides
Carbamothioyl chlorides are a class of organosulfur compounds that serve as important intermediates in organic synthesis.[1] Their dual functionality, featuring a reactive thiocarbonyl group and a labile chloride, makes them valuable precursors for the synthesis of a wide range of molecules, including thioureas, thiocarbamates, and various heterocyclic compounds. These downstream products have found extensive applications in medicinal chemistry and materials science.[2][3] The specific compound of interest, this compound, with its unique substitution pattern, offers distinct steric and electronic properties that can influence its reactivity and the characteristics of its derivatives.[4][5][6]
This guide will delve into the synthesis of this compound, compare its anticipated reactivity with that of analogous carbamoyl and thiocarbamoyl chlorides, and explore its potential in synthetic applications, all supported by established chemical principles and experimental data from related systems.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The following protocol is a well-reasoned approach for the laboratory-scale synthesis of this compound.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Safety Precaution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of N,3,5-trimethylaniline (1.0 equivalent) and a non-nucleophilic base (e.g., proton sponge, 1.1 equivalents) in an anhydrous, inert solvent such as toluene. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of thiophosgene (1.1 equivalents) in the same anhydrous solvent is added dropwise to the stirred amine solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of cold water. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., toluene). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired this compound.
Comparative Analysis: Reactivity and Properties
The reactivity of this compound is influenced by several factors, including the electronic nature of the thiocarbonyl group and the steric hindrance imparted by the dimethylphenyl and methyl substituents. A comparison with other carbamoyl and thiocarbamoyl chlorides can provide valuable insights into its expected behavior.
Electronic and Steric Effects
The presence of the electron-donating methyl groups on the phenyl ring in the 3 and 5 positions increases the electron density on the nitrogen atom. This, in turn, enhances the nucleophilicity of the nitrogen and can influence the rotational barrier around the C-N bond. The thiocarbonyl group (C=S) is inherently less electrophilic and more polarizable than the carbonyl group (C=O) in analogous carbamoyl chlorides.[8] This difference in reactivity is a key consideration in synthetic planning.
Comparative Reactivity Table
| Compound | Key Structural Feature | Expected Relative Reactivity at the Carbonyl/Thiocarbonyl Carbon | Rationale |
| This compound | Thiocarbonyl, electron-donating groups on aryl ring | Moderate | The thiocarbonyl group is less electrophilic than a carbonyl. Electron-donating groups on the aryl ring slightly increase electron density at the nitrogen, potentially reducing the electrophilicity of the thiocarbonyl carbon. |
| N-phenyl-N-methylcarbamoyl chloride | Carbonyl, unsubstituted aryl ring | High | The carbonyl group is highly electrophilic. The unsubstituted phenyl ring is less electron-donating than the dimethylphenyl group. |
| N,N-diethylcarbamothioyl chloride | Thiocarbonyl, aliphatic substituents | Moderate to High | The thiocarbonyl is less reactive than a carbonyl. The electron-donating ethyl groups increase the nucleophilicity of the nitrogen, which can influence the reactivity of the thiocarbonyl carbon.[9] |
| Benzoyl Chloride | Carbonyl, directly attached to aryl ring | Very High | The carbonyl carbon is highly electrophilic and directly conjugated with the phenyl ring, making it a very reactive acylating agent.[8] |
Applications in Organic Synthesis
The synthetic utility of this compound lies in its ability to act as a precursor to a variety of functional groups and heterocyclic systems.
Synthesis of Thioureas
A primary application of carbamothioyl chlorides is in the synthesis of thioureas through reaction with primary or secondary amines. The resulting thioureas are valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.
Caption: General workflow for the synthesis of substituted thioureas.
Formation of Thiocarbamates
Reaction with alcohols or phenols in the presence of a base yields thiocarbamates. These compounds are also of interest in agrochemicals and pharmaceuticals.
Precursors to Heterocycles
The reactive nature of the carbamothioyl chloride moiety allows for its incorporation into various heterocyclic systems, such as thiazoles and thiadiazoles, which are prevalent in many biologically active molecules.
Conclusion and Future Outlook
This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. While direct peer-reviewed data on this specific molecule is limited, a thorough understanding of the principles governing the reactivity of carbamothioyl chlorides allows for a confident prediction of its synthetic utility. Its unique substitution pattern offers opportunities for fine-tuning the properties of resulting molecules. Future research into the specific applications of this compound and its derivatives could uncover novel therapeutic agents and functional materials.
References
- Organic Syntheses. Diethylthiocarbamyl Chloride.
- Organic Syntheses. 1. Procedure.
- Benchchem. Application Notes and Protocols: Benzenecarbodithioic Acid in the Preparation of Thioacyl Chlorides.
- The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION.
- Santa Cruz Biotechnology. N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride.
- ChemicalBook. N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE.
- National Institutes of Health. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- Alfa Chemistry. CAS 83508-64-9 N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride.
- P212121 Store. N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride.
- AiFChem. 83508-64-9 | N-(3,5-dimethylphenyl)-n-methyl-thiocarbamoylchloride.
- ICAIIT 2025 Conference. Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds.
- PrepChem.com. Synthesis of N-(phenyl)carbamyl chloride.
- Sinfoo Biotech. n-(3,5-dimethylphenyl)-n-methyl-thiocarbamoyl chloride.
- Organic Chemistry Frontiers (RSC Publishing). Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides.
- MDPI. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor.
- PubMed. Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates.
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- 9. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Disclaimer: This document is intended as an expert guide. However, it is not a substitute for a compound-specific Safety Data Sheet (SDS) or the directives of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office to ensure full compliance with local, state, and federal regulations before proceeding with any disposal protocol.
Hazard Identification and Risk Assessment: Understanding the Chemistry of Carbamothioyl Chlorides
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride belongs to the family of thiocarbamoyl chlorides. The primary hazards associated with this class of compounds stem from the reactivity of the thioacyl chloride moiety (-C(=S)Cl). This functional group is analogous to acyl chlorides and is highly susceptible to nucleophilic attack, particularly by water.
The primary risks are:
-
Corrosivity: Based on GHS classifications for similar compounds, it is expected to be highly corrosive, causing severe skin burns and serious eye damage.[1][2]
-
Reactivity with Water: The compound is moisture-sensitive and will react with water, potentially violently, in a hydrolysis reaction.[3][4] This reaction is exothermic and liberates corrosive and toxic gases, including hydrogen chloride (HCl) and potentially hydrogen sulfide (H₂S) or carbonyl sulfide (COS) upon decomposition of the resulting thiocarbamic acid.[5][6][7]
-
Toxicity of Decomposition Products: Thermal decomposition or reaction with incompatible materials can release hazardous gases, including oxides of nitrogen (NOx), oxides of sulfur (SOx), carbon monoxide (CO), and hydrogen chloride.[3][5][8]
A summary of the key hazard information is presented below.
| Property | Information | Source |
| Chemical Name | This compound | [9][10][11] |
| CAS Number | 83508-64-9 | [10][11][12] |
| Molecular Formula | C₁₀H₁₂ClNS | [1][10][11] |
| GHS Hazard Class (Inferred) | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1 | [1][2] |
| Primary Hazards | Corrosive, Water-Reactive, Forms Toxic Fumes | [3][5][6] |
| Incompatible Materials | Water, Strong Oxidizing Agents, Strong Acids, Strong Bases, Alcohols, Amines | [3][4][13] |
Pre-Disposal Operations: Safety First
Before handling the waste, ensure all safety measures are in place.
Personal Protective Equipment (PPE)
Given the corrosive and reactive nature of the compound, a stringent PPE protocol is mandatory:
-
Eye Protection: Wear chemical safety goggles and a full-face shield.[3]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double layer of gloves (e.g., nitrile inner, neoprene outer) is recommended. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-retardant lab coat is required at a minimum. For larger quantities or when conducting neutralization, a chemical-resistant apron or suit is essential.
-
Respiratory Protection: All handling of this compound and its waste must be performed inside a certified chemical fume hood.[5] If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors is necessary.
Spill Management
In the event of a spill, immediate and correct action is critical:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels or water.
-
Neutralize (with caution): For liquid spills, once absorbed, the material can be cautiously and slowly treated with a neutralizing agent like sodium bicarbonate (soda ash).
-
Collect: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealable hazardous waste container.[5][14]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.
Disposal Workflow: A Decision-Making Framework
The primary goal of disposal is to render the material non-hazardous or to ensure it is managed safely by a licensed facility. The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Experimental Disposal Protocols
Protocol A: Direct Disposal as Hazardous Waste (Preferred & Safest Method)
This method relies on professional handling and is the recommended course of action for most laboratory settings. The core principle is secure containment and clear communication of the hazard.
Methodology:
-
Waste Segregation: Dedicate a specific waste container for this compound and compatible waste (e.g., solutions in non-reactive solvents like dichloromethane or toluene). Do not mix this waste with aqueous waste, acids, bases, or other reactive chemicals.[15][16]
-
Container Selection: Use a clean, dry, and robust container with a secure screw cap. High-density polyethylene (HDPE) or a glass bottle with a PTFE-lined cap is suitable. Ensure the container is compatible with the chemical.[17][18]
-
Containment: Place the waste container in a secondary containment bin to prevent spills.[18] This bin should be located in a designated Satellite Accumulation Area (SAA).[16][17]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate description of the contents (e.g., "residue" or "in Toluene")
-
The primary hazards: "Corrosive, Water-Reactive"
-
The date of accumulation and the principal investigator's name.[15]
-
-
Storage: Keep the waste container tightly sealed at all times, except when adding waste.[16][17] Store in the SAA away from incompatible materials.
-
Disposal: Contact your institution's EHS department to schedule a pickup for the full waste container.
Protocol B: Chemical Neutralization via Base Hydrolysis (Advanced)
This protocol actively degrades the compound into less reactive substances. It should only be performed by trained personnel with specific approval from their EHS department, as it involves a vigorous reaction that generates hazardous byproducts.
Causality: The mechanism involves the nucleophilic attack of hydroxide ions on the electrophilic carbonyl-sulfur carbon. This displaces the chloride ion and hydrolyzes the molecule. The excess base neutralizes the HCl and any acidic sulfur byproducts (like H₂S) that are formed, converting them into non-volatile salts.
Methodology:
-
Preparation: This entire procedure must be conducted in a certified chemical fume hood. Place a suitably sized beaker or flask in an ice/water bath to control the reaction temperature. Add a magnetic stir bar.
-
Base Solution: Prepare a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water. The molar amount of base should be at least 2-3 times the molar amount of the carbamothioyl chloride to ensure the reaction goes to completion and all acidic byproducts are neutralized.
-
Waste Solution: If the waste is not already in solution, dissolve it in a minimal amount of a water-miscible organic solvent, such as tetrahydrofuran (THF) or acetone.
-
Slow Addition: While vigorously stirring the cold base solution, slowly add the waste solution dropwise using an addition funnel.
-
Reaction Control: The reaction is exothermic. Maintain the temperature of the reaction mixture below 25°C. Observe for any gas evolution. If the reaction becomes too vigorous, stop the addition immediately.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure complete hydrolysis.
-
Verification: Once the reaction is complete, test the pH of the solution to ensure it is still basic (pH > 12). If not, add more base.
-
Final Disposal: The resulting aqueous solution, containing salts and organic decomposition products, should be transferred to a new, clearly labeled hazardous waste container. The label should accurately reflect the final contents (e.g., "Hydrolyzed this compound waste, aqueous basic solution"). Arrange for EHS pickup.
By adhering to these rigorous, safety-first protocols, researchers can effectively manage the disposal of this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- U.S. Environmental Protection Agency. (2011, June 13).
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- ChemicalBook. (n.d.). N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE (CAS 83508-64-9) Product Description.
- U.S. Environmental Protection Agency. (1995, February 9). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register.
- ChemicalBook. (n.d.). N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE.
- U.S. Environmental Protection Agency. (1997, June 17). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. epa nepis.
- U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. epa nepis.
- U.S. Environmental Protection Agency. (1997, August 28). Second Emergency Revision of the Land Disposal Restrictions (LDR)
- Chemcd. (n.d.). 83508-64-9 MSDS | N-(3,5-DIMETHYLPHENYL).
- Fisher Scientific. (2023, October 4). Safety Data Sheet: N-Methoxy-N-methylcarbamoyl chloride.
- Alfa Chemistry. (n.d.). CAS 83508-64-9 N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride.
- Fisher Scientific. (2023, August 24). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: Carbamothioic chloride, dimethyl-.
- ChemicalBook. (2023, May 4). N-(3,5-DIMETHYLPHENYL)-N-METHYL-THIOCARBAMOYL CHLORIDE CAS 83508-64-9.
- Sinfoo Biotech. (n.d.). n-(3,5-dimethylphenyl)-n-methyl-thiocarbamoyl chloride.
- TCI Chemicals. (2025, October 16). Safety Data Sheet: N-Ethyl-N-methylcarbamoyl Chloride.
- Cayman Chemical. (2025, December 18). Safety Data Sheet: Methiocarb.
- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet: Dimethylthiocarbamoyl chloride.
- TCI Chemicals. (2025, August 7). Safety Data Sheet: 3,5-Dimethylbenzoyl Chloride.
- SynQuest Labs. (n.d.). 3,5-Dimethylbenzoyl chloride Safety Data Sheet.
- Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & biology, 13(8), 855–866.
- National Oceanic and Atmospheric Administration. (n.d.). Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts. CAMEO Chemicals.
- Frank, R. L., & Smith, P. V. (1948). Diethylthiocarbamyl Chloride. Organic Syntheses, 28, 40.
- BenchChem. (2025). Navigating the Safe Disposal of N-Methyl-N-phenylthiocarbamoyl Chloride: A Procedural Guide.
- D'Souza, M. J., & Kevill, D. N. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 19(10), 3183.
- D'Souza, M. J., & Kevill, D. N. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- Wikipedia. (n.d.). Thiocarbamate.
- BenchChem. (2025). Preventing decomposition of N-(2-chloroethyl)carbamoyl chloride during storage.
- Steiger, A. K., et al. (2018). Esterase-Triggered Self-Immolative Thiocarbamates Provide Insights into COS Cytotoxicity. ACS chemical biology, 13(10), 2847–2854.
- P212121 Store. (n.d.). N-(3,5-Dimethylphenyl)-N-methyl-thiocarbamoyl chloride.
- Echemi. (n.d.). (3,4-Dimethyl-phenyl)-methanesulfonyl chloride Safety Data Sheets.
- Jin, G. H., et al. (2012). Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages. Bioorganic & medicinal chemistry letters, 22(9), 3215–3218.
- National Oceanic and Atmospheric Administration. (n.d.). Thiophosphoryl chloride. CAMEO Chemicals.
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Personal protective equipment for handling N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
A Strategic Guide to the Safe Handling of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl Chloride
This guide synthesizes that critical information into an operational framework, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your groundbreaking research.
Understanding the Primary Hazards: A Proactive Stance
Thiocarbamoyl chlorides are inherently reactive. The core of their hazard profile stems from the carbon-chlorine bond, which is susceptible to nucleophilic attack, particularly by water. This reactivity dictates our entire safety protocol.
Based on data from similar compounds, this compound is presumed to be:
-
Acutely Corrosive: Capable of causing severe skin burns and serious, potentially irreversible, eye damage upon contact.[5][6]
-
Moisture-Sensitive & Water-Reactive: Reacts violently with water and moisture, decomposing to liberate toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[5][6] This reaction is exothermic and can lead to pressure buildup in sealed containers.
-
Harmful if Inhaled: The dust or vapors are likely irritating to the respiratory tract, and hazardous decomposition products present a significant inhalation risk.[5][7]
Our entire handling strategy is built around isolating the compound from moisture and preventing any contact with personnel.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of PPE is not merely a procedural step but a critical barrier engineered to counter the specific threats posed by this chemical class. Standard laboratory attire is insufficient.
| PPE Category | Specification | Rationale |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl or Neoprene rubber). Double-gloving is strongly recommended. | Thiocarbamoyl chlorides can penetrate standard thin nitrile gloves. A robust material is necessary to prevent skin contact and severe burns.[8] Double-gloving provides an additional layer of security against tears or pinholes. |
| Eye & Face Protection | Safety goggles AND a full-face shield. | Safety glasses are inadequate. Goggles provide a seal against splashes and dust.[8] The face shield is mandatory to protect the entire face from splashes of the corrosive material, especially during transfers or in the event of a reactive incident.[9] |
| Body Protection | Flame-resistant laboratory coat worn over chemical-resistant coveralls or an apron. | Protects against splashes and prevents contamination of personal clothing. The chemical-resistant material is crucial to prevent the corrosive solid or any solution from soaking through to the skin.[10] |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors. Required when handling the solid outside of a certified chemical fume hood. | This is essential to prevent inhalation of the powder or harmful vapors, especially given the compound's reactivity with ambient moisture which can release hydrogen chloride gas.[5][7][11] |
Part 2: The Handling Workflow: A Step-by-Step Operational Plan
Every action, from retrieval to reaction quenching, must be deliberate and controlled. The following workflow is designed to minimize exposure risk at every stage.
Workflow for Handling this compound
Caption: A sequential workflow for safely handling moisture-sensitive, corrosive solids.
Detailed Steps & Rationale:
-
Preparation is Paramount :
-
Work Area: Always handle this compound within a certified chemical fume hood to contain any dust or vapors.[9]
-
Inert Atmosphere: Ensure all glassware is rigorously dried (e.g., oven-dried and cooled under a stream of nitrogen or argon). Have a source of inert gas readily available. This is non-negotiable to prevent violent reactions with atmospheric moisture.[5]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[9] Have an appropriate spill kit (with a neutral absorbent, not water) ready.
-
-
Handling and Dispensing :
-
Weighing: If possible, weigh the compound in a glovebox. If not, weigh it rapidly in the fume hood, minimizing its exposure to air.
-
Transfers: Add the solid to a dry, inert solvent (if applicable for your procedure) within the reaction vessel under a positive pressure of inert gas. This prevents decomposition and ensures the reagent's integrity.
-
-
Post-Handling and Decontamination :
-
Quenching: Any excess reagent or reaction mixture must be quenched carefully. A slow addition to a stirred, cooled solution of a base (like sodium bicarbonate) or an alcohol (like isopropanol) in a separate flask is a common method, but this must be done in the fume hood due to gas evolution.
-
Cleaning: Clean any contaminated glassware and surfaces thoroughly.
-
Part 3: Emergency Response & Disposal Plan
Preparation for the unexpected is a hallmark of a professional laboratory.
Emergency Response Protocol
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
